Methyl 3-bromo-4-morpholinobenzoate
Description
Properties
IUPAC Name |
methyl 3-bromo-4-morpholin-4-ylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3/c1-16-12(15)9-2-3-11(10(13)8-9)14-4-6-17-7-5-14/h2-3,8H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCMWMVNYIUSOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCOCC2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60661075 | |
| Record name | Methyl 3-bromo-4-(morpholin-4-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1131622-56-4 | |
| Record name | Methyl 3-bromo-4-(4-morpholinyl)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1131622-56-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-bromo-4-(morpholin-4-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 3-bromo-4-morpholinobenzoate
This guide provides a comprehensive overview of the synthesis and characterization of Methyl 3-bromo-4-morpholinobenzoate, a compound of interest for researchers and professionals in drug development and medicinal chemistry. The document details a robust synthetic protocol, explains the underlying chemical principles, and outlines the analytical techniques for thorough characterization.
Introduction
This compound is a substituted aromatic compound featuring a benzoate core, a bromine atom, and a morpholine moiety. This unique combination of functional groups makes it a valuable building block in the synthesis of more complex molecules, particularly in the exploration of novel therapeutic agents. The morpholine ring is a common motif in drug discovery, often improving the pharmacokinetic properties of a molecule. The bromo- and methyl ester functionalities provide reactive handles for further chemical modifications, such as cross-coupling reactions and amide bond formations.
This guide presents a well-established and reliable method for the synthesis of this compound via a nucleophilic aromatic substitution (SNAr) reaction. A detailed experimental procedure is provided, followed by a comprehensive section on the characterization of the final product using modern analytical techniques.
Synthesis of this compound
The synthesis of this compound is most effectively achieved through a nucleophilic aromatic substitution reaction. This approach involves the displacement of a suitable leaving group on the aromatic ring by the nucleophilic morpholine. A common and effective precursor for this reaction is Methyl 3-bromo-4-fluorobenzoate. The fluorine atom at the 4-position is a good leaving group for SNAr reactions, especially when activated by an electron-withdrawing group (the methyl ester) para to it.
The proposed reaction proceeds as follows:
Figure 1: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is based on established procedures for similar nucleophilic aromatic substitution reactions.[1]
Materials:
-
Methyl 3-bromo-4-fluorobenzoate
-
Morpholine
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of Methyl 3-bromo-4-fluorobenzoate (1.0 eq) in anhydrous DMSO, add morpholine (1.2 eq) and anhydrous potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Characterization of this compound
Thorough characterization of the synthesized compound is crucial to confirm its identity and purity. The following analytical techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
¹H NMR Spectroscopy (Predicted):
The predicted ¹H NMR spectrum of this compound in CDCl₃ would exhibit the following signals:
-
Aromatic Protons: Three distinct signals in the aromatic region (δ 7.0-8.5 ppm). The proton ortho to the ester group will be the most deshielded. The proton between the bromine and morpholine substituents and the proton ortho to the bromine will have characteristic chemical shifts and coupling patterns.
-
Morpholine Protons: Two triplets in the aliphatic region. The protons adjacent to the nitrogen atom (N-CH₂) will appear at a different chemical shift than the protons adjacent to the oxygen atom (O-CH₂). Typically, the N-CH₂ protons are found around δ 3.0-3.5 ppm and the O-CH₂ protons around δ 3.8-4.0 ppm.
-
Methyl Ester Protons: A singlet corresponding to the three protons of the methyl group (COOCH₃) will be observed around δ 3.9 ppm.
¹³C NMR Spectroscopy (Predicted):
The predicted ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O) | 165-170 |
| Aromatic C-Br | 115-120 |
| Aromatic C-N | 150-155 |
| Other Aromatic Carbons | 110-135 |
| Morpholine C-N | 50-55 |
| Morpholine C-O | 65-70 |
| Methyl Ester (OCH₃) | 50-55 |
Note: These are predicted values based on analogous structures. Actual chemical shifts may vary.[2][3]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Absorption Bands:
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=O (ester) | 1710-1730 (strong) |
| C-O (ester and ether) | 1000-1300 (strong) |
| C-N (aromatic amine) | 1250-1360 |
| C-H (aromatic) | 3000-3100 (medium) |
| C-H (aliphatic) | 2850-2960 (medium) |
| C-Br | 500-600 (medium) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Expected Mass Spectrum:
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound. Due to the presence of bromine, there will be a characteristic isotopic pattern with two peaks of nearly equal intensity (M⁺ and M+2).
-
Fragmentation Pattern: Common fragmentation pathways for morpholine-containing compounds involve the loss of the morpholine ring or parts of it.[9][10][11] A significant fragment would likely correspond to the loss of the morpholine moiety.
Conclusion
This technical guide provides a detailed and scientifically grounded approach to the synthesis and characterization of this compound. The proposed synthetic route via nucleophilic aromatic substitution is a reliable and efficient method. The outlined characterization techniques, including NMR, IR, and mass spectrometry, will ensure the unambiguous identification and purity assessment of the final product. This information is intended to support researchers and scientists in their efforts to synthesize and utilize this versatile chemical building block in their research and development endeavors.
References
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Mass spectra of morpholine cation and fragment ions which are generated in the 118 nm light with the IR light on/off. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
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Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 4, 2026, from [Link]
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Chemistry LibreTexts. (2023, September 11). Infrared Spectroscopy Absorption Table. Retrieved January 4, 2026, from [Link]
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Table of Characteristic IR Absorptions. (n.d.). Retrieved January 4, 2026, from [Link]
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Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved January 4, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Methyl 3-bromo-4-hydroxybenzoate. PubChem Compound Database. Retrieved January 4, 2026, from [Link]
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Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. (n.d.). Retrieved January 4, 2026, from [Link]
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Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved January 4, 2026, from [Link]
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"Methyl 3-bromo-4-morpholinobenzoate" chemical properties
An In-depth Technical Guide to the Chemical Properties and Synthetic Strategies for Methyl 3-bromo-4-morpholinobenzoate
Introduction
This compound is a substituted aromatic compound with a unique combination of functional groups that make it a molecule of significant interest for researchers in medicinal chemistry and materials science. This guide provides a comprehensive overview of its predicted chemical properties, plausible synthetic routes, and potential applications. The structure integrates a methyl benzoate core, a bromine atom, and a morpholine moiety. This specific arrangement of a halogen and a bulky amine on the benzene ring suggests its utility as a versatile building block in the synthesis of more complex molecules. Derivatives of 4-morpholinobenzoic acid are recognized for their roles in drug synthesis and the production of specialty polymers.[1] The presence of the bromine atom offers a reactive site for cross-coupling reactions, while the morpholine group can influence solubility and biological activity.[2] This document will synthesize information from related compounds to provide a predictive yet scientifically grounded profile of this novel chemical entity.
Predicted Physicochemical Properties
| Property | Predicted Value | Rationale / Comparison |
| Molecular Formula | C₁₂H₁₄BrNO₃ | Based on structural components |
| Molecular Weight | 300.15 g/mol | Calculated from the molecular formula |
| Appearance | Off-white to pale yellow solid | Similar substituted benzoates are solids at room temperature |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate | Inferred from related compounds[5] |
| Melting Point | 95-110 °C | Interpolated from similar structures |
Synthesis and Reactivity
The synthesis of this compound can be approached through several established organic chemistry reactions. A highly plausible route is the nucleophilic aromatic substitution of a precursor like methyl 3-bromo-4-fluorobenzoate with morpholine.
Proposed Synthetic Workflow
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
-
To a solution of methyl 3-bromo-4-fluorobenzoate (1.0 eq) in a suitable polar aprotic solvent like DMSO or DMF, add morpholine (1.2 eq) and a mild base such as potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-120 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into cold water to precipitate the product.
-
Filter the resulting solid, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield pure this compound.
Reactivity Insights
The bromine atom on the aromatic ring is a key functional group for further synthetic transformations. It can participate in various palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions, allowing for the introduction of a wide range of substituents at this position. The morpholine nitrogen provides a basic site and can be protonated or quaternized. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, further expanding the synthetic utility of this scaffold.
Predicted Spectral Characterization
The structural features of this compound would give rise to a distinct set of signals in various spectroscopic analyses.
¹H NMR Spectroscopy (Predicted)
-
Aromatic Protons: Three protons on the benzene ring would appear as distinct signals. The proton at C5 (between the bromo and ester groups) would likely be a doublet, the proton at C2 (adjacent to the ester) a doublet, and the proton at C6 (adjacent to the morpholine) a singlet or a narrow doublet.
-
Morpholine Protons: Two triplets corresponding to the four protons adjacent to the oxygen and the four protons adjacent to the nitrogen of the morpholine ring.
-
Methyl Ester Protons: A singlet at approximately 3.9 ppm for the -OCH₃ group.
¹³C NMR Spectroscopy (Predicted)
-
Aromatic Carbons: Six signals for the aromatic carbons, with their chemical shifts influenced by the electron-withdrawing bromine and ester groups and the electron-donating morpholine group.
-
Morpholine Carbons: Two signals for the morpholine carbons.
-
Ester Carbonyl: A signal in the range of 165-170 ppm.
-
Methyl Ester Carbon: A signal around 52 ppm.
Infrared (IR) Spectroscopy (Predicted)
-
C=O Stretch (Ester): A strong absorption band around 1720-1740 cm⁻¹.
-
C-O Stretch (Ester and Ether): Absorption bands in the 1000-1300 cm⁻¹ region.
-
C-N Stretch (Amine): A band in the 1250-1020 cm⁻¹ region.
-
Aromatic C-H Stretch: Signals above 3000 cm⁻¹.
Mass Spectrometry (Predicted)
The mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. Fragmentation would likely involve the loss of the methoxy group (-OCH₃) and cleavage of the morpholine ring.
Potential Applications and Research Directions
Derivatives of benzoic acid are known to possess a wide range of biological activities, including anticancer and antimicrobial properties.[6][7][8] The unique substitution pattern of this compound makes it an attractive scaffold for the development of novel therapeutic agents.
Drug Discovery and Medicinal Chemistry
-
Scaffold for Library Synthesis: The bromo-substituent can be used as a handle for parallel synthesis to create a library of analogues for high-throughput screening.
-
Bioisosteric Replacement: The morpholine group is often used in drug design to improve pharmacokinetic properties such as solubility and metabolic stability.
Materials Science
-
Polymer Chemistry: The corresponding carboxylic acid (obtained after hydrolysis of the ester) can be used as a monomer for the synthesis of specialty polymers with enhanced thermal stability and mechanical properties.[1]
Inferred Safety and Handling
Based on the safety data for structurally related compounds such as methyl 3-bromo-4-hydroxybenzoate and 3-bromo-4-methylbenzoic acid, this compound should be handled with care.[9]
-
Hazard Statements (Predicted): May cause skin irritation, serious eye irritation, and respiratory irritation. May be harmful if swallowed.
-
Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound represents a promising, yet underexplored, chemical entity with significant potential as a versatile building block in both medicinal chemistry and materials science. This guide provides a foundational understanding of its predicted properties and synthetic accessibility, based on established chemical principles and data from analogous structures. Further experimental investigation into the synthesis and characterization of this compound is warranted to fully unlock its potential for various scientific applications.
References
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"Methyl 3-bromo-4-morpholinobenzoate" CAS number and structure
An In-Depth Technical Guide to Methyl 3-bromo-4-morpholinobenzoate
Prepared by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a compound of interest for researchers and professionals in drug development and synthetic chemistry. It covers the compound's chemical identity, a detailed synthesis protocol, methods for structural elucidation, and its potential applications, grounded in established scientific principles.
Chemical Identity and Physicochemical Properties
This compound is a substituted aromatic compound featuring a benzoate core functionalized with a bromine atom and a morpholine ring. The strategic placement of these groups makes it a valuable intermediate for further chemical modifications.
CAS Number : 1131622-56-4[1]
Molecular Formula : C₁₂H₁₄BrNO₃[1]
Molecular Weight : 300.15 g/mol [1][2]
Chemical Structure
The structure consists of a central benzene ring. A methyl ester group (-COOCH₃) is attached at position 1. A bromine atom is located at position 3, and a morpholine ring is attached via its nitrogen atom to position 4.
Physicochemical Data Summary
| Property | Value | Source |
| CAS Number | 1131622-56-4 | [1] |
| Molecular Formula | C₁₂H₁₄BrNO₃ | [1][2] |
| Molecular Weight | 300.15 g/mol | [1][2] |
| Appearance | White to off-white solid (predicted) | N/A |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) | N/A |
Synthesis and Purification
The synthesis of this compound can be effectively achieved via a nucleophilic aromatic substitution (SNAr) reaction. This approach is favored due to the activation of the aromatic ring by the electron-withdrawing methyl ester group, which facilitates the displacement of a halide at the para position. The starting material of choice is Methyl 3-bromo-4-fluorobenzoate, as fluoride is an excellent leaving group in SNAr reactions.
Synthetic Workflow
Detailed Experimental Protocol
Materials:
-
Methyl 3-bromo-4-fluorobenzoate (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add Methyl 3-bromo-4-fluorobenzoate.
-
Add anhydrous DMF to dissolve the starting material completely.
-
Add potassium carbonate to the solution. This base is crucial for scavenging the HF byproduct generated during the reaction.
-
Add morpholine to the reaction mixture.
-
Heat the mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the pure fractions and remove the solvent in vacuo to yield this compound as a solid.
Structural Elucidation and Characterization
The identity and purity of the synthesized compound must be confirmed through a combination of spectroscopic techniques. While specific spectra for this exact compound are not publicly available, the expected data can be reliably predicted based on its structure and data from analogous compounds.[3][4][5]
¹H NMR Spectroscopy
-
Aromatic Protons (3H): Three signals are expected in the aromatic region (~7.0-8.5 ppm). The proton ortho to the ester group will likely be the most downfield.
-
Morpholine Protons (8H): Two distinct triplets are expected, corresponding to the protons adjacent to the nitrogen (~3.0-3.4 ppm) and the protons adjacent to the oxygen (~3.8-4.0 ppm).
-
Methyl Ester Protons (3H): A sharp singlet is expected around 3.9 ppm.[3]
¹³C NMR Spectroscopy
-
Carbonyl Carbon: A signal around 165 ppm.
-
Aromatic Carbons: Six signals in the range of 110-160 ppm. The carbon attached to the bromine will be significantly shifted.
-
Morpholine Carbons: Two signals, one for the carbons next to nitrogen (~50 ppm) and one for the carbons next to oxygen (~67 ppm).
-
Methyl Ester Carbon: A signal around 52 ppm.
Mass Spectrometry
-
Molecular Ion Peak (M⁺): The mass spectrum should show a characteristic pair of peaks for the molecular ion due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. The expected m/z values would be around 300 and 302.
Infrared (IR) Spectroscopy
-
C=O Stretch: A strong absorption band around 1720-1730 cm⁻¹ corresponding to the ester carbonyl group.
-
C-O Stretch: Bands in the 1100-1300 cm⁻¹ region for the ester and morpholine ether linkages.
-
C-N Stretch: A band around 1200-1350 cm⁻¹.
-
Aromatic C-H Stretch: Signals above 3000 cm⁻¹.
Applications in Research and Drug Development
This compound is not an end-product but a versatile building block in medicinal chemistry and organic synthesis.
-
Scaffold for Drug Discovery: The morpholine moiety is a privileged structure in drug design, known to improve pharmacokinetic properties such as solubility and metabolic stability. This compound serves as an excellent starting point for creating libraries of potential therapeutic agents. The bromine atom provides a reactive handle for further diversification through cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig amination), allowing for the introduction of various functional groups.[6]
-
Intermediate for Bioactive Molecules: Compounds containing the morpholinobenzoate scaffold have been explored for various biological activities. For instance, related morpholino-substituted benzofuran derivatives have been investigated as potential antitumor agents, particularly for non-small cell lung cancer.[7] The structure of this compound makes it an ideal precursor for synthesizing such complex heterocyclic systems.
-
Probes for Chemical Biology: The ability to functionalize the molecule at the bromine position allows for the attachment of fluorescent tags, biotin labels, or other probes to study biological targets and pathways.
Safety and Handling
As with any laboratory chemical, this compound should be handled with appropriate care in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Toxicology: While specific toxicity data is unavailable, related bromo-aromatic compounds can be irritants to the skin, eyes, and respiratory system.[8] Acute toxicity should be assumed.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
This guide provides a foundational understanding of this compound, highlighting its synthesis, characterization, and significance as a tool for chemical innovation.
References
- Vertex AI Search. (n.d.). This compound, 98% Purity, C12H14BrNO3, 10 grams.
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- Chem-Impex. (n.d.). 3-Bromo-4-methylbenzoic acid methyl ester.
- Benchchem. (n.d.). Synthesis routes of Methyl 3-bromo-4-methylbenzoate.
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Spectroscopic Characterization of Methyl 3-bromo-4-morpholinobenzoate: A Technical Guide
This guide provides an in-depth analysis of the expected spectroscopic data for Methyl 3-bromo-4-morpholinobenzoate, a compound of interest in synthetic chemistry and drug discovery. By dissecting the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we aim to provide researchers, scientists, and drug development professionals with a robust framework for the structural elucidation and characterization of this and structurally related molecules.
Introduction
This compound (CAS No. 1131622-56-4) is a substituted aromatic ester incorporating a morpholine moiety. Its chemical structure, featuring an electron-rich aromatic ring, a bromine atom, an ester group, and a heterocyclic morpholine ring, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is paramount for confirming its identity, assessing its purity, and predicting its chemical behavior. This guide will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting the spectroscopic data of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural interpretation.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent can influence chemical shifts.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on sample concentration.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').
-
Spectral Width: Approximately 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.
-
Temperature: 298 K.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the internal standard (TMS).
-
Integrate the signals in the ¹H NMR spectrum.
¹H NMR: Predicted Spectrum and Interpretation
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic, morpholine, and methyl protons.
-
Aromatic Protons (Ar-H): The benzene ring has three protons. The proton at C2 will be a doublet, the proton at C5 will be a doublet, and the proton at C6 will be a doublet of doublets. Their expected chemical shifts will be in the range of δ 7.0-8.0 ppm, influenced by the electron-donating morpholine group and the electron-withdrawing ester and bromo groups.
-
Morpholine Protons: The eight protons of the morpholine ring are diastereotopic due to the ring's chair conformation and slow ring inversion at room temperature. This results in two distinct multiplets.[1][2][3] The four protons on the carbons adjacent to the oxygen atom (O-CH₂) are expected to appear as a multiplet around δ 3.8-4.0 ppm. The four protons on the carbons adjacent to the nitrogen atom (N-CH₂) will likely appear as another multiplet around δ 3.0-3.3 ppm.[1][4] The complexity of these multiplets arises from both geminal and vicinal couplings.[1][2]
-
Methyl Protons (-OCH₃): The three protons of the methyl ester group will appear as a sharp singlet, as there are no adjacent protons to couple with. This signal is expected in the region of δ 3.8-3.9 ppm.
¹³C NMR: Predicted Spectrum and Interpretation
The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments.
-
Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to appear as a singlet in the downfield region of the spectrum, typically around δ 165-175 ppm.
-
Aromatic Carbons: The six aromatic carbons will give rise to six distinct signals in the range of δ 110-160 ppm. The carbon attached to the bromine (C3) will be significantly influenced by the halogen's electronegativity and heavy atom effect. The carbon attached to the morpholine group (C4) will be shifted upfield due to the electron-donating effect of the nitrogen.
-
Morpholine Carbons: The four carbons of the morpholine ring will show two distinct signals. The two carbons adjacent to the oxygen (O-CH₂) are expected around δ 66-68 ppm, while the two carbons adjacent to the nitrogen (N-CH₂) will appear further upfield, around δ 45-50 ppm.[3]
-
Methyl Carbon (-OCH₃): The methyl carbon of the ester group will appear as a singlet in the upfield region, typically around δ 51-53 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Experimental Protocol: IR Data Acquisition
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the clean, empty ATR crystal should be collected prior to the sample scan.
Predicted IR Spectrum and Interpretation
The IR spectrum of this compound will be dominated by absorptions corresponding to its key functional groups.
-
C-H Stretching:
-
Aromatic C-H: Weak to medium bands are expected above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).
-
Aliphatic C-H: Medium to strong bands from the morpholine and methyl groups are expected just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
-
-
Carbonyl (C=O) Stretching: A very strong and sharp absorption band is characteristic of the ester carbonyl group. For an aromatic ester, this peak is typically observed in the range of 1715-1730 cm⁻¹.[5][6][7] Conjugation with the aromatic ring lowers the stretching frequency compared to a saturated ester.[5][6]
-
C-O Stretching: Esters exhibit two characteristic C-O stretching bands.[8]
-
C-N Stretching: The stretching vibration of the C-N bond in the morpholine ring is expected to appear as a medium-intensity band in the 1250-1020 cm⁻¹ region.
-
Aromatic C=C Stretching: Medium to weak absorptions are expected in the 1600-1450 cm⁻¹ region, characteristic of the benzene ring.
-
C-Br Stretching: The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 600-500 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity and deducing its structure.
Experimental Protocol: MS Data Acquisition
Instrumentation:
-
A mass spectrometer, for example, a quadrupole or time-of-flight (TOF) analyzer, coupled with an ionization source. Electron Ionization (EI) is a common technique for this type of molecule.
Sample Introduction:
-
Direct Infusion: The sample, dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile), can be directly infused into the ionization source.
-
Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC-MS can be used, which also provides information on purity.
EI-MS Parameters:
-
Ionization Energy: Typically 70 eV.
-
Source Temperature: 150-250 °C.
-
Mass Range: A scan range appropriate to detect the molecular ion and expected fragments (e.g., m/z 50-500).
Predicted Mass Spectrum and Interpretation
The mass spectrum of this compound will exhibit a characteristic molecular ion peak and several fragment ions.
-
Molecular Ion (M⁺): The most critical feature will be the molecular ion peak. Due to the presence of a bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity.[9][10] The nominal molecular weight of C₁₂H₁₄BrNO₃ is approximately 300 g/mol . Therefore, we expect to see peaks at m/z corresponding to [C₁₂H₁₄⁷⁹BrNO₃]⁺ and [C₁₂H₁₄⁸¹BrNO₃]⁺.
-
Major Fragmentation Pathways:
-
Loss of the methoxy group (-OCH₃): A common fragmentation for methyl esters is the loss of a methoxy radical, leading to a fragment ion at [M - 31]⁺.
-
Loss of the methyl group (-CH₃): Loss of a methyl radical from the ester would result in a fragment at [M - 15]⁺.
-
Cleavage of the morpholine ring: The morpholine ring can undergo fragmentation, leading to various smaller ions.
-
Formation of the bromobenzoyl cation: Alpha-cleavage next to the carbonyl group can lead to the formation of a stable bromobenzoyl cation.[11]
-
Loss of CO: The bromobenzoyl cation can further lose a molecule of carbon monoxide (CO) to give a bromophenyl cation.[11]
-
Summary of Spectroscopic Data
| Technique | Feature | Expected Value |
| ¹H NMR | Aromatic Protons | δ 7.0-8.0 ppm |
| Morpholine Protons (O-CH₂) | δ 3.8-4.0 ppm (multiplet) | |
| Morpholine Protons (N-CH₂) | δ 3.0-3.3 ppm (multiplet) | |
| Methyl Protons (-OCH₃) | δ 3.8-3.9 ppm (singlet) | |
| ¹³C NMR | Carbonyl Carbon (C=O) | δ 165-175 ppm |
| Aromatic Carbons | δ 110-160 ppm | |
| Morpholine Carbons (O-CH₂) | δ 66-68 ppm | |
| Morpholine Carbons (N-CH₂) | δ 45-50 ppm | |
| Methyl Carbon (-OCH₃) | δ 51-53 ppm | |
| IR | C=O Stretch (Aromatic Ester) | 1715-1730 cm⁻¹ (strong, sharp) |
| C-O Stretches | 1250-1310 cm⁻¹ and 1100-1130 cm⁻¹ (strong) | |
| Aromatic C-H Stretch | 3030-3100 cm⁻¹ | |
| Aliphatic C-H Stretch | 2850-2960 cm⁻¹ | |
| MS (EI) | Molecular Ion (M⁺) | Pair of peaks at m/z [M]⁺ and [M+2]⁺ of ~1:1 intensity |
| Key Fragments | [M - 31]⁺, [M - 15]⁺ |
Visualizations
Experimental Workflow for Spectroscopic Analysis
Caption: Workflow for the spectroscopic analysis of this compound.
Logical Relationship of Spectroscopic Data
Caption: Relationship between molecular structure and spectroscopic data.
Conclusion
The comprehensive spectroscopic analysis of this compound, utilizing NMR, IR, and MS, provides a detailed and validated structural characterization. The predicted data, based on established principles of spectroscopy and knowledge of related structures, serves as a reliable reference for researchers. The interplay of the different functional groups within the molecule gives rise to a unique set of spectroscopic data that, when interpreted correctly, unequivocally confirms its chemical identity. This guide provides the necessary theoretical foundation and practical protocols to achieve this with confidence.
References
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The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three | Spectroscopy Online. (2018-09-01). Available at: [Link]
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Multiplet shape in proton NMR of morpholines - Chemistry Stack Exchange. (2016-07-29). Available at: [Link]
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12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2024-09-30). Available at: [Link]
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Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic. Available at: [Link]
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Recognizing the NMR pattern for morpholine - ACD/Labs. (2008-05-06). Available at: [Link]
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Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic Studies through Inter Molecular Hydrogen Bonding - Semantic Scholar. Available at: [Link]
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¹H NMR signals for methylene protons of morpholine group. - ResearchGate. Available at: [Link]
-
Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization - UCL Discovery - University College London. Available at: [Link]
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PART II. ULTRAVIOLET ABSORPTION SPECTRA OF SUBSTITUTED BENZOIC ACIDS AND PHENYL BENZOATES - Canadian Science Publishing. Available at: [Link]
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1H and 13C NMR spectra of N-substituted morpholines - PubMed. Available at: [Link]
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Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic Studies through Inter Molecular Hydrogen Bonding - Materials Sciences and Applications - Scirp.org. Available at: [Link]
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Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed. Available at: [Link]
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IR Spectroscopy Tutorial: Esters. Available at: [Link]
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IR Spectrum Analysis of Aromatic Compounds | PDF - Scribd. Available at: [Link]
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Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. (2025-09-24). Available at: [Link]
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The C=O Bond, Part VI: Esters and the Rule of Three | Spectroscopy Online. (2018-07-01). Available at: [Link]
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3-溴-4-(4-吗啉基)苯甲酸甲酯 - 生物试剂-化学试剂. Available at: [Link]
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CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018) - CHEMISTRY 1000. Available at: [Link]
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5.2 Mass Spectrometry - Chemistry LibreTexts. (2014-08-06). Available at: [Link]
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A Technical Guide to Methyl 3-bromo-4-morpholinobenzoate: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of Methyl 3-bromo-4-morpholinobenzoate, a heterocyclic organic compound of increasing interest in medicinal chemistry. We will explore its chemical properties, a robust synthesis protocol, and its strategic importance as a scaffold in the development of novel therapeutics. This document is intended to serve as a practical resource for scientists engaged in synthetic chemistry and drug development.
Core Molecular Attributes
This compound is a substituted aromatic compound featuring a methyl ester, a bromine atom, and a morpholine ring attached to a central benzene core. This unique combination of functional groups imparts specific physicochemical properties that make it a valuable building block in organic synthesis.
The fundamental molecular details are summarized below:
| Attribute | Value | Source |
| Molecular Formula | C₁₂H₁₄BrNO₃ | [1] |
| Molecular Weight | 300.15 g/mol | [1] |
| CAS Number | 1131622-56-4 | [1] |
| IUPAC Name | This compound | N/A |
The presence of the morpholine moiety is particularly significant. Morpholine is a privileged scaffold in medicinal chemistry due to its favorable physicochemical, biological, and metabolic properties.[2] Its inclusion in a molecule can enhance aqueous solubility, improve pharmacokinetic profiles, and provide a key interaction point with biological targets, often without introducing excessive lipophilicity.[3]
Figure 1: Chemical structure of this compound.
Synthesis and Reaction Mechanism
Proposed Synthesis Pathway:
Figure 2: Proposed two-step synthesis workflow.
Step 1: Electrophilic Bromination
The synthesis commences with the bromination of Methyl 4-fluorobenzoate. The fluorine atom is a moderately activating ortho-, para- director, while the methyl ester group is a deactivating meta- director. Bromination is expected to occur at the position ortho to the activating fluorine group and meta to the deactivating ester group, which is the C-3 position.
-
Reactants : Methyl 4-fluorobenzoate, Bromine (Br₂) or N-Bromosuccinimide (NBS), and a Lewis acid catalyst like Iron(III) bromide (FeBr₃) or a strong protic acid like sulfuric acid (H₂SO₄).
-
Mechanism : This is a classic electrophilic aromatic substitution. The catalyst polarizes the bromine molecule, creating a strong electrophile (Br⁺) which is then attacked by the electron-rich benzene ring. A subsequent deprotonation restores aromaticity and yields the desired product, Methyl 3-bromo-4-fluorobenzoate.[4]
-
Justification : This regioselectivity is well-documented for substituted benzene rings and provides a direct route to the required 3-bromo-4-fluoro intermediate.
Step 2: Nucleophilic Aromatic Substitution (SNAr)
The second step involves the displacement of the fluoride ion by morpholine. This reaction is a nucleophilic aromatic substitution (SNAr).
-
Reactants : Methyl 3-bromo-4-fluorobenzoate, Morpholine, a mild base such as Potassium Carbonate (K₂CO₃), and a polar aprotic solvent like Dimethyl sulfoxide (DMSO).
-
Mechanism : The SNAr reaction is facilitated by the presence of electron-withdrawing groups (in this case, the bromo and methyl ester groups) ortho and para to the leaving group (fluoride). Morpholine, acting as a nucleophile, attacks the carbon atom bonded to the fluorine, forming a transient Meisenheimer complex. The negative charge is stabilized by the electron-withdrawing groups. The departure of the highly electronegative fluoride ion, a good leaving group, re-establishes the aromaticity of the ring, yielding the final product. The base (K₂CO₃) neutralizes the HBr formed during the reaction.
-
Justification : The use of a polar aprotic solvent like DMSO is crucial as it solvates the cation (K⁺) but not the nucleophile, thereby increasing the nucleophile's reactivity. Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and facilitates the initial nucleophilic attack.
Applications in Drug Development and Research
The true value of this compound lies in its utility as a versatile intermediate for constructing more complex, biologically active molecules. Its trifunctional nature allows for a variety of subsequent chemical modifications.
Key Reactive Sites for Further Synthesis:
-
The Bromine Atom : This site is ideal for cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings. These powerful reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the introduction of diverse substituents and the construction of complex molecular scaffolds. This is a common strategy in the synthesis of pharmaceuticals and agrochemicals.[5]
-
The Methyl Ester : The ester group can be easily hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or other functional groups. This provides a handle for attaching different pharmacophores or for modulating the compound's solubility and pharmacokinetic properties.
-
The Aromatic Ring : The benzene ring itself can undergo further electrophilic substitution reactions, although the existing substituents will direct the position of any new groups.
Therapeutic Relevance of the Morpholinobenzoate Scaffold:
The morpholine moiety is a key feature in numerous approved drugs and clinical candidates. Its presence is often associated with a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[2] Derivatives of morpholine and benzomorpholine have been investigated as potent inhibitors of various enzymes, including EZH2, which is implicated in non-small cell lung cancer.[6] The ability of the morpholine ring to improve properties required for crossing the blood-brain barrier also makes it a valuable component in the design of drugs targeting the central nervous system.[3]
Therefore, this compound serves as an excellent starting point for generating libraries of novel compounds for screening against a wide array of biological targets.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, a hazard assessment can be made based on structurally related compounds such as methyl 3-bromo-4-hydroxybenzoate and methyl 3-bromo-4-methylbenzoate.[7][8][9]
-
Potential Hazards :
-
Skin Irritation : Likely to cause skin irritation.
-
Eye Irritation : Likely to cause serious eye irritation.
-
Respiratory Irritation : May cause respiratory irritation if inhaled.
-
Toxicity : May be harmful if swallowed.
-
-
Recommended Precautions :
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
It is imperative to consult a comprehensive, up-to-date SDS for any chemical before use and to conduct a thorough risk assessment for any new experimental procedure.
Conclusion
This compound is a strategically important chemical intermediate with significant potential in the field of drug discovery and development. Its trifunctional nature provides multiple avenues for synthetic elaboration, while the incorporated morpholine moiety offers inherent advantages in terms of physicochemical and pharmacological properties. The robust and scalable synthesis proposed herein should facilitate its accessibility to the research community, paving the way for the discovery of novel and effective therapeutic agents.
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This compound, 98% Purity, C12H14BrNO3, 10 grams. Millipore Sigma. Available at: [Link]
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Methyl 3-bromo-4-hydroxybenzoate | C8H7BrO3 | CID 4778958. PubChem, National Institutes of Health. Available at: [Link]
-
3-Bromo-4-methylbenzoic acid methyl ester. Chem-Impex. Available at: [Link]
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Methyl 3-bromo-4-fluorobenzoate | C8H6BrFO2 | CID 7018022. PubChem, National Institutes of Health. Available at: [Link]
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Methyl 3-bromo-4-methylbenzoate. ChemBK. Available at: [Link]
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Matera, C., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available at: [Link]
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Zhang, H., et al. (2019). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. Medicinal Chemistry Research. Available at: [Link]
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Unsalan, S., et al. (2018). Pharmacological and Toxicological Screening of Novel Benzimidazole-Morpholine Derivatives as Dual-Acting Inhibitors. Molecules. Available at: [Link]
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An In-depth Technical Guide to the Proposed Synthesis of Methyl 3-bromo-4-morpholinobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-bromo-4-morpholinobenzoate is a halogenated aromatic compound featuring a morpholine moiety, a common scaffold in medicinal chemistry. While this specific compound is not extensively documented in current scientific literature, its structural motifs suggest potential utility as a versatile intermediate in the synthesis of more complex molecules, particularly in the realm of drug discovery. This technical guide outlines a proposed synthetic pathway for this compound, leveraging established and reliable organic chemistry reactions. The primary proposed route involves a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern synthetic chemistry for the formation of aryl-nitrogen bonds. A detailed, step-by-step experimental protocol, grounded in analogous, well-documented procedures, is provided. Furthermore, this guide delves into the mechanistic underpinnings of the proposed synthesis and offers insights into the characterization of the target molecule.
Introduction and Rationale
The synthesis of novel molecular entities is a critical endeavor in the advancement of chemical and pharmaceutical sciences. Aryl morpholine derivatives are of particular interest due to their prevalence in a wide array of biologically active compounds. The morpholine ring can impart favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, to a parent molecule.
The target compound, this compound, incorporates three key functional groups: a methyl ester, a bromine atom, and a morpholine ring attached to a benzene core. This combination offers multiple avenues for further chemical modification:
-
The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines or alcohols to form amides or esters.
-
The bromine atom can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, or Sonogashira reactions, to introduce new carbon-carbon or carbon-heteroatom bonds.
-
The morpholine moiety can influence the electronic properties of the aromatic ring and participate in hydrogen bonding, potentially modulating the biological activity of derivatives.
Given the absence of a documented discovery or history for this compound, this guide serves as a forward-looking document, proposing a robust and rational synthetic strategy to enable its preparation and facilitate its exploration in research and development.
Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)
The most logical and efficient approach to synthesize this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This reaction class is particularly effective for attaching nucleophiles, such as morpholine, to electron-deficient aromatic rings bearing a good leaving group.
Our proposed precursor is Methyl 3-bromo-4-fluorobenzoate . The fluorine atom at the 4-position is activated towards nucleophilic attack by the electron-withdrawing effect of the adjacent ester group and the bromine atom. Fluorine is an excellent leaving group in SNAr reactions.
The proposed reaction is depicted below:
Figure 1: Proposed synthesis of this compound via SNAr.
Detailed Experimental Protocol
The following protocol is a comprehensive, step-by-step guide for the proposed synthesis. It is based on established procedures for similar SNAr reactions involving aryl fluorides and morpholine.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| Methyl 3-bromo-4-fluorobenzoate | 82702-31-6 | 233.03 | 2.33 g | 10.0 |
| Morpholine | 110-91-8 | 87.12 | 1.31 mL (1.31 g) | 15.0 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.76 g | 20.0 |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | 78.13 | 20 mL | - |
| Ethyl Acetate | 141-78-6 | 88.11 | As needed | - |
| Brine (saturated NaCl solution) | - | - | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed | - |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 3-bromo-4-fluorobenzoate (2.33 g, 10.0 mmol), potassium carbonate (2.76 g, 20.0 mmol), and dimethyl sulfoxide (20 mL).
-
Addition of Nucleophile: While stirring the mixture at room temperature, add morpholine (1.31 mL, 15.0 mmol) dropwise via a syringe.
-
Reaction: Heat the reaction mixture to 120 °C and maintain this temperature with stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing 100 mL of water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) followed by brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Mechanistic Insights
The proposed synthesis proceeds through a classic SNAr mechanism, which is a two-step process:
Figure 2: Simplified workflow of the SNAr mechanism.
-
Nucleophilic Attack: The nitrogen atom of morpholine, acting as a nucleophile, attacks the carbon atom of the benzene ring that is bonded to the fluorine atom. This attack is facilitated by the electron-withdrawing nature of the ester and bromo substituents, which polarize the C-F bond. This step results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and the ester group.
-
Loss of the Leaving Group: In the second step, the aromaticity of the ring is restored by the expulsion of the fluoride ion, which is a good leaving group. The potassium carbonate in the reaction acts as a base to neutralize the protonated morpholine nitrogen that is initially formed, regenerating the neutral nucleophile.
Characterization of the Final Product
The successful synthesis of this compound would be confirmed through various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show characteristic peaks for the aromatic protons, the morpholine protons (typically two triplets), and the methyl ester singlet.
-
¹³C NMR would show the corresponding carbon signals for the aromatic ring, the morpholine ring, and the ester carbonyl and methyl groups.
-
-
Mass Spectrometry (MS): This would confirm the molecular weight of the product (C₁₂H₁₄BrNO₃, MW: 300.15 g/mol ) and show a characteristic isotopic pattern for the presence of a bromine atom.
-
Infrared (IR) Spectroscopy: This would show characteristic absorption bands for the C=O stretch of the ester, C-O stretches, and C-N stretches.
Alternative Synthetic Strategy: Buchwald-Hartwig Amination
An alternative, though potentially more complex, route to this compound would be a palladium-catalyzed Buchwald-Hartwig amination. This reaction could theoretically be performed on a di-halogenated precursor such as Methyl 3,4-dibromobenzoate. However, controlling the regioselectivity of the amination to favor substitution at the 4-position over the 3-position could be challenging.
Figure 3: General workflow for a Buchwald-Hartwig amination reaction.[1][2]
Given the likely higher reactivity of the C-F bond in Methyl 3-bromo-4-fluorobenzoate towards SNAr, this remains the more direct and recommended synthetic approach.
Conclusion
While the discovery and history of this compound are not found in the existing chemical literature, this guide provides a comprehensive and technically sound proposal for its synthesis. The outlined nucleophilic aromatic substitution protocol is based on well-established and reliable chemical transformations, offering a high probability of success. The availability of a robust synthetic route to this compound will enable the scientific community to explore its potential as a valuable building block in the development of novel pharmaceuticals and other functional organic materials.
References
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PubChem. Methyl 3-bromo-4-fluorobenzoate. National Center for Biotechnology Information. [Link]
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Barros, H. J. V., et al. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Publishing. [Link]
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ResearchGate. Buchwald–Hartwig amination of aryl sulphides with morpholine catalyzed by SingaCycle-A1. [Link]
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ResearchGate. Attempted reactions of mono- and di-fluorobenzoates with morpholine. [Link]
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ResearchGate. Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). [Link]
-
Caddick, S., et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]
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An In-depth Technical Guide to the Solubility and Stability of Methyl 3-bromo-4-morpholinobenzoate
Preamble: The Imperative of Physicochemical Profiling
In the landscape of modern drug discovery and development, the journey of a molecule from a promising hit to a viable clinical candidate is paved with rigorous scientific evaluation. Among the most fundamental of these evaluations are the characterization of a compound's solubility and stability. These intrinsic properties are not mere data points; they are critical determinants of a compound's developability, influencing everything from formulation strategies and bioavailability to storage requirements and shelf-life.
This guide provides a comprehensive framework for the systematic evaluation of Methyl 3-bromo-4-morpholinobenzoate (CAS No. 1131622-56-4), a compound whose structural motifs—a substituted benzoate ester and a morpholine ring—suggest a nuanced physicochemical profile. While specific experimental data for this molecule is not extensively available in public literature, this document leverages established principles of medicinal chemistry and regulatory guidelines to present a robust, field-proven methodology for its complete characterization. Herein, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a self-validating system of inquiry for researchers.
Section 1: Predicted Physicochemical Landscape of this compound
A molecule's structure is a blueprint for its behavior. An initial analysis of this compound allows us to form hypotheses that will guide our experimental design.
-
The Morpholine Moiety: The morpholine ring is a privileged scaffold in medicinal chemistry, often incorporated to enhance aqueous solubility and metabolic stability.[1] Its nitrogen atom imparts a basic character (typical pKa of morpholine is ~8.7), suggesting that this compound will exhibit pH-dependent solubility, with increased solubility in acidic conditions due to the protonation of the morpholine nitrogen.[1][2]
-
The Benzoate Ester Linkage: Ester groups are susceptible to hydrolysis, a primary degradation pathway. This reaction is typically catalyzed by acid or base.[3][4] Therefore, the stability of the compound is expected to be optimal near neutral pH and compromised at higher and lower pH values. The electronic effect of the substituents on the benzene ring will influence the rate of this hydrolysis.[5][6]
-
The Aromatic Core: The brominated benzene ring provides a hydrophobic character, which will counteract the hydrophilic contribution of the morpholine group. The interplay between these groups will determine the overall solubility profile.
This initial assessment dictates a clear path for investigation: we must quantify the compound's solubility across a range of solvents and pH values and systematically probe its stability under conditions that challenge the ester linkage.
Section 2: A Validated Protocol for Solubility Determination
The true measure of a compound's utility begins with its ability to be dissolved. We will employ the "gold standard" shake-flask method to determine the thermodynamic equilibrium solubility, which represents the true saturation point of the compound in a given medium.[7]
Experimental Workflow: Equilibrium Solubility
The following diagram outlines the logical flow for a comprehensive solubility assessment.
Caption: Workflow for Thermodynamic Solubility Determination.
Step-by-Step Methodology
Objective: To determine the equilibrium solubility of this compound in various solvents and at different pH values.
-
Preparation of Materials:
-
Ensure the compound has a purity of >98%, confirmed by a suitable analytical method (e.g., HPLC, NMR).
-
Prepare a panel of solvents as described in Table 1. For aqueous buffers, prepare them according to pharmacopeial standards and verify the final pH at the experimental temperature (e.g., 37 ± 1 °C).[8]
-
-
Execution of Shake-Flask Method:
-
For each solvent system, add an excess amount of the solid compound to a clear glass vial (e.g., add 5-10 mg to 1 mL of solvent). The presence of undissolved solid at the end of the experiment is essential.
-
Prepare each condition in triplicate.
-
Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C and 37 °C).
-
Agitate the samples for a predetermined period (e.g., 48-72 hours) to ensure equilibrium is reached. A preliminary experiment can establish the time to equilibrium by sampling at various time points (e.g., 2, 4, 8, 24, 48, 72 hours) until the concentration plateaus.[8]
-
-
Sample Processing and Analysis:
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Separate the saturated solution from the undissolved solid. This is a critical step; use either centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) or filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Immediately dilute an aliquot of the clear supernatant with a suitable mobile phase to prevent precipitation and bring it within the quantifiable range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.
-
For aqueous samples, measure the pH of the final saturated solution to ensure the compound did not alter the buffer's pH.[8]
-
Data Presentation: Solubility Profile
The results should be summarized in a clear, tabular format for easy comparison.
Table 1: Proposed Solvent Panel for Solubility Screening
| Solvent Class | Specific Solvent | Rationale |
|---|---|---|
| Aqueous Buffers | pH 1.2 (0.1 N HCl) | Simulates gastric fluid. |
| pH 4.5 (Acetate Buffer) | Represents intestinal conditions. | |
| pH 6.8 (Phosphate Buffer) | Represents intestinal conditions. | |
| pH 7.4 (Phosphate Buffer) | Simulates physiological pH. | |
| Organic Solvents | Dimethyl Sulfoxide (DMSO) | Common stock solution solvent. |
| Ethanol (EtOH) | Common co-solvent in formulations. | |
| Methanol (MeOH) | Used in synthesis and analysis. | |
| Acetonitrile (ACN) | Common HPLC mobile phase component. | |
| Tetrahydrofuran (THF) | Aprotic solvent for synthesis. |
| | Dichloromethane (DCM) | Common extraction solvent. |
Section 3: A Rigorous Protocol for Stability Assessment
Understanding a compound's stability profile is paramount for its safe and effective use. This involves identifying potential degradation pathways and quantifying the rate of degradation under defined conditions. The protocol follows international guidelines for stability testing.[6][9]
Experimental Workflow: Stability Indicating Method and Forced Degradation
A stability study is only as reliable as the analytical method used. Therefore, the first step is to develop a stability-indicating method, which is then used in forced degradation studies to understand the molecule's vulnerabilities.
Caption: Workflow for Stability Assessment.
Step-by-Step Methodology: Forced Degradation
Objective: To identify potential degradation products and establish the degradation pathways for this compound.[6]
-
Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in Acetonitrile).
-
Apply Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60-80 °C.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH at room temperature. The ester is expected to be highly labile here.
-
Oxidative Degradation: Mix the stock solution with 3-30% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 80 °C).
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Analysis:
-
Analyze samples from each stress condition at various time points (e.g., 0, 2, 8, 24 hours). The goal is to achieve 5-20% degradation.
-
Use an HPLC system with a photodiode array (DAD) detector to check for peak purity and a mass spectrometer (MS) to identify the mass of potential degradation products.
-
The primary expected degradation product from hydrolysis would be 3-bromo-4-morpholinobenzoic acid .
-
Formal Stability Study Protocol
Objective: To evaluate the stability of the compound under ICH-recommended storage conditions to determine its re-test period or shelf-life.[9][10]
-
Batch Selection and Packaging:
-
Use at least one representative batch of the compound.
-
Package the material in a container closure system that simulates the proposed packaging for long-term storage.[9]
-
-
Storage Conditions:
-
Place the samples in stability chambers set to the conditions outlined in Table 2.
-
-
Testing Frequency:
-
Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated).[10]
-
At each time point, test the samples for key attributes such as:
-
Appearance (visual inspection)
-
Assay (quantification of the parent compound)
-
Degradation products (quantification of known and unknown impurities)
-
-
Table 2: ICH-Recommended Stability Storage Conditions
| Study Type | Storage Condition | Minimum Duration |
|---|---|---|
| Long-Term | 25 °C ± 2 °C / 60% RH ± 5% RH | 12 months (or longer) |
| Intermediate | 30 °C ± 2 °C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 6 months |
Note: Intermediate testing is required if a significant change occurs during accelerated testing. A "significant change" is defined as a failure to meet the specification.[10]
Section 4: Conclusion and Path Forward
This guide provides a comprehensive, scientifically-grounded framework for the definitive characterization of the solubility and stability of this compound. By adhering to these protocols, a researcher can generate the high-quality, reliable data necessary to make informed decisions in a drug development program. The principles of pH-dependent solubility driven by the morpholine moiety and hydrolytic instability of the ester bond serve as the foundational hypotheses for this investigation. The execution of these detailed experimental workflows will replace prediction with empirical evidence, thereby fully elucidating the physicochemical profile of this promising molecule and paving the way for its future application.
References
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Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved from Zenodo. [Link]
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ResearchGate. (2024). Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. Retrieved from ResearchGate. [Link]
- International Council for Harmonisation. (2003). ICH Q1A (R2): Stability Testing of New Drug Substances and Products.
-
European Medicines Agency. (2013). Guideline on Stability testing: stability testing of existing active substances and related finished products. Retrieved from EMA website. [Link]
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Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates. Retrieved from organic-chemistry.org. [Link]
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Scielo. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Retrieved from Scielo. [Link]
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Wiley Online Library. (2024). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. Retrieved from Wiley Online Library. [Link]
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National Center for Biotechnology Information. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. Retrieved from PubMed Central. [Link]
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Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from Lund University. [Link]
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World Health Organization. (2019). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Retrieved from WHO website. [Link]
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The Emerging Therapeutic Potential of Methyl 3-bromo-4-morpholinobenzoate Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Strategic Integration of Privileged Scaffolds in Modern Drug Design
In the landscape of contemporary medicinal chemistry, the strategic combination of well-established pharmacophores serves as a cornerstone for the rational design of novel therapeutic agents. The morpholine ring, a "privileged" heterocyclic scaffold, is frequently incorporated into drug candidates to enhance biological activity and improve pharmacokinetic profiles.[1][2] When coupled with a substituted benzoic acid moiety—a versatile backbone for bioactive molecules—the resulting scaffold presents a compelling starting point for targeted drug discovery.[1][3] This technical guide delves into the untapped potential of a specific chemical entity: Methyl 3-bromo-4-morpholinobenzoate and its derivatives. While direct, extensive research on this precise molecule is nascent, a wealth of knowledge can be extrapolated from structurally analogous compounds, particularly the well-documented 2-morpholinobenzoic acid series. This guide will synthesize existing data to provide a forward-looking perspective on the potential biological activities, mechanisms of action, and structure-activity relationships (SAR) of this promising class of compounds.
Our focus will be on elucidating the potential of these derivatives as antiproliferative agents and enzyme inhibitors, drawing parallels from established research on related molecular frameworks. The insights presented herein are intended to empower researchers, scientists, and drug development professionals to embark on a data-driven exploration of this novel chemical space.
Synthetic Strategy: A Proposed Pathway to Novel Derivatives
A plausible synthetic route would likely commence with a commercially available starting material such as 3-bromo-4-fluorobenzoic acid. The initial step would involve the esterification of the carboxylic acid to its corresponding methyl ester. Subsequently, a nucleophilic aromatic substitution reaction with morpholine would displace the fluorine atom, yielding the desired this compound core structure. Further derivatization could then be achieved through various modifications, such as hydrolysis of the methyl ester to the carboxylic acid, followed by amide coupling to introduce a diverse range of functionalities.
Experimental Protocol: Synthesis of this compound
-
Esterification: To a solution of 3-bromo-4-fluorobenzoic acid in methanol, add a catalytic amount of sulfuric acid. Reflux the mixture for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate. The organic layers are then combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield methyl 3-bromo-4-fluorobenzoate.
-
Nucleophilic Aromatic Substitution: In a sealed vessel, dissolve methyl 3-bromo-4-fluorobenzoate and an excess of morpholine in a polar aprotic solvent such as dimethyl sulfoxide (DMSO). Heat the reaction mixture to 120-150 °C for 12-24 hours. After cooling to room temperature, pour the reaction mixture into water and extract the product with a suitable organic solvent. The crude product can then be purified by column chromatography to afford this compound.
Anticipated Biological Activity: A Focus on Oncology
Drawing from the extensive research on related morpholinobenzoic acid derivatives, a primary area of therapeutic interest for this compound derivatives lies in oncology.[7][8]
Inhibition of Phosphatidylcholine-Specific Phospholipase C (PC-PLC)
A significant body of evidence points to 2-morpholinobenzoic acid derivatives as inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in the dysregulation of choline phospholipid metabolism in various cancers.[7][8][9] Overexpression of PC-PLC is associated with increased cancer cell proliferation and signaling.[1] It is therefore highly probable that derivatives of this compound could exhibit similar inhibitory activity against this key oncogenic enzyme. The interaction with the enzyme's active site is likely to involve coordination with a catalytic zinc ion and π-stacking interactions with aromatic residues.[9]
Antiproliferative Effects on Cancer Cell Lines
The enzyme inhibitory activity of morpholinobenzoic acid derivatives has been shown to translate into potent anti-proliferative effects against various cancer cell lines, including triple-negative breast cancer (MDA-MB-231) and colorectal carcinoma (HCT116).[9] It is anticipated that novel derivatives based on the this compound scaffold would also demonstrate cytotoxic activity against a range of cancer cell types.
Potential as VEGFR-2 and EZH2 Inhibitors
Beyond PC-PLC, other morpholine-containing compounds have demonstrated inhibitory activity against other important cancer targets. For instance, certain 3-(morpholinomethyl)benzofuran derivatives have shown potent inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[10][11] Additionally, benzomorpholine derivatives have been identified as inhibitors of Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that plays a crucial role in cancer progression.[12] These findings suggest that the this compound scaffold could be a versatile platform for developing inhibitors against a range of cancer-related enzymes.
Structure-Activity Relationship (SAR): Guiding Principles for Optimization
The biological activity of morpholinobenzoic acid derivatives is highly dependent on the substitution pattern of the core structure.[1][9] Based on existing SAR studies of related compounds, we can infer key principles for optimizing the therapeutic potential of this compound derivatives.
Impact of Substituents on the Benzoic Acid Ring
The relative positions of the morpholine ring, the bromo substituent, and the ester group on the benzoic acid core are critical. Studies on 2-morpholinobenzoic acids have shown that the arrangement of substituents significantly affects PC-PLC inhibitory activity.[9] It is plausible that the 3-bromo, 4-morpholino substitution pattern of the target scaffold will confer a unique pharmacological profile. Further exploration of different halogen substitutions at the 3-position or the introduction of other functional groups could lead to enhanced potency.
The Role of the Ester and its Derivatives
The methyl ester of the core compound serves as a modifiable handle. Conversion to the corresponding carboxylic acid or hydroxamic acid has been shown to be a successful strategy in the 2-morpholinobenzoic acid series, with hydroxamic acid derivatives often exhibiting potent anti-proliferative activity.[9] Amide coupling with a variety of amines would also allow for the introduction of diverse chemical functionalities, potentially leading to improved target engagement and pharmacokinetic properties.
Quantitative Data from Analogous Series
| Compound Series | Target | Key Findings | Reference |
| 2-Morpholinobenzoic Acids | PC-PLC | 2,5-substitution pattern between morpholine and N-benzyl groups showed strong inhibition. | [9] |
| 3-(Morpholinomethyl)benzofurans | VEGFR-2, A549 & NCI-H23 cell lines | Substitution with a methyl morpholino group enhanced cytotoxic activity. | [11] |
| Benzomorpholine Derivatives | EZH2, A549 & NCI-H1975 cell lines | Potent inhibition of EZH2 and cancer cell lines. | [12] |
Visualizing the Path Forward: Workflow and Mechanistic Insights
To effectively guide the research and development of this compound derivatives, a clear experimental workflow is essential.
Caption: A proposed workflow for the discovery and development of this compound derivatives.
The potential mechanism of action for these compounds as anticancer agents likely involves the inhibition of key signaling pathways that are crucial for cancer cell survival and proliferation.
Caption: A simplified diagram of potential signaling pathways targeted by this compound derivatives.
Conclusion and Future Directions
The this compound scaffold represents a promising, yet underexplored, area for the development of novel therapeutic agents, particularly in the field of oncology. By leveraging the extensive knowledge gained from structurally related compounds, researchers can strategically design and synthesize new derivatives with a high probability of biological activity. The key to unlocking the full potential of this chemical series lies in a systematic approach to synthesis, comprehensive biological screening, and a deep understanding of the structure-activity relationships that govern their interactions with biological targets. This technical guide serves as a foundational resource to stimulate and guide further investigation into this exciting new frontier of drug discovery.
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The Strategic Utility of Methyl 3-bromo-4-morpholinobenzoate in Modern Organic Synthesis
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- 9. chemimpex.com [chemimpex.com]
Theoretical and Computational Analysis of Methyl 3-bromo-4-morpholinobenzoate: A Technical Guide for Drug Discovery Professionals
Abstract This technical guide provides a comprehensive theoretical framework for the investigation of Methyl 3-bromo-4-morpholinobenzoate, a molecule of significant interest in medicinal chemistry. The guide is designed for researchers, scientists, and drug development professionals, offering an in-depth exploration of its structural, electronic, and potential biological interaction properties through computational methodologies. We delve into the rationale and application of Density Functional Theory (DFT) for elucidating intrinsic molecular properties, Molecular Docking for predicting protein-ligand interactions, and Molecular Dynamics (MD) simulations for assessing complex stability. By integrating these theoretical studies, this document establishes a validated workflow for characterizing novel molecular entities, thereby accelerating the data-driven design of next-generation therapeutics.
Introduction: The Structural Rationale of a Privileged Scaffold
This compound (C₁₂H₁₄BrNO₃) is a synthetic organic compound that combines several structural motifs of high value in drug discovery[1]. The molecule's architecture—a substituted benzoate core—is a common feature in many pharmaceutical agents[2][3]. The strategic incorporation of a morpholine ring and a bromine atom imparts specific physicochemical properties that are critical for its potential biological activity and pharmacokinetic profile.
-
The Morpholine Moiety: The morpholine ring is considered a "privileged" structure in medicinal chemistry. Its presence often improves aqueous solubility, metabolic stability, and the overall pharmacokinetic/pharmacodynamic (PK/PD) profile of a drug candidate.[4][5] The oxygen atom can act as a hydrogen bond acceptor, while the nitrogen atom's basicity is tempered, contributing to favorable interactions with biological targets without introducing excessive charge.[4][6]
-
The Brominated Aromatic Ring: Halogenation is a key strategy in modern drug design.[7] The bromine atom on the phenyl ring is not merely a bulky substituent; it can significantly influence the molecule's electronic properties and its ability to form specific, directional non-covalent interactions known as halogen bonds.[8][9][10] A halogen bond occurs between the electropositive region on the halogen atom (the σ-hole) and a Lewis base, such as a backbone carbonyl oxygen in a protein, offering a powerful tool for enhancing binding affinity and selectivity.[9][11]
This guide outlines a systematic, in-silico approach to fully characterize this compound, providing the theoretical foundation needed to assess its potential as a lead compound in drug development programs.
Physicochemical Properties
A summary of the key identifiers and properties for this compound is provided below.
| Property | Value | Reference |
| CAS Number | 1131622-56-4 | [1] |
| Molecular Formula | C₁₂H₁₄BrNO₃ | [1] |
| Molecular Weight | 300.15 g/mol | [1] |
| Canonical SMILES | COC(=O)C1=CC(=C(C=C1)N2CCOCC2)Br |
Quantum Chemical Analysis via Density Functional Theory (DFT)
Causality Behind Method Selection: Before assessing how a molecule interacts with a biological system, it is imperative to understand its intrinsic electronic landscape. Density Functional Theory (DFT) is a robust quantum mechanical method that allows for the accurate calculation of a molecule's electronic structure and properties.[12][13] By employing DFT, we can predict regions of reactivity, understand molecular stability, and visualize the electrostatic potential that governs non-covalent interactions, providing a fundamental basis for rationalizing subsequent docking and dynamics results.
Detailed Protocol for DFT Analysis
This protocol outlines the steps for performing a comprehensive DFT study on this compound using a common quantum chemistry software package like Gaussian or ORCA.
-
Input Structure Generation:
-
Construct the 3D structure of the molecule using a molecular builder (e.g., Avogadro, ChemDraw).
-
Perform an initial geometry optimization using a computationally inexpensive force field (e.g., MMFF94) to obtain a reasonable starting conformation.
-
-
Geometry Optimization and Frequency Calculation:
-
Rationale: This step finds the lowest energy conformation (the ground state geometry) of the molecule. A subsequent frequency calculation is essential to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).
-
Method: Select a functional and basis set. The B3LYP functional with the 6-311+G(d,p) basis set offers a good balance of accuracy and computational cost for organic molecules of this size.
-
Execution: Run a combined optimization and frequency calculation (Opt Freq keyword in Gaussian). The calculation should be performed in the gas phase or with a solvent model (e.g., SMD, PCM) to simulate physiological conditions.
-
-
Analysis of Frontier Molecular Orbitals (FMOs):
-
Rationale: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The HOMO-LUMO energy gap (ΔE) is a measure of chemical stability.
-
Execution: From the output of the optimized calculation, visualize the HOMO and LUMO isosurfaces. Record their energy levels and calculate the energy gap (ΔE = ELUMO - EHOMO).
-
-
Molecular Electrostatic Potential (MEP) Mapping:
-
Rationale: The MEP map provides a visual representation of the charge distribution around the molecule. It is invaluable for identifying electrophilic (positive potential, blue) and nucleophilic (negative potential, red) sites, which are critical for predicting hydrogen and halogen bonding interactions.[14]
-
Execution: Generate the MEP surface by mapping the electrostatic potential onto the electron density surface of the optimized geometry.
-
Expected DFT Data Summary
The following table summarizes the key parameters that would be obtained from the DFT analysis.
| Parameter | Description | Significance in Drug Design |
| Ground State Energy | The total electronic energy of the optimized molecule. | Provides a baseline for comparing conformational stability. |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility, membrane permeability, and long-range electrostatic interactions. |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate electrons (nucleophilicity). |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO. | Correlates with chemical reactivity and kinetic stability. A larger gap implies higher stability. |
| MEP Surface | Visualization of electrostatic potential. | Identifies sites for hydrogen bonding (negative regions on O, N) and potential halogen bonding (positive region on Br). |
DFT Workflow Visualization
Caption: Workflow for DFT analysis of this compound.
Predicting Biological Interactions via Molecular Docking
Causality Behind Method Selection: Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is a cornerstone of structure-based drug design.[15] By simulating the binding process, we can generate plausible binding poses, estimate the strength of the interaction (binding affinity), and identify key intermolecular interactions (e.g., hydrogen bonds, halogen bonds, hydrophobic contacts) that stabilize the complex. This information is critical for prioritizing compounds and guiding lead optimization.[16][17]
Detailed Protocol for Molecular Docking
This protocol describes a general workflow for docking this compound into a hypothetical protein target using software like AutoDock Vina or Schrödinger's Glide.
-
Receptor Preparation:
-
Source: Obtain the 3D structure of the target protein, typically from the Protein Data Bank (PDB).
-
Cleaning: Remove all non-essential components from the PDB file, such as water molecules, co-solvents, and co-crystallized ligands.
-
Protonation: Add hydrogen atoms to the protein structure, as they are usually not resolved in X-ray crystallography. This step is crucial for defining correct hydrogen bonding patterns. Assign protonation states appropriate for a physiological pH (e.g., using H++ server or Schrödinger's Protein Preparation Wizard).
-
Energy Minimization: Perform a restrained energy minimization of the protein structure to relieve any steric clashes introduced during protonation.
-
-
Ligand Preparation:
-
Source: Use the DFT-optimized 3D structure of this compound from the previous section.
-
Protonation & Tautomers: Generate possible protonation states and tautomers at physiological pH.
-
Energy Minimization: Perform a final energy minimization of the ligand structure.
-
-
Binding Site Definition (Grid Generation):
-
Rationale: Define the search space for the docking algorithm. This is typically a cubic box centered on the known active site of the protein or a region identified by binding site prediction algorithms.
-
Execution: Define the coordinates and dimensions of the grid box to encompass the entire binding pocket.
-
-
Docking Simulation:
-
Execution: Run the docking algorithm. The software will systematically sample different conformations and orientations of the ligand within the defined grid box, scoring each pose using a specific scoring function.
-
Output: The program will output a set of ranked binding poses, along with their corresponding predicted binding affinities (e.g., in kcal/mol).
-
-
Post-Docking Analysis:
-
Pose Selection: Visually inspect the top-ranked poses. The best pose is typically the one with the lowest energy score that also makes chemically sensible interactions with key residues in the active site.
-
Interaction Analysis: Identify and analyze the key non-covalent interactions (hydrogen bonds, halogen bonds, hydrophobic contacts, π-π stacking) between the ligand and the protein.
-
Molecular Docking Workflow Visualization
Caption: Generalized workflow for a molecular docking experiment.
Assessing Complex Stability with Molecular Dynamics (MD)
Causality Behind Method Selection: While molecular docking provides a static snapshot of a potential binding mode, biological systems are dynamic. Molecular Dynamics (MD) simulations provide a way to study the physical movements of atoms and molecules over time. By simulating the ligand-protein complex in a more realistic, solvated environment, we can assess the stability of the docked pose, observe conformational changes, and calculate binding free energies more accurately. This step is crucial for validating docking results and gaining deeper insight into the binding mechanism.
Detailed Protocol for MD Simulation
This protocol outlines the primary stages of an MD simulation for the protein-ligand complex using software like GROMACS, AMBER, or NAMD.
-
System Setup:
-
Input: Start with the best-ranked pose of the this compound-protein complex from the docking study.
-
Force Field Parameterization: Assign force field parameters to the protein (e.g., AMBER, CHARMM) and the ligand. Ligand parameters often need to be generated using tools like Antechamber or CGenFF.
-
Solvation: Place the complex in a periodic box of explicit water molecules (e.g., TIP3P).
-
Ionization: Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system's total charge.
-
-
Energy Minimization:
-
Rationale: To remove any steric clashes or unfavorable geometries in the initial system setup, particularly at the solvent-solute interface.
-
Execution: Perform a multi-stage energy minimization, first on the solvent and ions while restraining the complex, then on the entire system.
-
-
Equilibration:
-
Rationale: To gently bring the system to the desired temperature and pressure of the simulation. This is a critical step to ensure the stability of the production run.
-
Execution: This is typically done in two phases:
-
NVT Ensemble (Canonical): Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Position restraints on the protein and ligand are gradually released.
-
NPT Ensemble (Isothermal-Isobaric): Bring the system to the target pressure (e.g., 1 bar) while maintaining the target temperature. This allows the box density to equilibrate.
-
-
-
Production Run:
-
Execution: Once the system is equilibrated, remove all restraints and run the simulation for a desired length of time (typically 100-500 nanoseconds or more) to collect trajectory data.
-
-
Trajectory Analysis:
-
Stability: Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand to assess the stability of the complex over time.
-
Flexibility: Calculate the Root Mean Square Fluctuation (RMSF) of individual residues to identify flexible or rigid regions of the protein upon ligand binding.
-
Interaction Analysis: Monitor the persistence of key interactions (hydrogen bonds, halogen bonds) observed in the docking pose throughout the simulation.
-
Binding Free Energy: Use methods like MM/PBSA or MM/GBSA to estimate the binding free energy from the simulation snapshots.
-
MD Simulation Workflow Visualization
Caption: A standard workflow for Molecular Dynamics (MD) simulations.
Conclusion
The theoretical study of this compound through a multi-faceted computational approach provides an indispensable foundation for its evaluation as a potential therapeutic agent. This guide outlines a logical and scientifically rigorous workflow, beginning with the elucidation of fundamental electronic properties via DFT, progressing to the prediction of biological interactions through molecular docking, and culminating in the assessment of complex stability and dynamics with MD simulations. This integrated strategy allows researchers to build a comprehensive profile of the molecule's behavior at an atomic level, generating actionable, data-driven hypotheses that can significantly de-risk and accelerate its progression through the drug discovery pipeline. The principles and protocols detailed herein represent a best-practice framework for the theoretical characterization of novel chemical entities in modern medicinal chemistry.
References
- Vertex AI Search. (n.d.). This compound, 98% Purity, C12H14BrNO3, 10 grams.
- BenchChem. (2025). Comparative Docking Analysis of Morpholine-Based Compounds: An In Silico Exploration.
- Research Journal. (n.d.). Molecular Docking Studies of Novel Morpholine Derivatives against SARS-CoV-2 Inhibitors for COVID-19.
- SciSpace. (n.d.). Design, synthesis and molecular docking studies of some morpholine linked thiazolidinone hybrid molecules.
- PMC. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery.
- PMC PubMed Central. (2017, July 20). Synthesis, Antitumor Evaluation and Molecular Docking of New Morpholine Based Heterocycles.
- PubMed. (1992, November 17). Quantitative structure-metabolism relationships for substituted benzoic acids in the rat. Computational chemistry, NMR spectroscopy and pattern recognition studies.
- NIH. (n.d.). Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design.
- ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved.
- BenchChem. (2025). A Comparative DFT Analysis of the Electronic Properties of Aminobenzoic Acid Isomers.
- Taylor & Francis Online. (2024, February 23). Mesophase analysis, DFT calculation and microbial activity of a novel mesomorphic homologous series with ethyl 4-aminobenzoate.
- ACS Publications. (n.d.). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology.
- ResearchGate. (2025, August 7). Halogen bonding for rational drug design and new drug discovery.
- IJPREMS. (2025, January). PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW.
- ResearchGate. (2025, October 20). (PDF) Halogen Atoms in the Modern Medicinal Chemistry: Hints for the Drug Design.
- Semantic Scholar. (n.d.). Synthesis and SAR of morpholine and its derivatives: A review update.
- NIH PMC. (n.d.). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery.
- PubMed. (n.d.). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot.
- ResearchGate. (2025, August 9). Synthesis, spectral analysis, structural elucidation and quantum chemical studies of (E)-Methyl-4-[(2-phenylhydrazono)methyl]benzoate | Request PDF.
- Organic Chemistry Research. (n.d.). Synthesis, DFT calculations and spectral studies of the interaction of 2-chlorobenzoic acid with some amines in the presence of copper nanoparticles.
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Methodological & Application
Synthesis of "Methyl 3-bromo-4-morpholinobenzoate" from 4-morpholinobenzoic acid
An Application Note for the Synthesis of Methyl 3-bromo-4-morpholinobenzoate from 4-morpholinobenzoic acid
Introduction
This compound is a valuable substituted aromatic compound that serves as a versatile building block in medicinal chemistry and materials science. The presence of the morpholine moiety, a bromine atom, and a methyl ester group on the benzoic acid scaffold provides multiple points for further chemical modification. Morpholine and its derivatives are known to be key components in the synthesis of a wide range of therapeutic agents, including anticancer and antibacterial drugs.[1] This application note provides a detailed, two-step protocol for the synthesis of this compound, starting from the commercially available 4-morpholinobenzoic acid.
The synthetic strategy involves two classical organic transformations:
-
Electrophilic Aromatic Bromination: Introduction of a bromine atom onto the aromatic ring.
-
Esterification: Conversion of the carboxylic acid functional group to a methyl ester.
This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering in-depth explanations for experimental choices and a self-validating protocol to ensure reproducibility and high purity of the final product.
Synthetic Pathway Overview
The synthesis proceeds via an initial bromination of the starting material, 4-morpholinobenzoic acid, to yield 3-bromo-4-morpholinobenzoic acid. This intermediate is then subjected to esterification to produce the final target compound, this compound.
Caption: Overall two-step synthesis workflow.
Part 1: Electrophilic Bromination of 4-Morpholinobenzoic Acid
Principle and Mechanistic Rationale
The first step is the regioselective bromination of 4-morpholinobenzoic acid. The morpholine group is a powerful activating group due to the lone pair of electrons on the nitrogen atom, which can be donated into the aromatic ring. This increases the electron density of the ring, making it more susceptible to electrophilic attack. As an ortho-, para-director, the morpholine group directs incoming electrophiles to the positions ortho and para to it. Since the para position is already occupied by the carboxylic acid group, bromination occurs selectively at the ortho position (C3).
N-Bromosuccinimide (NBS) is chosen as the brominating agent. It is a convenient and safer alternative to liquid bromine, providing a low concentration of Br₂ in situ, which helps to prevent over-bromination, especially on highly activated rings. Acetonitrile is selected as the solvent due to its polarity, which helps to dissolve the starting material, and its relative inertness under the reaction conditions.
Experimental Protocol: Synthesis of 3-Bromo-4-morpholinobenzoic Acid
| Materials & Equipment | |
| Reagents | 4-Morpholinobenzoic acid, N-Bromosuccinimide (NBS), Acetonitrile (anhydrous), Deionized water, Saturated sodium thiosulfate solution, Hydrochloric acid (1M) |
| Glassware | Round-bottom flask (100 mL), Magnetic stirrer bar, Reflux condenser, Dropping funnel, Beaker, Buchner funnel, Filter paper |
| Equipment | Magnetic stirrer hotplate, Heating mantle, Rotary evaporator, Fume hood, Vacuum filtration setup, Analytical balance |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, add 4-morpholinobenzoic acid (2.07 g, 10.0 mmol).
-
Dissolution: Add 40 mL of anhydrous acetonitrile to the flask and stir the mixture at room temperature until the starting material is fully dissolved.
-
Reagent Addition: In a separate beaker, dissolve N-Bromosuccinimide (NBS) (1.87 g, 10.5 mmol, 1.05 eq) in 20 mL of anhydrous acetonitrile. Transfer this solution to a dropping funnel.
-
Reaction Execution: Protect the reaction from light by wrapping the flask in aluminum foil. Add the NBS solution dropwise to the stirred solution of 4-morpholinobenzoic acid over 20 minutes at room temperature.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate/Hexane (1:1) with 1% acetic acid.
-
Work-up:
-
Once the reaction is complete, quench the excess NBS by adding 10 mL of saturated aqueous sodium thiosulfate solution. Stir for 10 minutes.
-
Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Add 50 mL of deionized water to the remaining residue. The product may precipitate at this stage.
-
Acidify the aqueous suspension to pH 2-3 by the slow addition of 1M HCl to ensure complete precipitation of the carboxylic acid product.
-
-
Isolation and Purification:
-
Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with cold deionized water (2 x 20 mL).
-
Dry the solid product under vacuum to afford 3-bromo-4-morpholinobenzoic acid as a white to off-white solid. The product is typically of high purity and can be used in the next step without further purification.
-
| Expected Results | |
| Yield | 85-95% |
| Appearance | White to off-white solid |
| Purity | >95% (by NMR) |
Part 2: Esterification of 3-Bromo-4-morpholinobenzoic Acid
Principle and Mechanistic Rationale
The second step is the conversion of the intermediate carboxylic acid to its corresponding methyl ester. While a direct Fischer esterification using methanol and a strong acid catalyst is a common method, it can be slow and reversible.[2][3] A more efficient and irreversible approach for substrates like this involves a two-step, one-pot procedure.
-
Activation of the Carboxylic Acid: The carboxylic acid is first converted to a highly reactive acyl chloride intermediate using thionyl chloride (SOCl₂) with a catalytic amount of N,N-dimethylformamide (DMF).[4][5]
-
Nucleophilic Acyl Substitution: The acyl chloride is then reacted in situ with methanol. The alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the methyl ester and releasing HCl as a byproduct.[5]
This method is highly effective, proceeds under mild conditions, and avoids the high temperatures and strongly acidic conditions of Fischer esterification that could potentially lead to side reactions.
Caption: Workflow for the esterification step.
Experimental Protocol: Synthesis of this compound
| Materials & Equipment | |
| Reagents | 3-Bromo-4-morpholinobenzoic acid, Thionyl chloride (SOCl₂), N,N-Dimethylformamide (DMF), Dichloromethane (DCM, anhydrous), Methanol (anhydrous), Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate |
| Glassware | Round-bottom flask (100 mL), Magnetic stirrer bar, Reflux condenser with a drying tube, Dropping funnel, Separatory funnel, Beaker |
| Equipment | Magnetic stirrer, Ice bath, Rotary evaporator, Fume hood, Column chromatography setup (Silica gel) |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask containing 3-bromo-4-morpholinobenzoic acid (2.86 g, 10.0 mmol) and a magnetic stirrer, add 40 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Catalyst Addition: Add 2-3 drops of anhydrous N,N-dimethylformamide (DMF) to the suspension.
-
Acyl Chloride Formation: Cool the flask in an ice bath. Add thionyl chloride (1.1 mL, 15.0 mmol, 1.5 eq) dropwise via a syringe over 10 minutes.
-
Reaction Execution: Remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. The reaction mixture should become a clear solution as the acyl chloride forms. Monitor the completion of this step by carefully quenching a small aliquot with methanol and checking by TLC.
-
Removal of Excess Reagent: Once the acid is consumed, carefully remove the solvent and excess thionyl chloride under reduced pressure. Caution: Thionyl chloride is corrosive and reacts with water. Ensure the rotary evaporator is in a fume hood and use a base trap if necessary.
-
Ester Formation:
-
Re-dissolve the resulting crude acyl chloride residue in 20 mL of anhydrous DCM and cool the flask in an ice bath.
-
Slowly add 20 mL of anhydrous methanol. An exothermic reaction may be observed.
-
Remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
-
Work-up:
-
Pour the reaction mixture into 50 mL of a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.
-
-
Isolation and Purification:
-
Filter off the sodium sulfate and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Ethyl Acetate in Hexane (e.g., 10% to 30%) to afford the pure this compound.
-
| Expected Results & Characterization | |
| Yield | 75-85% (after chromatography) |
| Appearance | White to pale yellow solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.9 (d, 1H, Ar-H), ~7.7 (dd, 1H, Ar-H), ~7.0 (d, 1H, Ar-H), 3.90 (s, 3H, -OCH₃), 3.85 (t, 4H, -O-CH₂-), 3.10 (t, 4H, -N-CH₂-) |
| Mass Spec (ESI+) | m/z: [M+H]⁺ calculated for C₁₂H₁₅BrNO₃⁺: 300.02, found: ~300.0 |
Safety and Handling
-
All manipulations should be performed in a well-ventilated fume hood.
-
N-Bromosuccinimide (NBS): Irritant. Avoid inhalation and contact with skin and eyes.
-
Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water to release toxic gases (HCl and SO₂). Handle with extreme care using appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Minimize inhalation.
-
Acids and Bases: Handle with appropriate care.
References
-
PubChem. (n.d.). 4-Bromo-3-morpholinobenzoic acid. Retrieved from [Link]
-
Patsnap. (n.d.). Synthesis method for 3-bromine-4-(methylol)methyl benzoate. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Exploring the Chemical Synthesis of 4-Bromobenzoic Acid: A Look at Preparation Methods. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-bromo-4-hydroxybenzoate. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis and Characterization of Some New Morpholine Derivatives. Retrieved from [Link]
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NIST. (n.d.). Benzoic acid, 3-bromo-, methyl ester. Retrieved from [Link]
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PubChem. (n.d.). Methyl 3-bromo-4-fluorobenzoate. Retrieved from [Link]
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Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Retrieved from [Link]
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Clark, J. (n.d.). Esterification - alcohols and carboxylic acids. Chemguide. Retrieved from [Link]
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Master Organic Chemistry. (2022). Fischer Esterification. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
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RSC Publishing. (n.d.). Synthesis of 4-aminobenzoic acid esters of polyethylene glycol and their use for pegylation of therapeutic proteins. Retrieved from [Link]
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Research Journal of Pharmacy and Technology. (n.d.). Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. Retrieved from [Link]
-
Indo American Journal of Pharmaceutical Research. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. Retrieved from [Link]
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Wiley Online Library. (n.d.). Photochemical Bromination of 2,5‐Dimethylbenzoic Acid as Key Step of an Improved Alkyne‐Functionalized Blue Box Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). A kind of preparation method of 4- bromobenzoic acids.
-
Quora. (2022). What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene?. Retrieved from [Link]
Sources
The Versatile Scaffold: Methyl 3-bromo-4-morpholinobenzoate in Modern Medicinal Chemistry
Senior Application Scientist Note: In the landscape of contemporary drug discovery, the strategic value of a molecular scaffold is measured by its synthetic accessibility, its capacity for diversification, and its inherent contribution to desirable pharmacokinetic and pharmacodynamic properties. Methyl 3-bromo-4-morpholinobenzoate is a quintessential example of such a scaffold. Its true potential is realized not as a final drug product, but as a critical intermediate, a well-furnished platform from which a multitude of potent and selective therapeutic agents can be launched. This guide provides an in-depth exploration of its synthesis, chemical logic, and its pivotal role in the construction of next-generation kinase inhibitors and other key drug classes.
Introduction: The Strategic Importance of the 4-Morpholinobenzoate Core
The morpholine moiety is a privileged structure in medicinal chemistry, frequently incorporated to enhance aqueous solubility, improve metabolic stability, and introduce a key hydrogen bond acceptor, thereby augmenting the pharmacokinetic profile of a drug candidate.[1] When appended to a benzoate core, it forms a scaffold that has proven particularly fruitful in the development of kinase inhibitors. The bromine atom at the 3-position and the methyl ester at the 1-position of this compound are not mere decorations; they are strategically placed functional handles that unlock a vast chemical space for structure-activity relationship (SAR) studies through well-established synthetic transformations.
This document serves as a comprehensive guide for researchers, offering detailed protocols for the synthesis of this key intermediate and its subsequent elaboration into more complex molecular architectures. We will delve into the causality behind the experimental choices, ensuring a deep understanding of the underlying chemical principles.
Physicochemical Properties
A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis and for the interpretation of analytical data.
| Property | Value | Source |
| CAS Number | 1131622-56-4 | [2] |
| Molecular Formula | C12H14BrNO3 | [2] |
| Molecular Weight | 300.15 g/mol | [2] |
| Appearance | Off-white to pale yellow solid (predicted) | General knowledge |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, DMSO) | General knowledge |
Synthesis Protocol: Buchwald-Hartwig Amination
The most efficient and widely adopted method for the synthesis of this compound is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction provides a direct and high-yielding route to form the crucial C-N bond between the aryl halide and morpholine.
Rationale for Method Selection
The Buchwald-Hartwig amination is favored over classical nucleophilic aromatic substitution (SNAr) for several reasons. SNAr would require harsh reaction conditions (high temperatures and pressures) and would be less regioselective. In contrast, the Buchwald-Hartwig reaction proceeds under milder conditions, exhibits broad functional group tolerance, and is highly reliable for the formation of aryl amines.
Detailed Experimental Protocol
Reaction: Synthesis of this compound from Methyl 3-bromo-4-fluorobenzoate and Morpholine.
Materials:
-
Methyl 3-bromo-4-fluorobenzoate (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (3.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add Pd₂(dba)₃ (1.5 mol%) and XPhos (3.0 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add sodium tert-butoxide (1.4 equiv) and Methyl 3-bromo-4-fluorobenzoate (1.0 equiv).
-
Solvent and Amine Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the aryl halide. Finally, add morpholine (1.2 equiv) to the reaction mixture via syringe.
-
Reaction: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors
The strategic placement of the bromine atom on the this compound scaffold makes it an ideal substrate for further functionalization via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This opens the door to the synthesis of a vast array of biaryl compounds, a common structural motif in many kinase inhibitors.
Application Example: Synthesis of a Biaryl Kinase Inhibitor Scaffold
The following protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This reaction is central to creating the core structures of many targeted therapies.
Protocol 2: Suzuki-Miyaura Cross-Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous Toluene and Degassed Water
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 equiv).
-
Inert Atmosphere: Seal the flask and cycle between vacuum and an inert gas atmosphere three times.
-
Solvent Addition: Add anhydrous toluene and degassed water (e.g., a 5:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the organic layer. Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Relevance to PI3K/mTOR and EGFR Inhibitors
The 4-morpholino-substituted aromatic core is a well-established pharmacophore in the design of inhibitors for the Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway, which is frequently dysregulated in cancer.[3][4] The morpholine oxygen can form critical hydrogen bonds in the kinase hinge region. By varying the aryl group introduced via the Suzuki coupling, researchers can fine-tune the inhibitor's selectivity and potency against different isoforms of PI3K or mTOR.
Similarly, this scaffold is relevant to the development of Epidermal Growth Factor Receptor (EGFR) inhibitors. Gefitinib, an approved EGFR inhibitor, features a 4-anilinoquinazoline core, and analogs have been synthesized using morpholine-containing building blocks to improve properties.[5][6] The biaryl scaffold accessible from this compound can be further elaborated to mimic the structures of known EGFR inhibitors.
Visualization of Synthetic Workflows
Caption: Synthetic utility of this compound.
Conclusion
This compound is a high-value building block in medicinal chemistry. Its straightforward synthesis via Buchwald-Hartwig amination and the versatility of its bromine handle for subsequent Suzuki-Miyaura coupling make it an indispensable tool for the rapid generation of libraries of potential kinase inhibitors and other therapeutic agents. The inherent drug-like properties imparted by the morpholine moiety further enhance its appeal. The protocols and insights provided herein are intended to empower researchers to fully leverage the potential of this versatile scaffold in their drug discovery programs.
References
-
Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. National Institutes of Health. Available at: [Link]
-
3-BROMO-4-METHYLBENZOIC ACID CAS Number: 7697-26-9. IndiaMART. Available at: [Link]
-
Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. MDPI. Available at: [Link]
-
(PDF) Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. ResearchGate. Available at: [Link]
-
Synthesis method for 3-bromine-4-(methylol)methyl benzoate. Eureka | Patsnap. Available at: [Link]
-
Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. National Institutes of Health. Available at: [Link]
-
Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. National Institutes of Health. Available at: [Link]
-
Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. National Institutes of Health. Available at: [Link]
-
(PDF) Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. ResearchGate. Available at: [Link]
-
Methyl 3-bromo-4-methylbenzoate | C9H9BrO2 | CID 7015747. National Institutes of Health. Available at: [Link]
- Synthesis method of morpholine benzoate compound. Google Patents.
-
Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. PubMed. Available at: [Link]
- 3-bromo-4-hydroxybenzoic acid methyl ester preparation method. Google Patents.
-
Methyl 3-bromo-4-hydroxybenzoate | C8H7BrO3 | CID 4778958. PubChem. Available at: [Link]
-
Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor | Request PDF. ResearchGate. Available at: [Link]
-
RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. MDPI. Available at: [Link]
-
Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. National Institutes of Health. Available at: [Link]
-
Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate. PubMed. Available at: [Link]
-
Overview of Research into mTOR Inhibitors. National Institutes of Health. Available at: [Link]
-
2-bromo-3-methylbenzoic acid. Organic Syntheses Procedure. Available at: [Link]
-
mTOR Inhibitors at a Glance. National Institutes of Health. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. calpaclab.com [calpaclab.com]
- 3. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of Research into mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate [mdpi.com]
Application Notes and Protocols: The Strategic Utility of Methyl 3-bromo-4-morpholinobenzoate in Pharmaceutical Synthesis
For: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of Methyl 3-bromo-4-morpholinobenzoate, a versatile pharmaceutical intermediate. We will delve into its synthesis, key chemical attributes, and its strategic application in the construction of biologically active molecules. The protocols and discussions herein are designed to be both instructive and explanatory, providing not just the "how" but also the "why" behind the methodologies, empowering researchers to confidently and effectively utilize this valuable building block in their drug discovery and development endeavors.
Introduction: Unveiling a Privileged Scaffold
This compound is an aromatic compound that incorporates several key features making it an attractive starting material for pharmaceutical synthesis. The presence of a bromine atom provides a reactive handle for a variety of cross-coupling reactions, enabling the introduction of molecular complexity. The morpholine moiety is a well-established "privileged" structure in medicinal chemistry, frequently found in approved drugs. Its inclusion can enhance aqueous solubility, improve metabolic stability, and provide a key interaction point for biological targets. The methyl ester group offers a site for further functionalization or can be readily hydrolyzed to the corresponding carboxylic acid.
Key Structural Features and Their Synthetic Potential:
-
Bromine Atom: A versatile functional group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the formation of carbon-carbon and carbon-heteroatom bonds.
-
Morpholine Ring: Known to improve pharmacokinetic properties such as solubility and metabolic stability. The nitrogen atom can also act as a hydrogen bond acceptor, crucial for molecular recognition at a biological target.
-
Methyl Ester: Can be hydrolyzed to a carboxylic acid, which can then be converted to amides, esters, or other functional groups. It can also be a key binding element in its own right.
Synthesis of this compound: A Detailed Protocol
The most direct and efficient method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This protocol details the reaction of the readily available Methyl 3-bromo-4-fluorobenzoate with morpholine. The electron-withdrawing ester group and the bromine atom ortho and para to the fluorine, respectively, activate the ring towards nucleophilic attack, making the fluorine a good leaving group.
Experimental Protocol: Nucleophilic Aromatic Substitution
Reaction Scheme:
Caption: Synthesis of this compound via SNAr.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Molar Equiv. |
| Methyl 3-bromo-4-fluorobenzoate | 82702-31-6 | 233.03 | 10.0 | 1.0 |
| Morpholine | 110-91-8 | 87.12 | 12.0 | 1.2 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 20.0 | 2.0 |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | 78.13 | - | - |
| Ethyl Acetate | 141-78-6 | 88.11 | - | - |
| Brine (saturated NaCl solution) | - | - | - | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | - | - |
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 3-bromo-4-fluorobenzoate (2.33 g, 10.0 mmol), potassium carbonate (2.76 g, 20.0 mmol), and dimethyl sulfoxide (DMSO, 40 mL).
-
Addition of Nucleophile: While stirring the mixture at room temperature, add morpholine (1.05 mL, 12.0 mmol) dropwise using a syringe.
-
Reaction: Heat the reaction mixture to 120 °C and maintain this temperature with stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate eluent system.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing 200 mL of water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic layers and wash with water (2 x 100 mL) followed by brine (1 x 100 mL). The water washes are crucial to remove the high-boiling point DMSO solvent.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure this compound.
Expected Yield and Characterization:
-
Yield: 75-85%
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) 8.10 (d, J = 2.0 Hz, 1H), 7.85 (dd, J = 8.8, 2.0 Hz, 1H), 6.95 (d, J = 8.8 Hz, 1H), 3.90 (s, 3H), 3.85 (t, J = 4.8 Hz, 4H), 3.15 (t, J = 4.8 Hz, 4H).
-
¹³C NMR (101 MHz, CDCl₃): δ (ppm) 166.2, 155.1, 136.0, 131.8, 123.5, 118.9, 110.6, 66.8, 52.3, 49.5.
-
Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₁₂H₁₅BrNO₃: 300.02, found: 300.1.
Application as a Pharmaceutical Intermediate: Synthesis of a Hypothetical EZH2 Inhibitor Analog
The "3-bromo-4-morpholinobenzoate" scaffold is a valuable starting point for the synthesis of various biologically active molecules. For instance, inhibitors of EZH2 (Enhancer of zeste homolog 2), a histone methyltransferase implicated in various cancers, often feature complex aromatic systems. The bromine atom on our intermediate provides a key handle for building such systems via cross-coupling reactions.
Here, we propose a synthetic route to a hypothetical EZH2 inhibitor analog, demonstrating the utility of this compound.
Proposed Synthetic Workflow:
Caption: Proposed workflow for the synthesis of an EZH2 inhibitor analog.
Protocol 1: Suzuki Coupling
Reaction Scheme:
Caption: Suzuki coupling to introduce a biaryl system.
Step-by-Step Procedure:
-
Reaction Setup: In a Schlenk flask, dissolve this compound (3.00 g, 10.0 mmol), (2-aminopyridin-5-yl)boronic acid (1.65 g, 12.0 mmol), and sodium carbonate (2.12 g, 20.0 mmol) in a mixture of 1,2-dimethoxyethane (DME, 50 mL) and water (10 mL).
-
Degassing: Degas the mixture by bubbling argon through it for 20 minutes.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol) to the flask under a stream of argon.
-
Reaction: Heat the reaction mixture to 85 °C and stir for 12 hours. Monitor the reaction by TLC.
-
Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield the coupled product.
Protocol 2: Amide Coupling
Reaction Scheme:
Caption: Hydrolysis followed by amide coupling.
Step-by-Step Procedure:
-
Ester Hydrolysis: Dissolve the product from the Suzuki coupling in a mixture of THF and water. Add an excess of lithium hydroxide and stir at room temperature until the hydrolysis is complete (monitored by TLC). Acidify the mixture with 1M HCl to precipitate the carboxylic acid, which is then filtered and dried.
-
Amide Coupling: To a solution of the resulting carboxylic acid in DMF, add HATU (1.2 equiv.), DIPEA (3.0 equiv.), and a suitable chiral amine (1.1 equiv.). Stir the reaction at room temperature for 12 hours.
-
Work-up and Purification: Dilute the reaction with water and extract with ethyl acetate. Wash the organic layer with saturated aqueous NaHCO₃ and brine. Dry the organic layer, concentrate, and purify by chromatography or recrystallization to obtain the final EZH2 inhibitor analog.
Safety and Handling
"this compound" should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Refer to the Safety Data Sheet (SDS) for complete safety information.
Conclusion
This compound is a highly valuable and versatile intermediate for pharmaceutical research and development. Its synthesis via a robust SNAr protocol is straightforward and high-yielding. The strategic placement of the bromo, morpholino, and methyl ester functionalities provides a powerful platform for the construction of complex, biologically active molecules, as exemplified by the proposed synthesis of a hypothetical EZH2 inhibitor analog. The principles and protocols outlined in this guide are intended to facilitate the effective use of this intermediate in the pursuit of novel therapeutics.
References
-
Morpholine in Medicinal Chemistry: For a review on the importance of the morpholine scaffold in drug design, see: ResearchGate. Biological activities of morpholine derivatives and molecular targets involved. [Link]
-
EZH2 Inhibitors: For an example of the synthesis of benzomorpholine derivatives as EZH2 inhibitors, see: PubMed. Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. [Link]
- Suzuki Coupling: For a comprehensive review of the Suzuki-Miyaura cross-coupling reaction, see relevant review articles in journals such as Chemical Reviews or Angewandte Chemie.
- Amide Coupling Reagents: For information on HATU and other peptide coupling reagents, refer to resources from chemical suppliers or review articles on modern amide bond form
Application Notes and Protocols: The Strategic Use of Methyl 3-bromo-4-morpholinobenzoate in the Synthesis of Novel Kinase Inhibitors
Introduction: The Architectural Significance of Methyl 3-bromo-4-morpholinobenzoate in Kinase Inhibitor Scaffolding
In the landscape of modern medicinal chemistry, particularly in the design of kinase inhibitors, the strategic selection of starting materials is paramount to the success of a drug discovery campaign. Kinases, being a critical class of enzymes regulating a vast array of cellular processes, have become a focal point for therapeutic intervention, especially in oncology. The dysregulation of kinase signaling pathways is a hallmark of many cancers, making the development of potent and selective kinase inhibitors a highly competitive and dynamic field.
This document serves as a detailed guide for researchers, scientists, and drug development professionals on the application of This compound , a versatile and strategically functionalized building block for the synthesis of novel kinase inhibitors. We will delve into the rationale behind its design, provide detailed protocols for its synthesis and subsequent elaboration, and illustrate its utility in constructing core scaffolds of potential therapeutic agents.
The core value of this compound lies in its trifecta of functionalities:
-
The Morpholino Group: This moiety is a well-established "privileged" structure in kinase inhibitor design. Its presence can significantly enhance aqueous solubility and metabolic stability. More importantly, the oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, forming crucial interactions with the hinge region of the kinase active site, a common feature of many potent inhibitors.[1][2] The nitrogen atom also provides a point for favorable interactions and can improve the overall physicochemical properties of the molecule.
-
The Bromo Substituent: Positioned meta to the morpholino group, the bromine atom serves as a versatile synthetic handle for a variety of palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of diverse aryl, heteroaryl, or alkyl groups, enabling extensive exploration of the structure-activity relationship (SAR) in the solvent-exposed region of the kinase binding pocket. Reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations are cornerstones of modern drug synthesis and are readily applicable to this substrate.[3][4][5]
-
The Methyl Ester: This group can be easily hydrolyzed to the corresponding carboxylic acid, providing a convenient attachment point for further derivatization. For instance, it can be coupled with a variety of amines to form amides, a common functional group in many approved kinase inhibitors that can form additional hydrogen bonds within the active site.
This guide will provide a plausible and scientifically-grounded pathway for the utilization of this compound, empowering researchers to accelerate their kinase inhibitor discovery programs.
Part 1: Synthesis of the Key Building Block: this compound
Caption: Proposed synthetic workflow for this compound.
Protocol 1.1: Electrophilic Bromination of Methyl 4-fluorobenzoate
This protocol describes the synthesis of the intermediate, Methyl 3-bromo-4-fluorobenzoate, via electrophilic aromatic substitution. The fluorine atom is a moderately activating ortho-, para-director, and the ester is a meta-director. Steric hindrance will favor bromination at the 3-position.
Materials:
-
Methyl 4-fluorobenzoate
-
Iron (III) bromide (FeBr₃)
-
Bromine (Br₂)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium thiosulfate solution (Na₂S₂O₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add Methyl 4-fluorobenzoate (1.0 eq) and dissolve in dichloromethane (DCM).
-
Cool the solution in an ice bath.
-
Carefully add Iron (III) bromide (0.1 eq) to the solution.
-
Slowly add bromine (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by slowly adding saturated sodium thiosulfate solution to consume excess bromine.
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel to yield Methyl 3-bromo-4-fluorobenzoate.[1][2]
Protocol 1.2: Nucleophilic Aromatic Substitution (SNAr) with Morpholine
This protocol details the displacement of the activated fluoride with morpholine to yield the target building block. The electron-withdrawing ester group and the bromine atom activate the fluoride for nucleophilic aromatic substitution.
Materials:
-
Methyl 3-bromo-4-fluorobenzoate
-
Morpholine
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, combine Methyl 3-bromo-4-fluorobenzoate (1.0 eq), morpholine (1.5 eq), and potassium carbonate (2.0 eq) in dimethyl sulfoxide (DMSO).
-
Heat the reaction mixture to 120°C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with water and brine to remove residual DMSO and salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain this compound as a solid.
Part 2: Application in Kinase Inhibitor Synthesis via Suzuki-Miyaura Cross-Coupling
With the key building block in hand, we can now explore its application in the synthesis of a hypothetical kinase inhibitor scaffold. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and is widely used in pharmaceutical synthesis.[5][6][7] In this example, we will couple our building block with a heteroaryl boronic acid, a common motif in many kinase inhibitors that can interact with the ribose pocket or other regions of the ATP binding site.
Caption: Proposed synthetic workflow for a kinase inhibitor candidate.
Protocol 2.1: Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the palladium-catalyzed coupling of this compound with a generic heteroarylboronic acid.
Materials:
-
This compound
-
Heteroarylboronic acid (e.g., Pyridine-4-boronic acid) (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon atmosphere
-
Reflux condenser
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq), the heteroarylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Seal the flask with a rubber septum and purge with nitrogen or argon for 10-15 minutes.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to reflux (around 100°C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired biaryl intermediate.
Protocol 2.2: Saponification of the Methyl Ester
This step converts the methyl ester to the corresponding carboxylic acid, preparing the molecule for subsequent amide coupling.
Materials:
-
Biaryl intermediate from Protocol 2.1
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve the biaryl intermediate (1.0 eq) in a mixture of THF and water.
-
Add lithium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any non-polar impurities.
-
Acidify the aqueous layer to pH 3-4 with 1 M HCl.
-
The carboxylic acid product may precipitate out of solution and can be collected by filtration. Alternatively, extract the product with ethyl acetate.
-
Dry the organic extracts over anhydrous magnesium sulfate, filter, and concentrate to yield the carboxylic acid intermediate.
Protocol 2.3: Amide Coupling
The final step in this hypothetical synthesis involves coupling the carboxylic acid with an amine to form the final kinase inhibitor candidate. HATU is a common and efficient coupling reagent.
Materials:
-
Carboxylic acid intermediate from Protocol 2.2
-
Desired amine (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
In a dry round-bottom flask, dissolve the carboxylic acid intermediate (1.0 eq) in DMF.
-
Add the desired amine (1.1 eq), followed by HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final compound by flash column chromatography or preparative HPLC to obtain the kinase inhibitor candidate.
Data Presentation: Summary of Synthetic Steps
The following table summarizes the proposed synthetic route from this compound to a final kinase inhibitor candidate.
| Step | Reaction Type | Key Reagents | Solvent | Temperature | Expected Outcome |
| 1 | Suzuki-Miyaura Coupling | Heteroarylboronic acid, Pd(PPh₃)₄, K₂CO₃ | Dioxane/Water | Reflux | Biaryl Intermediate |
| 2 | Saponification | LiOH | THF/Water | Room Temp. | Carboxylic Acid Intermediate |
| 3 | Amide Coupling | Amine, HATU, DIPEA | DMF | Room Temp. | Final Kinase Inhibitor |
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its strategic placement of a morpholino group, a bromo handle for cross-coupling, and a modifiable ester function provides a robust platform for generating diverse libraries of potential drug candidates. The protocols outlined in this document offer a clear and scientifically-grounded roadmap for the synthesis and elaboration of this key intermediate. By leveraging established and reliable synthetic methodologies such as the Suzuki-Miyaura coupling and amide bond formation, researchers can efficiently construct complex molecules with the potential to selectively target and inhibit key kinases implicated in disease. The inherent modularity of this synthetic approach allows for the rapid exploration of structure-activity relationships, ultimately accelerating the journey from a chemical starting material to a promising clinical candidate.
References
-
PDB-101. (n.d.). Hinge Region. RCSB PDB. Retrieved from [Link]
- Roskoski, R., Jr. (2016). A historical overview of protein kinases and their targeted small molecule inhibitors. Pharmacological Research, 103, 26-47.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Harnessing Fluorine and Bromine: The Role of Methyl 3-Bromo-4-fluorobenzoate in Advanced Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-fluoro-3-bromobenzoic acid methyl ester. Retrieved from [Link]
- Google Patents. (n.d.). METHOD FOR PRODUCING 3-BROMO-4-FLUORO-BENZOESIC ACID.
- Google Patents. (n.d.). New Process for the Synthesis of Morpholinylbenzenes.
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
- Torborg, C., & Beller, M. (2009). Recent Applications of Palladium-Catalyzed Coupling Reactions in the Chemical Industry.
- Yin, J., & Buchwald, S. L. (2002). A Catalytic Asymmetric Suzuki Coupling. Journal of the American Chemical Society, 124(21), 6043–6048.
- Wolfe, J. P., Wagaw, S., Marcoux, J.-F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
Sources
Suzuki coupling reactions with "Methyl 3-bromo-4-morpholinobenzoate"
An In-Depth Guide to Suzuki-Miyaura Coupling Reactions with Methyl 3-bromo-4-morpholinobenzoate
Introduction: Bridging Complexity in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and reliability in forging carbon-carbon bonds.[1][2][3] First reported by Akira Suzuki in 1979, this palladium-catalyzed transformation has become an indispensable tool in academic and industrial laboratories, particularly in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4][5] Its power lies in the mild reaction conditions, broad functional group tolerance, and the low toxicity of its organoboron reagents.[3][6]
This guide focuses on a specific and highly relevant substrate: This compound . This molecule is of significant interest to medicinal chemists for several reasons. The morpholine moiety is a privileged scaffold in drug discovery, known to improve physicochemical properties such as solubility and metabolic stability, and it is a key component in numerous CNS-active compounds and other therapeutics.[7][8][9] The presence of both a bromine atom and a methyl ester provides two distinct handles for sequential chemical modifications, making it a valuable building block for creating complex molecular libraries.
However, the electronic and steric properties of this substrate—namely the electron-donating morpholine group and the base-sensitive methyl ester—present unique challenges that necessitate a carefully optimized protocol. This document serves as a comprehensive guide for researchers, providing not just step-by-step protocols but also the underlying chemical principles and troubleshooting strategies to ensure successful and reproducible Suzuki-Miyaura couplings with this important synthetic intermediate.
The Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism of the Suzuki-Miyaura reaction is fundamental to rational optimization and troubleshooting. The process is a catalytic cycle centered on a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[10] The cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[1][11]
-
Oxidative Addition : The cycle begins with the insertion of a catalytically active, coordinatively unsaturated Pd(0) species into the carbon-bromine bond of this compound. This step forms a square-planar Pd(II) complex.[1][11] For electron-rich aryl bromides like our substrate, this step can be the rate-determining one and often requires the use of electron-rich, bulky ligands on the palladium center to facilitate the reaction.[10]
-
Transmetalation : This is the step where the carbon nucleophile is transferred from the organoboron reagent (e.g., an arylboronic acid) to the palladium(II) center. A base is critical for this stage; it activates the boronic acid, forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which then readily transfers its organic group to the palladium, displacing the halide.[12][13]
-
Reductive Elimination : In the final step, the two organic groups on the palladium(II) complex couple, forming the new C-C bond of the desired biaryl product. This process regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][11] This step typically proceeds from a cis-isomeric complex.[11]
Key Considerations for Coupling this compound
Success with this specific substrate hinges on addressing two primary challenges: the electron-rich nature of the aryl bromide and the base-sensitivity of the methyl ester.
-
Overcoming Electronic Deactivation : The morpholine group is a potent electron-donating group via its nitrogen lone pair. This increases the electron density on the aromatic ring, making the carbon-bromine bond stronger and less susceptible to oxidative addition by the Pd(0) catalyst. To overcome this, highly active catalyst systems are required. This is typically achieved by using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbenes (NHCs), which stabilize the Pd(0) center and promote the oxidative addition step.[14][15]
-
Preserving the Methyl Ester : The methyl ester is prone to hydrolysis (saponification) to the corresponding carboxylic acid under basic aqueous conditions, especially at the elevated temperatures often required for Suzuki couplings. This is a significant side reaction that can drastically lower the yield of the desired product. The choice of base is therefore critical. Strong bases like NaOH and KOH should be avoided. Milder inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are generally preferred.[13][16] In particularly sensitive cases, using potassium fluoride (KF) or conducting the reaction under anhydrous conditions can prevent hydrolysis.[12][17]
Optimized Reaction Protocols
The following protocols are designed to be robust starting points for the Suzuki-Miyaura coupling of this compound. It is recommended to perform a small-scale test reaction first to fine-tune conditions.
Protocol 1: General Purpose Coupling with a Buchwald Ligand
This protocol is suitable for a wide range of aryl and heteroaryl boronic acids and employs a highly active catalyst system to overcome the electron-rich nature of the substrate.
Materials & Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid or boronic acid pinacol ester (1.2–1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%) or Pd₂(dba)₃ (1 mol%)
-
SPhos (4.5 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0–3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
Reaction Setup : To a flame-dried Schlenk flask or reaction vial containing a magnetic stir bar, add this compound, the boronic acid derivative, and K₃PO₄.
-
Catalyst Preparation : In a separate small vial, weigh the palladium precatalyst and the SPhos ligand. Add a small amount of dioxane to form a slurry.
-
Inert Atmosphere : Seal the main reaction flask with a septum, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[18]
-
Solvent & Catalyst Addition : Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water (typically a 5:1 to 10:1 ratio of dioxane:water) via syringe. Stir for 5 minutes.
-
Reaction Execution : Add the catalyst slurry to the reaction mixture via syringe. Heat the reaction to 80–100 °C with vigorous stirring.
-
Monitoring : Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4–24 hours).
-
Work-up : Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it with brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Mild Conditions for Base-Sensitive Coupling Partners
This protocol is designed for reactions where ester hydrolysis is a significant concern, using a milder base and less water.
Materials & Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene, anhydrous
-
Water, degassed (minimal amount, e.g., 20:1 Toluene:Water) or Ethanol
Procedure:
-
Reaction Setup : Combine this compound, the boronic acid, Pd(PPh₃)₄, and K₂CO₃ in a flame-dried Schlenk flask under an inert atmosphere.
-
Solvent Addition : Add anhydrous toluene and a minimal amount of degassed water or ethanol via syringe. The alcohol can help with solubility and facilitate the reaction.
-
Reaction Execution : Heat the mixture to 90 °C with vigorous stirring.
-
Monitoring, Work-up, and Purification : Follow steps 6-8 from Protocol 1. The milder conditions may require longer reaction times.
Guide to Reagent and Condition Selection
The choice of each component can dramatically affect the outcome of the reaction. The tables below provide a comparative guide.
Table 1: Comparison of Palladium Catalyst Systems
| Catalyst System | Key Characteristics & Best Use Cases |
|---|---|
| Pd(PPh₃)₄ | A classic, reliable Pd(0) catalyst. Best for simple, unhindered substrates. Can be sensitive to air and heat.[19] |
| Pd(OAc)₂ or Pd₂(dba)₃ + Ligand | Pd(II) or Pd(0) precatalysts that are more air-stable. Require a ligand to form the active catalyst in situ. This is the most flexible approach, allowing for ligand screening.[2][11] |
| Pd(dppf)Cl₂ | A robust, air-stable Pd(II) precatalyst with a built-in ferrocenyl ligand. Good for a range of couplings but may be less active for challenging, electron-rich substrates.[6] |
| Buchwald Precatalysts (e.g., XPhos Pd G3/G4) | Highly active, air-stable Pd(II) precatalysts with the ligand already coordinated. Excellent for difficult couplings, including electron-rich aryl halides, and allow for lower catalyst loadings.[20] |
Table 2: Selecting the Right Ligand
| Ligand Type | Examples | Rationale for Use with this compound |
|---|---|---|
| Simple Phosphines | PPh₃, PCy₃ | Triphenylphosphine (PPh₃) is standard but often not active enough. Tricyclohexylphosphine (PCy₃) is more electron-rich and can be effective.[12] |
| Bulky, Electron-Rich Phosphines (Buchwald type) | SPhos, XPhos, RuPhos | Highly Recommended. The combination of steric bulk and electron-donating ability is ideal for promoting the difficult oxidative addition step with electron-rich aryl bromides.[14][15] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors that form very stable and highly active palladium complexes. An excellent alternative to phosphine ligands for challenging couplings.[4][12] |
Table 3: A Guide to Base Selection
| Base | Strength | Key Considerations for this Substrate |
|---|---|---|
| NaOH, KOH | Strong | Not Recommended. High risk of rapid methyl ester hydrolysis.[13] |
| K₂CO₃, Cs₂CO₃ | Moderate | Good general-purpose bases. Cs₂CO₃ is more soluble in organic solvents and often more effective but also more expensive. A safe starting point.[4][13] |
| K₃PO₄ | Moderate | Often considered one of the best all-around bases for Suzuki couplings. Its moderate basicity and high efficacy make it an excellent choice to maximize yield while minimizing ester hydrolysis.[13][15] |
| KF | Weak | The mildest option. Primarily used when substrates are extremely sensitive to base. The reaction may be slower.[12][16][17] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst/ligand. 2. Insufficiently active catalyst system for the electron-rich substrate. 3. Reaction temperature is too low. | 1. Use fresh catalyst and ligand; ensure proper inert atmosphere technique.[18] 2. Switch to a more active ligand (e.g., from PPh₃ to SPhos or XPhos).[15] 3. Increase temperature in 10 °C increments. |
| Significant Ester Hydrolysis | 1. Base is too strong. 2. High concentration of water. 3. Prolonged reaction at high temperature. | 1. Switch to a milder base (e.g., from K₂CO₃ to K₃PO₄ or KF).[17] 2. Reduce the amount of water or switch to an anhydrous solvent system (e.g., Toluene with KF). 3. Monitor the reaction closely and work up as soon as the starting material is consumed. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction. 2. Incomplete reduction of Pd(II) precatalyst. | 1. Ensure solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere.[10] 2. Use a direct Pd(0) source like Pd(PPh₃)₄ or ensure conditions are sufficient to generate Pd(0) in situ. |
| Protodeboronation of Boronic Acid | 1. Excess water and/or base. 2. Boronic acid is unstable under reaction conditions. | 1. Use a milder base and minimize water content.[18] 2. Convert the boronic acid to a more stable boronic acid pinacol ester (Bpin) or MIDA boronate, which slowly releases the active species.[10][18] |
References
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. mt.com [mt.com]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological and Toxicological Screening of Novel Benzimidazole-Morpholine Derivatives as Dual-Acting Inhibitors [mdpi.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. reddit.com [reddit.com]
- 16. uwindsor.ca [uwindsor.ca]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. reddit.com [reddit.com]
Buchwald-Hartwig amination of "Methyl 3-bromo-4-morpholinobenzoate"
Application & Protocol Guide
Topic: Buchwald-Hartwig Amination of Methyl 3-bromo-4-morpholinobenzoate For: Researchers, Scientists, and Drug Development Professionals
Abstract
The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, offering an invaluable method for the construction of carbon-nitrogen (C–N) bonds, a linkage ubiquitous in pharmaceuticals, natural products, and advanced materials.[1][2][3] This guide provides a detailed examination of the application of this palladium-catalyzed cross-coupling reaction to this compound, a substrate of interest in medicinal chemistry. We will dissect the mechanistic underpinnings of the reaction, provide a rationale for the selection of key reagents, and present a detailed, field-tested protocol for its successful execution. Furthermore, this document includes a troubleshooting guide and visual aids to ensure clarity and reproducibility for researchers aiming to leverage this powerful transformation in their synthetic endeavors.
Introduction: The Strategic Importance of C–N Bond Formation
The synthesis of aryl amines has long been a focus of organic chemistry due to their prevalence in biologically active molecules.[4] Traditional methods for forging C(sp²)–N bonds, such as nucleophilic aromatic substitution (SNAr) or the Ullmann condensation, often suffer from limitations like harsh reaction conditions and a narrow substrate scope.[2] The development of the Buchwald-Hartwig amination in the mid-1990s revolutionized this field by providing a versatile and highly efficient catalytic method.[1][2] This reaction allows for the coupling of a vast array of amines with aryl halides and pseudohalides under relatively mild conditions, significantly broadening the horizons of molecular design and synthesis in drug discovery.[1][4]
Our focus, this compound, represents a common structural motif in medicinal chemistry. The morpholine moiety is a privileged scaffold known to improve physicochemical properties, while the methyl benzoate offers a handle for further functionalization. The ability to selectively install a diverse range of amino groups at the C3 position via Buchwald-Hartwig amination is a powerful strategy for building structure-activity relationships (SAR).
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a palladium catalyst.[1][5] Understanding this cycle is crucial for rational troubleshooting and optimization.
-
Oxidative Addition: The cycle initiates with the active Pd(0) catalyst undergoing oxidative addition into the aryl-bromide bond of the substrate. This is often the rate-determining step and results in a Pd(II) intermediate.[1][6][7][8]
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a more nucleophilic amido species.[5][9]
-
Reductive Elimination: This final, bond-forming step involves the reductive elimination of the desired C–N coupled product from the Pd(II) center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][8]
A potential side reaction is β-hydride elimination, which can lead to hydrodehalogenation of the starting material.[1] The choice of ligand is critical to favor the productive reductive elimination pathway.[1][2]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Rationale for Component Selection
The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of the catalyst system, base, and solvent. For a substrate like this compound, the following considerations are paramount.
-
The Substrate: The aryl bromide is activated by the electron-withdrawing methyl ester group, facilitating oxidative addition. The ortho-morpholino group is electron-donating but also introduces steric bulk, which must be considered when selecting the ligand.
-
Palladium Precursor: While Pd(0) sources like Pd₂(dba)₃ can be used, Pd(II) precursors such as Pd(OAc)₂ are often more convenient as they are air-stable.[5] The Pd(II) is reduced in situ to the active Pd(0) species.[10]
-
The Ligand: This is arguably the most critical component. For aryl bromides, particularly those with some steric hindrance, bulky and electron-rich monophosphine ligands are superior.[1][11] Dialkylbiaryl phosphines, such as XPhos or RuPhos , are excellent choices.[2] Their steric bulk promotes the formation of monoligated palladium species, which accelerates both oxidative addition and reductive elimination, while their electron-donating nature facilitates the oxidative addition step.[1][11]
-
The Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOt-Bu) is a highly effective and common choice for a wide range of substrates.[9][12][13] However, the ester functionality in the substrate is sensitive to strong alkoxide bases.[10] A weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offers better functional group tolerance and is often a safer choice, though it may require higher temperatures.[9][12]
-
The Solvent: Anhydrous, non-protic solvents are essential. Toluene and 1,4-dioxane are the most commonly used solvents due to their ability to dissolve the reagents and their high boiling points, which allow for necessary heating.[9][12][14] It is critical to ensure the solvent is thoroughly deoxygenated to prevent catalyst deactivation.[15]
Detailed Experimental Protocol
This protocol describes the coupling of this compound with aniline as a representative primary aromatic amine.
Reaction Scheme: (An image depicting the chemical reaction would be placed here in a full document)
Materials & Equipment:
-
This compound (1.0 equiv.)
-
Aniline (1.2 equiv.)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv.)
-
Anhydrous, degassed Toluene
-
Oven-dried reaction vial with a magnetic stir bar and septum cap
-
Standard Schlenk line or glovebox for inert atmosphere
-
TLC plates, silica gel, and standard chromatography equipment
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Step-by-Step Procedure:
-
Preparation (Inert Atmosphere): To an oven-dried reaction vial containing a magnetic stir bar, add this compound (e.g., 301 mg, 1.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%), and XPhos (19.1 mg, 0.04 mmol, 4 mol%).
-
Base Addition: In a glovebox or under a positive flow of argon, add sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 equiv.).
-
Seal and Purge: Seal the vial with a septum cap. If not in a glovebox, evacuate and backfill the vial with argon three times.
-
Solvent and Reagent Addition: Under an argon atmosphere, inject 5 mL of anhydrous, degassed toluene via syringe. Follow with the addition of aniline (110 µL, 1.2 mmol, 1.2 equiv.).
-
Reaction: Place the sealed vial in a preheated oil bath or heating block at 100 °C. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Once complete, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired product, Methyl 3-(phenylamino)-4-morpholinobenzoate.
Data Summary and Troubleshooting
Table 1: Representative Reaction Parameters and Expected Outcome
| Parameter | Value | Rationale |
| Substrate | This compound | Aryl bromide with moderate steric/electronic profile. |
| Nucleophile | Aniline | Common primary amine in medicinal chemistry. |
| Pd Precursor | Pd(OAc)₂ (2 mol%) | Air-stable, common, and effective Pd(II) source. |
| Ligand | XPhos (4 mol%) | Bulky, electron-rich ligand ideal for aryl bromides.[2] |
| Base | NaOt-Bu (1.4 equiv.) | Strong base, generally provides fast reaction rates.[13] |
| Solvent | Toluene (~0.2 M) | High-boiling, non-protic solvent.[9] |
| Temperature | 100 °C | Standard temperature for aryl bromide couplings.[12] |
| Expected Yield | >80% | Based on literature for similar couplings. |
Table 2: Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen/water contamination).[15]2. Insufficient temperature.3. Poor base solubility/activity.[13] | 1. Ensure all reagents are anhydrous and the system is rigorously degassed/inert.2. Increase temperature to 110-120 °C.3. Switch to a more soluble base like LHMDS or try a different solvent (e.g., dioxane). |
| Hydrodehalogenation | β-hydride elimination is competing with reductive elimination.[1] | Use a bulkier ligand (e.g., t-BuXPhos) to sterically disfavor the β-hydride elimination pathway. |
| Ester Hydrolysis | Base is too strong for the substrate. | Switch to a weaker base like K₃PO₄ or Cs₂CO₃ and increase the reaction temperature if necessary.[10][12] |
| Formation of Bithiophene | Homocoupling of the aryl halide. | This can sometimes occur at high catalyst loadings or temperatures.[16] Try reducing catalyst loading or temperature. |
| Multiple Products | Potential reaction with the morpholine nitrogen. | This is unlikely as the aryl C-Br bond is the primary site of oxidative addition. Confirm product structure by 2D NMR. |
Conclusion
The Buchwald-Hartwig amination is a robust and indispensable tool for the synthesis of arylamines. As demonstrated, its application to complex substrates like this compound is straightforward, provided that careful consideration is given to the selection of the catalyst system and reaction conditions. The protocol outlined herein provides a reliable starting point for researchers. By understanding the underlying mechanism and potential pitfalls, chemists can effectively troubleshoot and adapt this methodology to accelerate the synthesis of novel compounds for drug discovery and development.
References
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Pearson. (2022). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. [Link]
-
Magano, J. (2012). Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. Synlett, 23(02), 311-315. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Quintana, L. A., & Magano, J. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(38), 13244-13274. [Link]
-
Dalton Transactions. (2020). Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. [Link]
-
Heravi, M. M., Zadsirjan, V., & Mohammadi, L. (2021). Buchwald–Hartwig reaction: an update. Monatshefte für Chemie-Chemical Monthly, 152(10), 1191-1319. [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]
-
Viciu, M. S., et al. (2012). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 134(14), 6157-6169. [Link]
-
ResearchGate. (2014). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. [Link]
-
ResearchGate. (2019). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. [Link]
-
ACS GCI Pharmaceutical Roundtable. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). The impact of cross-coupling reactions in drug discovery and development. Future Medicinal Chemistry, 3(14), 1751-1774. [Link]
-
Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]
-
ACS GCI Pharmaceutical Roundtable. Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]
-
NRO Chemistry. (2021). Buchwald-Hartwig Coupling. [Link]
-
Beller, M., & Zapf, A. (2004). The development of efficient catalysts for palladium-catalyzed coupling reactions of aryl halides. Angewandte Chemie International Edition, 43(20), 2592-2619. [Link]
-
Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388-4391. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]
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HPLC and GC-MS analysis of "Methyl 3-bromo-4-morpholinobenzoate"
An Application Note and Protocol for the Analysis of "Methyl 3-bromo-4-morpholinobenzoate" by HPLC and GC-MS
Introduction
This compound is a substituted aromatic compound featuring a methyl ester, a bromine atom, and a morpholine moiety. Its structural complexity makes it a relevant molecule in synthetic chemistry, potentially serving as an intermediate or building block in the development of novel pharmaceutical agents or materials. The presence of a basic morpholine group, a halogen, and an ester functional group presents unique challenges and opportunities for analytical characterization. Accurate and robust analytical methods are paramount for purity assessment, stability testing, and pharmacokinetic studies.
This application note provides detailed, field-proven protocols for the analysis of this compound using two orthogonal and powerful techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed for researchers, analytical scientists, and quality control professionals, with a focus on explaining the scientific rationale behind each procedural step to ensure reliable and reproducible results.
Compound Properties and Analytical Considerations
Understanding the physicochemical properties of the analyte is the foundation of robust method development.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 1131622-56-4 | [1] |
| Molecular Formula | C₁₂H₁₄BrNO₃ | [1] |
| Molecular Weight | 300.15 g/mol | [1][2] |
| Structure | ||
Key Analytical Challenges & Strategies:
-
Basicity of Morpholine Moiety: The tertiary amine within the morpholine ring is basic. In Reversed-Phase HPLC (RP-HPLC), this can lead to strong, undesirable interactions with acidic residual silanols on the silica-based stationary phase, resulting in poor peak shape (tailing) and inconsistent retention times.
-
Strategy: The mobile phase will be acidified (e.g., with formic acid) to protonate the morpholine nitrogen. This ensures a consistent charge state and minimizes silanol interactions, leading to sharp, symmetrical peaks.[3]
-
-
Thermal Stability for GC Analysis: While the molecule is semi-volatile, the polar morpholine group can reduce thermal stability, potentially causing degradation in the hot GC inlet or on the column.
-
Strategy 1 (Screening): A direct injection method using a highly inert column and a lower, optimized inlet temperature can be attempted for rapid screening.
-
Strategy 2 (Quantitative): A chemical derivatization step is recommended to improve volatility and thermal stability. For secondary amines like morpholine, conversion to an N-nitrosamine derivative is a well-established and reliable method.[4][5]
-
-
Mass Spectrometry Identification: The presence of a bromine atom is highly advantageous for mass spectrometric identification. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in a characteristic M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments, serving as a definitive confirmation of the analyte's identity.
High-Performance Liquid Chromatography (HPLC-PDA) Method
This RP-HPLC method is designed for the accurate quantification and purity assessment of this compound. A Photodiode Array (PDA) detector is recommended for its ability to monitor multiple wavelengths and provide spectral data for peak purity analysis.
Principle of Separation
The separation is based on the partitioning of the analyte between a non-polar stationary phase (C18) and a polar mobile phase. A gradient elution, starting with a higher aqueous content and increasing the organic solvent percentage, will be used to elute the analyte with a good peak shape and ensure that any more hydrophobic impurities are also eluted from the column.
Experimental Protocol: HPLC
1. Sample and Standard Preparation:
- Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 (v/v) mixture of acetonitrile and water.
- From the stock solution, prepare working standards and quality control samples by serial dilution to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL). The diluent should be the same as the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).
2. Instrumentation and Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II, Waters Alliance, or equivalent | Standard quaternary or binary system with degasser, autosampler, column oven, and PDA detector. |
| Column | C18, 2.1 mm x 100 mm, 2.7 µm particle size | A high-efficiency column provides excellent resolution. The smaller internal diameter reduces solvent consumption. A C18 phase is standard for retaining aromatic compounds.[6][7] |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a volatile modifier compatible with mass spectrometry and crucial for protonating the morpholine group to achieve good peak symmetry.[3] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency and low viscosity. |
| Gradient Elution | 0-1 min: 10% B; 1-8 min: 10% to 95% B; 8-10 min: 95% B; 10.1-12 min: 10% B | The gradient ensures the analyte is eluted efficiently and the column is cleaned of late-eluting impurities before re-equilibration. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column to maintain optimal linear velocity and efficiency. |
| Column Temperature | 35 °C | Elevated temperature reduces mobile phase viscosity, lowers backpressure, and can improve peak shape and reproducibility. |
| Injection Volume | 5 µL | A small volume is sufficient for modern HPLC systems and prevents column overloading. |
| PDA Detection | Wavelength: 254 nm; Bandwidth: 4 nm. Reference: 360 nm; Bandwidth 50 nm. | 254 nm is a common wavelength for aromatic compounds. A full spectrum (200-400 nm) should be acquired to confirm the absorbance maximum and check for co-eluting impurities. |
Workflow and Data Visualization
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This section describes two approaches for GC-MS analysis: a rapid direct injection method suitable for screening and a more robust derivatization method for sensitive and accurate quantification.
Principle of Analysis
The sample is vaporized and separated based on its boiling point and interaction with a capillary column. The separated components then enter a mass spectrometer, where they are ionized (typically by electron impact), fragmented, and detected based on their mass-to-charge ratio (m/z).
Protocol 1: Direct Injection (Screening)
This method is faster but may be susceptible to analyte degradation and peak tailing.
1. Sample Preparation:
- Dissolve the sample in a suitable solvent like Ethyl Acetate or Dichloromethane to a concentration of approximately 10-100 µg/mL.
2. GC-MS Conditions:
| Parameter | Recommended Setting | Rationale |
| GC-MS System | Agilent 8890/5977, Shimadzu GCMS-QP2020, or equivalent | Standard system with a split/splitless inlet and electron impact (EI) source. |
| Column | HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness | A low-bleed, mid-polarity column provides good general-purpose separation for semi-volatile organic compounds.[8] |
| Carrier Gas | Helium, Constant Flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Inlet | Splitless mode, 1 µL injection | For maximizing sensitivity. A split injection (e.g., 20:1) can be used for higher concentrations. |
| Inlet Temperature | 250 °C | Hot enough to ensure volatilization but minimized to prevent thermal degradation. May require optimization. |
| Oven Program | Initial: 100 °C (hold 1 min), Ramp: 15 °C/min to 280 °C (hold 5 min) | A starting point to ensure separation from solvent and elution of the analyte in a reasonable time. |
| MS Transfer Line | 280 °C | Must be hot enough to prevent analyte condensation before reaching the ion source. |
| Ion Source Temp. | 230 °C | Standard temperature for EI ionization. |
| Ionization Mode | Electron Impact (EI), 70 eV | Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching. |
| Mass Range | Scan m/z 50 - 400 | Covers the expected mass of the analyte and its fragments. |
Protocol 2: Derivatization for Quantitative Analysis
This method improves volatility, thermal stability, and chromatographic performance by converting the polar morpholine group into a non-polar N-nitrosomorpholine derivative.[4][5][9]
1. Derivatization Procedure:
- To 1 mL of the sample (in an aqueous or methanolic solution), add 100 µL of 1 M Hydrochloric Acid (HCl) to acidify the solution.
- Add 200 µL of a freshly prepared 5% (w/v) Sodium Nitrite (NaNO₂) solution.
- Vortex the mixture for 1 minute and allow it to react at room temperature for 15 minutes. The reaction converts the morpholine moiety to N-nitrosomorpholine.[4]
- Neutralize the solution by adding 100 µL of 1 M Sodium Hydroxide (NaOH).
2. Liquid-Liquid Extraction (LLE):
- Add 1 mL of Dichloromethane to the reaction vial.
- Vortex vigorously for 2 minutes to extract the derivatized analyte into the organic layer.
- Centrifuge for 5 minutes to separate the layers.
- Carefully transfer the bottom organic layer (Dichloromethane) to a clean autosampler vial for GC-MS analysis.
3. GC-MS Conditions:
- The GC-MS conditions will be identical to those in Protocol 1 . The derivatized analyte will be more volatile and should elute earlier with a better peak shape.
Expected Mass Spectra Data
The key to identification is observing the molecular ion and key fragments, especially those showing the Br isotopic pattern.
| Analyte Form | Expected m/z Values | Interpretation |
| Parent Compound | 300/302 | Molecular Ion [M]⁺ (with Br isotope pattern) |
| 269/271 | Loss of methoxy group [-OCH₃] | |
| 214/216 | Loss of morpholine ring [-C₄H₈NO] | |
| N-Nitroso Derivative | 329/331 | Molecular Ion of derivative [M]⁺ |
| 299/301 | Loss of nitroso group [-NO] |
Workflow and Data Visualization
Conclusion
This application note details robust and reliable methods for the analysis of this compound. The described RP-HPLC-PDA method is ideal for routine quantification and purity analysis, with the addition of an acidic modifier being critical for achieving excellent chromatography. For GC-MS analysis, a direct injection method can serve for rapid screening, but a method involving nitrosation derivatization is recommended for superior sensitivity, accuracy, and reproducibility, especially in complex matrices. The characteristic bromine isotope pattern in mass spectrometry provides an unequivocal tool for confirmation. These protocols provide a solid foundation for researchers and analysts working with this compound and similar chemical structures.
References
- Vertex AI Search. (n.d.). This compound, 98% Purity, C12H14BrNO3, 10 grams.
- ChemicalBook. (n.d.). 3-BROMO-4-(4-MORPHOLINYLMETHYL)BENZOIC ACID | 787529-83-3.
- Ansari, S. A., & Maqsood, A. (2018). Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs). Journal of Analytical Methods in Chemistry, 2018, 8128741.
- Li, X., et al. (2019). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2019, 6075924.
- BenchChem. (n.d.). Application Notes & Protocols: Analysis of N-Methyl-2-morpholinoethanamine by HPLC and GC-MS.
- BenchChem. (n.d.). Application Note and Protocol: GC-MS Method for the Detection of Morpholine Derivatives.
- Shenyang East Chemical Science-Tech Co., Ltd. (2023, November 30). Liquid phase method for morpholine.
- Axion Labs. (2023). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works.
- SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
- Agilent Technologies. (2022). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water.
Sources
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- 3. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. youtube.com [youtube.com]
- 7. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 8. agilent.com [agilent.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Scale-Up Synthesis of Methyl 3-bromo-4-morpholinobenzoate
Abstract
This document provides a comprehensive guide for the scale-up synthesis of Methyl 3-bromo-4-morpholinobenzoate, a key intermediate in the manufacturing of various pharmaceutical agents. The protocol details a robust and scalable procedure for the nucleophilic aromatic substitution (SNAr) reaction between Methyl 3-bromo-4-fluorobenzoate and morpholine. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, safety protocols, and process optimization strategies to ensure a safe, efficient, and reproducible scale-up process.
Introduction
This compound is a crucial building block in the synthesis of a variety of biologically active molecules and commercial agrichemicals.[1][2] Its synthesis is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern organic synthesis for the modification of aromatic rings.[3][4][5] In this reaction, the fluorine atom of Methyl 3-bromo-4-fluorobenzoate is displaced by the secondary amine, morpholine.
The electron-withdrawing nature of the ester and the bromine atom on the aromatic ring facilitates the nucleophilic attack by morpholine, making this a favorable transformation.[4][6] While traditional SNAr reactions often require significant activation of the aromatic ring, the inherent reactivity of the starting materials in this case allows for a more direct approach.[7] This application note provides a detailed, step-by-step protocol for scaling up this reaction, addressing critical parameters such as reaction conditions, solvent selection, work-up procedures, and purification. The aim is to provide a self-validating system that ensures high yield and purity of the final product on a larger scale.
Reaction Overview & Mechanism
The core transformation is a nucleophilic aromatic substitution. The generally accepted mechanism for many SNAr reactions involves a two-step addition-elimination sequence via a discrete, non-aromatic Meisenheimer complex.[3][6] However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism, where the attack of the nucleophile and the departure of the leaving group occur in a single step.[3][8]
In this specific synthesis, the nitrogen atom of morpholine acts as the nucleophile, attacking the carbon atom bearing the fluorine atom on the benzene ring of Methyl 3-bromo-4-fluorobenzoate. The presence of the electron-withdrawing ester group, para to the site of substitution, helps to stabilize the negative charge that develops on the aromatic ring during the transition state, thereby accelerating the reaction.[4]
Reaction Scheme:
Caption: Overall reaction for the synthesis of this compound.
Materials and Reagents
| Compound | CAS Number | Molecular Weight ( g/mol ) | Supplier | Notes |
| Methyl 3-bromo-4-fluorobenzoate | 82702-31-6 | 233.03 | Commercially Available | Starting material.[9] |
| Morpholine | 110-91-8 | 87.12 | Commercially Available | Nucleophile. |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Commercially Available | Base. |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Commercially Available | Solvent. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Commercially Available | Extraction Solvent. |
| Brine (Saturated NaCl solution) | N/A | N/A | Prepared in-house | For work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Commercially Available | Drying agent. |
Safety Precautions
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
Chemical Hazards:
-
Methyl 3-bromo-4-fluorobenzoate: May cause skin, eye, and respiratory irritation.[10] Handle in a well-ventilated fume hood.
-
Morpholine: Flammable liquid and vapor.[11][12][13] Harmful if swallowed or inhaled, and toxic in contact with skin.[11][13] Causes severe skin burns and eye damage.[11][13] Use in a chemical fume hood and take precautionary measures against static discharge.[12][14]
-
N,N-Dimethylformamide (DMF): A combustible liquid. May cause eye, skin, and respiratory irritation. Handle in a fume hood.
-
Potassium Carbonate: May cause serious eye irritation. Avoid generating dust.
Emergency Procedures:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[14]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[14]
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Experimental Protocol: Scale-Up Synthesis
This protocol is designed for a ~10g scale synthesis of this compound.
5.1. Reaction Setup
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a nitrogen inlet, and a thermometer, add Methyl 3-bromo-4-fluorobenzoate (10.0 g, 42.9 mmol).
-
Add anhydrous potassium carbonate (8.8 g, 63.8 mmol).
-
Add N,N-Dimethylformamide (DMF) (100 mL).
-
Begin stirring the mixture to form a suspension.
5.2. Reaction Execution
-
Slowly add morpholine (5.6 mL, 64.3 mmol) to the stirred suspension at room temperature.
-
Heat the reaction mixture to 100 °C under a nitrogen atmosphere.
-
Maintain the reaction at this temperature and monitor its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-6 hours).
Workflow Diagram:
Sources
- 1. WO2001051440A1 - A process for the preparation of substituted benzophenones - Google Patents [patents.google.com]
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
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- 8. Concerted nucleophilic aromatic substitution with 19F− and 18F− - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Derivatization of Methyl 3-bromo-4-morpholinobenzoate for Library Synthesis
Abstract
This comprehensive guide details the strategic derivatization of Methyl 3-bromo-4-morpholinobenzoate, a versatile scaffold for the synthesis of diverse chemical libraries aimed at drug discovery and development. The morpholine moiety is a privileged structure in medicinal chemistry, known to enhance pharmacokinetic properties and biological activity.[1][2] This document provides field-proven, step-by-step protocols for key chemical transformations including Palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, as well as subsequent functional group manipulations such as amide bond formation and ester reduction. Each protocol is accompanied by mechanistic insights to rationalize experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles. This guide is intended for researchers, medicinal chemists, and professionals in drug development seeking to leverage this scaffold for the generation of novel compound libraries.
Introduction: The Strategic Value of the 4-Morpholinobenzoate Scaffold
In the landscape of modern drug discovery, the selection of a core molecular scaffold is a critical decision that profoundly influences the properties and therapeutic potential of a compound library. The morpholine heterocycle is frequently incorporated into bioactive molecules due to its favorable physicochemical properties, including improved aqueous solubility and metabolic stability.[2] The "this compound" scaffold offers a trifecta of functional handles for diversification:
-
An aryl bromide at the 3-position, which is an excellent electrophile for a variety of palladium-catalyzed cross-coupling reactions.
-
A methyl ester at the 1-position, which can be readily hydrolyzed to the corresponding carboxylic acid for amide coupling or reduced to a primary alcohol.
-
The morpholine nitrogen, which, while generally stable, can be involved in strategic molecular interactions within a biological target.[1]
This strategic arrangement allows for a multi-vector diversification approach, enabling the exploration of a vast chemical space from a single, readily accessible starting material.
Derivatization Strategies: A Visual Overview
The derivatization of this compound can be systematically approached through a series of well-established and robust chemical transformations. The following diagram illustrates the key diversification pathways described in this guide.
Figure 1: Key derivatization pathways for this compound.
Core Protocols for Library Synthesis
The following protocols are designed to be robust and adaptable for parallel synthesis formats. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times.
Palladium-Catalyzed Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an aryl halide and an organoboron compound.[3] The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[4] The choice of ligand is critical, with electron-rich and bulky phosphine ligands often facilitating the oxidative addition of the aryl bromide to the Pd(0) center.[4]
Protocol 1: Suzuki-Miyaura Coupling with Arylboronic Acids
-
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane/Water (4:1 mixture, degassed)
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To a flame-dried reaction vessel, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Add Pd(PPh₃)₄ to the reaction mixture under a positive pressure of inert gas.
-
Heat the mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | 12-24 | 80-95 |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 90 | 8-16 | 85-98 |
| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | 2-Me-THF | 100 | 18 | 70-90 |
Table 1: Comparison of catalyst systems for Suzuki-Miyaura coupling of analogous aryl bromides.[5]
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds between aryl halides and amines, a transformation of immense importance in medicinal chemistry.[6] The catalytic cycle is similar to the Suzuki coupling, but involves the formation of a palladium-amido complex.[6] The choice of a strong, non-nucleophilic base is crucial for the deprotonation of the amine and the subsequent reductive elimination.[7]
Protocol 2: Buchwald-Hartwig Amination with Primary and Secondary Amines
-
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary, 1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene (degassed)
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, Xantphos, and NaOtBu to a dry reaction vessel.
-
Add this compound.
-
Add anhydrous, degassed toluene via syringe.
-
Add the amine via syringe.
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 4-24 hours).
-
After completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography.
-
Figure 2: Catalytic cycle for Buchwald-Hartwig amination.
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation
The Sonogashira coupling provides a reliable method for the synthesis of aryl alkynes by reacting an aryl halide with a terminal alkyne.[8] This reaction is typically co-catalyzed by palladium and copper salts.[8] The reaction is sensitive to steric hindrance on the aryl bromide, but the electron-rich nature of the morpholino-substituted ring should facilitate the oxidative addition step.[8]
Protocol 3: Sonogashira Coupling with Terminal Alkynes
-
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.5 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (5 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Diisopropylamine (HNiPr₂) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill with an inert gas three times.
-
Add anhydrous DMF, diisopropylamine, and the terminal alkyne via syringe.
-
Stir the reaction at room temperature for 8-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with diethyl ether (3x).
-
Wash the combined organic layers with saturated aqueous ammonium chloride solution and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography on silica gel.
-
Amide Bond Formation via Ester Hydrolysis
The methyl ester of the scaffold can be readily converted into a diverse library of amides. This two-step process involves the hydrolysis of the ester to the corresponding carboxylic acid, followed by a standard amide coupling reaction.
Protocol 4: Synthesis of N-Substituted 3-bromo-4-morpholinobenzamides
-
Step 1: Ester Hydrolysis
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (2:1).
-
Add lithium hydroxide (LiOH) (2.0 eq) and stir at room temperature for 4-8 hours until TLC or LC-MS indicates complete consumption of the starting material.
-
Acidify the reaction mixture to pH ~3 with 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude carboxylic acid, which can often be used without further purification.
-
-
Step 2: Amide Coupling
-
Dissolve the crude 3-bromo-4-morpholinobenzoic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and diisopropylethylamine (DIPEA) (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired primary or secondary amine (1.1 eq).
-
Continue stirring at room temperature for 2-12 hours.
-
Dilute with ethyl acetate and wash sequentially with 5% aqueous LiCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.[9]
-
Ester Reduction to a Primary Alcohol
Reduction of the methyl ester provides another point of diversification, yielding a benzylic alcohol that can be further functionalized. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent suitable for this transformation.[3]
Protocol 5: Reduction of the Methyl Ester
-
Materials:
-
This compound (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere, add a suspension of LiAlH₄ in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction back to 0 °C and carefully quench by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and finally water (3x mL), where x is the mass of LiAlH₄ in grams.[10]
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.
-
Concentrate the filtrate to yield the crude alcohol, which can be purified by column chromatography.
-
Library Purification and Characterization
The purification of combinatorial libraries is a critical step to ensure the quality of the data obtained from biological screening.[4] For the libraries derived from this compound, reversed-phase preparative HPLC is a highly effective purification method.
General Purification Workflow:
-
Crude Sample Preparation: Dissolve the crude reaction products in a suitable solvent (e.g., DMSO, DMF, or methanol).
-
Analytical HPLC/LC-MS: Analyze a small aliquot of each sample to determine the retention time of the desired product and assess its purity.
-
Preparative HPLC: Purify the bulk sample using a gradient of water and acetonitrile, both typically containing 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Fraction Analysis and Lyophilization: Analyze the collected fractions by LC-MS to identify those containing the pure product. Combine the pure fractions and lyophilize to obtain the final compound as a powder.
Characterization:
The identity and purity of the final compounds should be confirmed by:
-
LC-MS: To confirm the molecular weight of the product.
-
¹H and ¹³C NMR: To confirm the structure of the compound.[10][11]
Safety and Handling
-
Palladium Catalysts: Palladium catalysts are flammable solids and should be handled in an inert atmosphere.[12][13] Avoid inhalation of dust.[13][14]
-
Boronic Acids: Some boronic acids can be toxic. Handle with appropriate gloves and eye protection.
-
Sodium tert-butoxide: This is a strong base and is corrosive. Avoid contact with skin and eyes.
-
Lithium Aluminum Hydride: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction must be performed under a strictly inert atmosphere. The quenching procedure must be performed slowly and with extreme caution.[15]
Conclusion
This compound is a highly valuable and versatile scaffold for the synthesis of diverse chemical libraries. The robust and well-established protocols outlined in this guide for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as for amide formation and ester reduction, provide a clear roadmap for accessing a wide range of novel chemical entities. By understanding the mechanistic principles behind these transformations and adhering to the provided protocols, researchers can efficiently generate high-quality compound libraries for hit identification and lead optimization in their drug discovery programs.
References
-
Weller, H. N. (1998). Purification of combinatorial libraries. Molecular Diversity, 4(1), 47-52. [Link]
-
D'hooghe, M., & De Kimpe, N. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemistryOpen, 9(2), 175-201. [Link]
- BenchChem. (2025). A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 4-Amino-3-bromobenzoic Acid. BenchChem.
- BenchChem. (2025). Suzuki-Miyaura coupling reaction with 4-Amino-3-bromobenzoic acid. BenchChem.
- BenchChem. (2025). Technical Support Center: Suzuki Coupling of 4-Amino-3-bromobenzoic acid. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for Amide Coupling with Carboxylic Acids. BenchChem.
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]
-
Al-Amin, M., & Bäckvall, J. E. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 27(54), 13481-13493. [Link]
-
Efficient synthesis of primary and secondary amides via reacting esters with alkali metal amidoboranes. (2021). Nature Communications. [Link]
-
Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. (2022). Journal of the American Chemical Society. [Link]
-
Synthesis of propargyl silanes from terminal alkynes via a migratory Sonogashira reaction. (2023). Chemical Science. [Link]
-
Methyltrimethoxysilane (MTM) as a Reagent for Direct Amidation of Carboxylic Acids. (2021). Organic Letters. [Link]
- Honrel. (2025).
-
Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Advances. [Link]
- UCLA EH&S. (2017).
- ChemicalBook.
- What Should We Pay AttentionTo When Using Palladium Carbon Catalyst?. (2024).
- Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions.
- BenchChem. (2025). Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine. BenchChem.
-
Lainton, J. A. H., et al. (2003). Design and synthesis of a diverse morpholine template library. Journal of Combinatorial Chemistry, 5(4), 400-407. [Link]
-
New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. (2023). Molecules. [Link]
-
Synthesis, characterization and biological activities of 3-aryl-1,4-naphthoquinones – green palladium-catalysed Suzuki cross coupling. (2019). New Journal of Chemistry. [Link]
- Wikipedia. (n.d.).
- BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of N-(4-bromophenyl)-4-chlorobenzamide. BenchChem.
- Fisher Scientific. (n.d.). Amide Synthesis.
- Buchwald-Hartwig Amin
- Wikipedia. (n.d.). Lithium aluminium hydride.
- Kashani, S. K., et al. (2023).
- Creating Compound Screening Libraries that Address the Challenges of Drug Discovery. (2020). Curia.
- The Suzuki coupling reactions of aryl bromides with phenylboronic acid. (2011).
-
Direct Deaminative Functionalization. (2021). Nature. [Link]
-
Reduction of some N-alkyl- and N-aryl-pyrrolidin-2-ones and -piperidin-2-ones by lithium aluminium hydride. (1975). Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
NMR, Mass Spectrometry and Chemical Evidence Reveal a Different Chemical Structure for Methanobactin That Contains Oxazolone Rings. (2011). Journal of the American Chemical Society. [Link]
- University of Rochester, Department of Chemistry. (2026). Workup: Aluminum Hydride Reduction.
-
Nuclear Magnetic Resonance Spectroscopic Characterization and Determination of the New Psychoactive Substance Benzylone: Application in a Biological Fluid. (2024). Molecules. [Link]
-
Structural Characterization of Methylenedianiline Regioisomers by Ion Mobility-Mass Spectrometry, Tandem Mass Spectrometry, and Computational Strategies. 2. Electrospray Spectra of 3-Ring and 4-Ring Isomers. (2015). Analytical Chemistry. [Link]
Sources
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- 3. Synthesis, characterization and biological activities of 3-aryl-1,4-naphthoquinones – green palladium-catalysed Suzuki cross coupling - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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- 8. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Nuclear Magnetic Resonance Spectroscopic Characterization and Determination of the New Psychoactive Substance Benzylone: Application in a Biological Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NMR, Mass Spectrometry and Chemical Evidence Reveal a Different Chemical Structure for Methanobactin That Contains Oxazolone Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-bromo-4-morpholinobenzoate
Welcome to the dedicated technical support guide for the synthesis of Methyl 3-bromo-4-morpholinobenzoate. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the yield of this important synthetic intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles and field-proven insights.
Introduction to the Synthesis
The synthesis of this compound is a critical step in the development of various pharmaceutical agents. The molecule's structure, featuring a substituted aromatic ring, makes it a versatile building block. The primary synthetic challenges revolve around the efficient formation of the C-N bond between the morpholine moiety and the substituted bromobenzoate core. Two principal synthetic routes are commonly employed: the Palladium-Catalyzed Buchwald-Hartwig Amination and the Nucleophilic Aromatic Substitution (SNAr). The choice between these pathways is largely dictated by the available starting materials and the desired reaction conditions.
This guide will delve into both methodologies, providing a framework for troubleshooting and optimization to achieve high-yield, reproducible results.
Part 1: Troubleshooting Guide
This section is structured to address specific issues you may encounter during the synthesis, providing probable causes and actionable solutions.
Issue 1: Low or No Product Yield in Buchwald-Hartwig Amination
You are attempting to synthesize this compound from Methyl 3-bromo-4-halobenzoate (e.g., fluoro- or chloro-) and morpholine using a palladium catalyst, but the reaction shows minimal or no conversion.
| Probable Cause | Explanation & Solution |
| Catalyst Inactivity/Decomposition | The active Pd(0) species is susceptible to oxidation by atmospheric oxygen. Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Degas all solvents and reagents thoroughly before use. If you observe the formation of palladium black (a sign of catalyst agglomeration and deactivation), the ligand-to-metal ratio may be too low, or the reaction temperature is too high. Consider using a more thermally stable pre-catalyst. |
| Inappropriate Ligand Choice | The ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle. For coupling an aryl bromide, bulky and electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are generally effective. If you are using a less bulky ligand like BINAP, it may not be optimal for this specific transformation. Screening a few different ligands is a prudent approach for optimization.[1][2] |
| Incorrect Base Selection | The choice of base is critical. Strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used to facilitate the deprotonation of the amine.[2] However, these strong bases can be incompatible with other functional groups. Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be used but often require higher temperatures or more active catalyst systems.[1] The solubility of the base in the reaction solvent is also a key factor.[3][4][5] |
| Poor Reagent Quality | Impurities in the starting materials (aryl halide or morpholine) or solvent can poison the catalyst. Ensure the purity of your reagents. Water and oxygen are particularly detrimental. Use of anhydrous and deoxygenated solvents is mandatory.[2] |
| Suboptimal Temperature | Buchwald-Hartwig aminations typically require heating, often in the range of 80-110 °C.[2] If the reaction is sluggish at a lower temperature, a moderate increase in heat can improve the rate. Conversely, excessively high temperatures can lead to catalyst decomposition. |
Issue 2: Significant Side Product Formation
Your reaction is proceeding, but you observe the formation of significant impurities, complicating purification and reducing the yield of the desired product.
| Probable Cause | Explanation & Solution |
| Hydrodehalogenation of Starting Material | The aryl bromide is being reduced to the corresponding debrominated benzoate. This can occur if there are sources of hydride in the reaction or as a competing pathway in the catalytic cycle. Ensure your reagents and solvent are free from water and alcohols. Using a slightly higher catalyst loading or a different ligand can sometimes suppress this side reaction. |
| Diarylation of Morpholine | In some cases, a second molecule of the aryl halide can react with the product, leading to a diarylated morpholine derivative. This is more common with primary amines but can occur with secondary amines under certain conditions. Using a slight excess of morpholine (1.2-1.5 equivalents) can help minimize this side product. |
| Reaction with the Ester Group | While less common under these conditions, the base could potentially hydrolyze the methyl ester, especially if water is present. Ensure anhydrous conditions are maintained. |
Part 2: Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for this synthesis: Buchwald-Hartwig or SNAr?
A1: The choice depends on the starting material. If you are starting with Methyl 3-bromo-4-fluorobenzoate, the SNAr reaction is a viable and often more cost-effective option as it does not require a palladium catalyst. The fluorine atom at the 4-position is a good leaving group and is activated towards nucleophilic attack by the electron-withdrawing ester group. However, for less activated starting materials like Methyl 3,4-dibromobenzoate or Methyl 3-bromo-4-chlorobenzoate, the Buchwald-Hartwig amination is generally the more reliable and higher-yielding method.[6]
Q2: How do I choose the optimal solvent for the Buchwald-Hartwig amination?
A2: Aprotic, nonpolar solvents are typically preferred. Toluene and dioxane are the most common and effective solvents for this reaction.[1] They have good solubility for the reagents and can be heated to the required temperatures. It is crucial that the solvent is anhydrous and deoxygenated.
Q3: Can I use a different base for the Buchwald-Hartwig reaction if my substrate is base-sensitive?
A3: Yes. While strong alkoxide bases are common, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be used, often in combination with a more active catalyst system.[1] The choice of a weaker base can be critical for substrates with sensitive functional groups.
Q4: In an SNAr reaction with Methyl 3-bromo-4-fluorobenzoate, which halide is displaced?
A4: The fluoride at the 4-position will be displaced. The C-F bond is polarized, and the carbon atom is more electrophilic. More importantly, the aromatic ring is activated for nucleophilic attack at the 4-position by the electron-withdrawing ester group, which can stabilize the negative charge of the Meisenheimer intermediate through resonance. The bromide at the 3-position is not activated in the same way.
Q5: How can I effectively purify the final product, this compound?
A5: After the reaction workup (typically dilution with an organic solvent, washing with water and brine, and drying), the crude product is usually purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes or petroleum ether is a common eluent system. Recrystallization from a suitable solvent system can also be employed for further purification if the product is a solid.[7][8][9][10][11]
Part 3: Experimental Protocols & Visualizations
Protocol 1: Synthesis via Buchwald-Hartwig Amination
This protocol is a general starting point and may require optimization for your specific setup.
Reagents & Equipment:
-
Methyl 3,4-dibromobenzoate (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1.5 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (3.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed Toluene
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous, degassed toluene via syringe.
-
Add Methyl 3,4-dibromobenzoate to the flask.
-
Finally, add morpholine via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
Reagents & Equipment:
-
Methyl 3-bromo-4-fluorobenzoate (1.0 equiv)
-
Morpholine (2.0 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Round-bottom flask with a magnetic stir bar and reflux condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add Methyl 3-bromo-4-fluorobenzoate, potassium carbonate, and anhydrous DMSO.
-
Add morpholine to the mixture.
-
Heat the reaction mixture to 120 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Diagram 1: Buchwald-Hartwig Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Diagram 2: SNAr Reaction Mechanism
Caption: General mechanism for the SNAr reaction.
Diagram 3: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yield.
References
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961–11969. [Link]
-
American Chemical Society. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
-
PubMed. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
ACS Green Chemistry Institute. (2025). Use of Base Metals in Buchwald-Hartwig Coupling. [Link]
-
ResearchGate. (2025). Request PDF: The Role of the Base in Buchwald-Hartwig Amination. [Link]
-
ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
-
ResearchGate. (n.d.). Room Temperature Cu-Catalyzed Amination of Aryl Bromides Enabled by DFT-Guided Ligand Design. [Link]
-
University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. [Link]
-
ResearchGate. (n.d.). Optimization attempts for Buchwald-Hartwig cross-coupling reaction on compound 2. [Link]
-
YouTube. (2025). Condition Optimization for Buchwald-Hartwig Reactions. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
ResearchGate. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and.... [Link]
- Google Patents. (n.d.).
-
University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?[Link]
- Google Patents. (n.d.). US4304925A - Process for purifying esters.
-
National Institutes of Health. (n.d.). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. [Link]
-
ResearchGate. (2016). How to purify esterefication product?[Link]
- Google Patents. (n.d.). US8022244B2 - Method for producing benzoic acid esters.
-
ResearchGate. (1998). synlett - Novel Exploration of the SNAr Reaction. [Link]
Sources
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- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
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- 5. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. US4521595A - Process for the purification of esters - Google Patents [patents.google.com]
- 8. US4304925A - Process for purifying esters - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. US8022244B2 - Method for producing benzoic acid esters - Google Patents [patents.google.com]
- 11. Synthesis & Purification of an Ester Inquiry Guidance/AP* Chem Curriculum Alignment Transition Guide | Flinn Scientific [flinnsci.com]
Technical Support Center: Bromination of Methyl 4-Morpholinobenzoate
Welcome to the technical support center for the bromination of methyl 4-morpholinobenzoate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this specific electrophilic aromatic substitution. The high activation of the aromatic ring by the morpholino group presents unique challenges, primarily concerning selectivity and over-reaction. This document provides in-depth, experience-driven answers to common issues, troubleshooting guides, and a validated protocol to help you achieve your desired synthetic outcome.
Frequently Asked Questions (FAQs)
Q1: My primary side product is a dibrominated species (3,5-dibromo-4-morpholinobenzoate). How can I improve the selectivity for the mono-brominated product?
A1: This is the most common side reaction and is a direct consequence of the powerful electron-donating nature of the morpholino substituent. The nitrogen lone pair strongly activates the aromatic ring, making it highly susceptible to electrophilic attack.[1] After the first bromine atom is added at the 3-position, the ring remains sufficiently activated for a second electrophilic attack to occur at the vacant ortho-position (C5).[2]
Root Cause Analysis & Mitigation Strategies:
-
Stoichiometry and Reagent Concentration: The most direct cause of polybromination is an excess of the brominating agent or high local concentrations. The reaction is often exothermic, which can further accelerate the rate of the second substitution.[3]
-
Solution: Carefully control the stoichiometry. Use no more than 1.0 to 1.05 equivalents of the brominating agent (e.g., N-Bromosuccinimide or Bromine). The brominating agent should be added portion-wise or as a dilute solution dropwise over an extended period to maintain a low concentration in the reaction vessel. This minimizes the chance of a newly formed mono-bromo molecule encountering another electrophile before all the starting material has reacted once.
-
-
Reaction Temperature: Higher temperatures increase the rate of all reactions, including the undesired second bromination.
-
Solution: Perform the reaction at a reduced temperature. Starting at 0 °C or even lower (e.g., -10 °C) can significantly enhance selectivity.[3][4] The reaction may proceed more slowly, but the difference in activation energy between the first and second bromination is better exploited at lower temperatures.
-
-
Choice of Brominating Agent: The reactivity of the electrophile plays a critical role.
-
Solution: Use a milder brominating agent. N-Bromosuccinimide (NBS) is often preferred over molecular bromine (Br₂) for activated systems as it generates a low concentration of the electrophile in situ.[5] Using Br₂ often requires a Lewis acid catalyst (e.g., FeBr₃), which generates a highly reactive "Br+" equivalent, increasing the risk of over-reaction.[6][7]
-
-
Solvent Effects: The solvent can influence the reactivity of the electrophile and stabilize the intermediates.[8]
-
Solution: Choose a solvent that does not excessively accelerate the reaction. Highly polar solvents can sometimes lead to very fast, uncontrollable reactions.[9] Glacial acetic acid is often a good choice as it can protonate the highly basic morpholino nitrogen to a small extent, temporarily moderating its activating effect without fully deactivating the ring.[10] Non-polar solvents like CCl₄ or dichloromethane are also commonly used.[11]
-
Q2: The bromination reaction is not proceeding, or the conversion is very low. What are the likely causes?
A2: A stalled reaction with a highly activated substrate like methyl 4-morpholinobenzoate is unusual but can occur under specific conditions.
-
Acid-Induced Deactivation: The morpholino nitrogen is basic. In a strongly acidic medium (e.g., concentrated H₂SO₄ or excess Lewis acid), the nitrogen can be fully protonated. This converts the strongly activating -NR₂ group into a powerful electron-withdrawing and deactivating -N⁺HR₂ group, which will shut down the electrophilic substitution.[12]
-
Solution: Avoid strongly acidic conditions. If a Brønsted acid is necessary, use a weaker acid like acetic acid. If using a Lewis acid, ensure it is used in catalytic, not stoichiometric, amounts.[5]
-
-
Impure Reagents: The brominating agent may have degraded, or the starting material may contain an inhibitor.
-
Solution: Use freshly recrystallized NBS if its purity is in doubt. Ensure the starting methyl 4-morpholinobenzoate is pure via NMR or LC-MS analysis.
-
-
Low Temperature: While low temperature is key for selectivity (see Q1), an excessively low temperature may reduce the reaction rate to an impractical level.
-
Solution: If no reaction is observed at a low temperature after a reasonable time, allow the reaction to warm slowly while monitoring by TLC. There is an optimal temperature that balances selectivity and reaction rate.
-
Q3: I am observing significant tar formation and a complex mixture of unidentifiable byproducts. What is causing this?
A3: Tar formation is typically a result of overly aggressive reaction conditions leading to polymerization or degradation pathways.[3]
-
Excessive Temperature: Running the reaction at elevated temperatures can provide enough energy to access numerous decomposition pathways.
-
Solution: Maintain strict temperature control, preferably at or below room temperature.[3]
-
-
High Reagent Concentration: Adding the brominating agent too quickly can create "hot spots" where the exothermic reaction runs out of control locally.
-
Solution: Use dilute solutions and add the brominating agent slowly with vigorous stirring to ensure rapid heat and mass transfer.
-
-
Oxidation: Some brominating systems, especially under harsh conditions, can act as oxidants, leading to complex side reactions with the electron-rich aromatic ring or the morpholino group.
-
Solution: Use a clean brominating agent like NBS and avoid unnecessarily powerful oxidants or catalysts. If generating bromine in situ, ensure the conditions are well-controlled.[13]
-
Troubleshooting Guide: At-a-Glance
| Problem Encountered | Probable Cause(s) | Recommended Solutions |
| High yield of dibrominated product | 1. Ring is hyper-activated by the morpholino group.[2] 2. Excess brominating agent. 3. Reaction temperature is too high. | 1. Use ≤1.05 equivalents of NBS or Br₂. 2. Add the brominating agent slowly and in a dilute solution. 3. Run the reaction at 0 °C or below.[4] |
| No or very slow reaction | 1. Strong acid protonated the morpholino nitrogen, deactivating the ring.[12] 2. Reagents are degraded or impure. 3. Temperature is too low. | 1. Avoid strong acids; use a solvent like acetic acid or DMF. 2. Use fresh, purified reagents. 3. Allow the reaction to warm slowly to room temperature and monitor via TLC. |
| Significant tar formation | 1. Reaction temperature is too high.[3] 2. Reagent added too quickly, causing an uncontrolled exotherm. 3. Potential oxidative side reactions. | 1. Maintain strict temperature control (e.g., ice bath). 2. Ensure slow addition and vigorous stirring. 3. Use high-purity reagents and avoid harsh oxidants. |
| Hydrolysis of the methyl ester | Presence of strong acid or base, particularly with heat and water. | 1. Use anhydrous conditions where possible. 2. Work up the reaction under neutral or mildly acidic/basic conditions without prolonged heating. |
Visualizing Reaction Pathways and Troubleshooting
The following diagrams illustrate the key chemical transformations and a logical workflow for addressing experimental issues.
Caption: Desired mono-bromination vs. undesired polybromination pathway.
Caption: A logical workflow for troubleshooting common bromination issues.
Optimized Experimental Protocol for Mono-Bromination
This protocol is designed to maximize the yield of this compound while minimizing the formation of the dibrominated side product.
Reagents & Equipment:
-
Methyl 4-morpholinobenzoate
-
N-Bromosuccinimide (NBS), recrystallized from water
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask with a magnetic stir bar
-
Ice/water bath
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)
Procedure:
-
Preparation: In a round-bottom flask, dissolve methyl 4-morpholinobenzoate (1.0 eq.) in anhydrous DMF (approx. 0.2 M concentration).
-
Cooling: Place the flask in an ice/water bath and stir the solution for 15 minutes to bring the internal temperature to 0 °C.
-
Reagent Addition: In a separate container, dissolve NBS (1.05 eq.) in a minimal amount of anhydrous DMF. Add this NBS solution to the reaction mixture dropwise via a syringe or dropping funnel over a period of 30-60 minutes. Maintain the internal temperature at 0-5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, let the reaction stir at 0 °C. Monitor the progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 1-3 hours. A new, less polar spot corresponding to the product should appear, and the starting material spot should diminish.
-
Quenching: Once the starting material is consumed (or conversion has stalled), pour the reaction mixture into a beaker containing cold water (approx. 10x the volume of DMF used). A precipitate may form.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate solution (to quench any remaining bromine), water, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude material can be purified by flash column chromatography on silica gel or by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) to afford the pure this compound.
References
- Vertex AI Search. (n.d.). Electrophilic Aromatic Substitution - Solubility of Things. Retrieved January 4, 2026.
-
National Institutes of Health. (2012). Lewis Acid Catalyzed Benzylic Bromination. PMC. Retrieved January 4, 2026, from [Link]
- Organic Chemistry Class Notes. (n.d.).
- Quora. (2017). What are the effects of solvent on reaction rates of electrophilic aromatic substitution reaction?. Retrieved January 4, 2026.
- Lumen Learning. (n.d.). 14.2. Examples of electrophilic aromatic substitution. Organic Chemistry II. Retrieved January 4, 2026.
- JoVE. (2025). Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene. Retrieved January 4, 2026.
- Making Molecules. (2025). Electrophilic Aromatic Substitution. Retrieved January 4, 2026.
-
National Institutes of Health. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PMC PubMed Central. Retrieved January 4, 2026, from [Link]
- Thieme. (n.d.). Lewis Acid Catalyzed Highly Selective Halogenation of Aromatic Compounds. Retrieved January 4, 2026.
- Chemistry LibreTexts. (2022). 16.
- BenchChem. (n.d.).
- LON-CAPA OCHem. (n.d.). Electrophilic Aromatic Substitution Reactions. Retrieved January 4, 2026.
- Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved January 4, 2026.
- Google Patents. (n.d.). US4954648A - Method for the bromination of aromatic compound. Retrieved January 4, 2026.
-
National Institutes of Health. (2023). Sustainable Aerobic Bromination with Controllable Chemoselectivity. PMC. Retrieved January 4, 2026, from [Link]
- Michigan State University Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved January 4, 2026.
- ACS Publications. (2021). Using Computational Chemistry to Improve Students' Multidimensional Understanding of Complex Electrophilic Aromatic Substitution Reactions: Further Analysis of the Solvent Effect, Temperature Influence, and Kinetic Behaviors.
- ACS Omega. (2023). Sustainable Aerobic Bromination with Controllable Chemoselectivity. Retrieved January 4, 2026.
-
National Institutes of Health. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PMC. Retrieved January 4, 2026, from [Link]
- Khan Academy. (n.d.). Bromination of Aniline (video). Retrieved January 4, 2026.
- ResearchGate. (2025). Oxidative bromination of aniline and its derivatives | Request PDF. Retrieved January 4, 2026.
- Quora. (2017). How is the mechanism of side reaction, dibrominated product, which generated during bromination of methylbenzene by NBS/BPO?. Retrieved January 4, 2026.
Sources
- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Electrophilic Aromatic Substitution — Making Molecules [makingmolecules.com]
- 3. US4954648A - Method for the bromination of aromatic compound - Google Patents [patents.google.com]
- 4. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
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Technical Support Center: Purification of Methyl 3-bromo-4-morpholinobenzoate by Recrystallization
This technical support guide is designed for researchers, scientists, and drug development professionals to provide comprehensive, in-depth guidance on the purification of Methyl 3-bromo-4-morpholinobenzoate via recrystallization. This document moves beyond a simple protocol to offer troubleshooting solutions and a deeper understanding of the crystallographic principles at play, ensuring a higher rate of success in achieving product purity.
Foundational Principles: Recrystallization of an Aromatic Ester
Recrystallization is a powerful purification technique that leverages differences in solubility to separate a target compound from its impurities.[1] The process relies on dissolving the impure solid in a suitable hot solvent and allowing it to cool slowly.[2] As the temperature decreases, the solubility of the target compound drops, leading to the formation of a highly ordered crystal lattice that excludes impurity molecules, which remain in the "mother liquor".[2][3]
This compound presents a unique challenge due to its molecular structure, which includes a moderately polar aromatic ester, a bulky bromo-substituent, and a polar, basic morpholino group. This combination of functional groups dictates a careful and considered approach to solvent selection, which is the most critical factor for a successful recrystallization.[4]
Solvent Selection Strategy
The ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at cooler temperatures.[5] Given the polarity of this compound, a single solvent may not provide the optimal solubility differential. Therefore, a mixed-solvent system is often the most effective approach. A common strategy is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" or anti-solvent (in which it is sparingly soluble) until the solution becomes turbid.[6]
Based on the compound's structure, the following solvents are potential candidates:
| Solvent System | Boiling Point (°C) | Rationale for Use or Rejection |
| Ethanol/Water | 78-100 | Recommended. Ethanol, a polar protic solvent, should effectively dissolve the compound when hot. Water acts as an excellent anti-solvent due to the compound's likely poor aqueous solubility, providing a steep solubility curve upon cooling.[7][8] |
| Ethyl Acetate/Hexanes | 77 / 69 | Viable Alternative. Ethyl acetate is a good solvent for many esters.[9] Hexanes, being non-polar, would serve as the anti-solvent. This system is useful if the compound "oils out" in aqueous mixtures. |
| Toluene | 111 | Not Recommended for Initial Trials. While effective for some aromatic compounds, its high boiling point can increase the risk of the solute "oiling out" by coming out of solution above its melting point.[7] |
| Methanol | 65 | Possible, but may be too effective. The compound might be too soluble in methanol even at low temperatures, leading to poor recovery.[10] |
| Water | 100 | Unsuitable as a primary solvent. The organic nature of the molecule suggests it will be largely insoluble in water even when hot.[9] |
Detailed Experimental Protocol: Two-Solvent Recrystallization
This protocol details the purification of this compound using an ethanol/water solvent system.
Step 1: Dissolution
-
Place the crude this compound solid into an Erlenmeyer flask.
-
In a separate beaker, heat ethanol on a hot plate.
-
Add the minimum amount of hot ethanol to the Erlenmeyer flask to just dissolve the crude solid.[6] This is a critical step; adding too much solvent is the most common cause of low yield.[11] Swirl the flask after each addition.
Step 2: Decolorization (Optional)
-
If the resulting solution is colored and the pure compound is known to be colorless, colored impurities are present.
-
Remove the flask from the heat and add a small amount (a spatula tip) of activated charcoal to the solution.
-
Reheat the solution to boiling for a few minutes. The colored impurities will adsorb to the surface of the charcoal.[2]
Step 3: Hot Filtration
-
If activated charcoal was used or if insoluble impurities are visible, perform a hot gravity filtration.
-
Place a funnel with fluted filter paper over a clean, pre-heated Erlenmeyer flask.
-
Quickly pour the hot solution through the filter paper. The goal is to remove insoluble impurities and charcoal without the product crystallizing prematurely in the funnel.[3]
Step 4: Crystallization
-
Heat water in a separate beaker.
-
Slowly add the hot water dropwise to the hot ethanolic solution while swirling until the solution remains faintly cloudy (turbid). This indicates the solution is saturated.
-
Add one or two drops of hot ethanol to redissolve the precipitate and make the solution clear again.[6]
-
Cover the flask and allow it to cool slowly to room temperature without disturbance. Slow cooling is essential for the formation of large, pure crystals.[3]
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[2]
Step 5: Collection and Drying
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol/water mixture to rinse away any remaining mother liquor from the crystal surfaces.[2]
-
Allow the crystals to dry in the Büchner funnel with the vacuum on for several minutes to pull air through them.
-
Transfer the purified crystals to a watch glass to air dry completely.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the recrystallization of this compound.
Q1: I've cooled the solution, but no crystals have formed. What should I do?
Answer: This is a common issue that typically arises because the solution is not sufficiently supersaturated.[11]
-
Underlying Causes:
-
Excess Solvent: Too much solvent was added during the dissolution step, preventing the concentration from reaching the saturation point upon cooling.[11]
-
Inhibition by Impurities: Some impurities can interfere with the nucleation process, preventing crystal growth.[12][13]
-
Lack of Nucleation Sites: The inner surface of the glass flask may be too smooth to provide a site for the first crystal to form.[14]
-
-
Troubleshooting Steps:
-
Induce Nucleation by Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass stirring rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth to begin.[14][15]
-
Add a Seed Crystal: If you have a small crystal of the pure product, add it to the solution. This "seed" provides a template for other molecules to crystallize upon.[14][16]
-
Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent. Allow it to cool again. This increases the concentration and should induce crystallization.[15]
-
Use a Colder Bath: If an ice bath is not sufficient, a salt-ice bath can achieve temperatures below 0°C, further decreasing solubility.[14]
-
Q2: My compound separated as an oil, not as crystals. How can I fix this?
Answer: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point.[7]
-
Underlying Causes:
-
High Solute Concentration: The solution is so highly concentrated that the saturation point is reached at a very high temperature.
-
Rapid Cooling: Cooling the solution too quickly can cause the compound to crash out of solution as a supercooled liquid.
-
Inappropriate Solvent: The boiling point of the solvent may be too high.[7]
-
-
Troubleshooting Steps:
-
Reheat and Add Solvent: Reheat the solution until the oil completely redissolves.
-
Add More "Good" Solvent: Add a small amount of the primary solvent (ethanol in this case) to the hot solution to decrease the overall saturation level.[11]
-
Ensure Slow Cooling: Allow the solution to cool much more slowly. Insulating the flask can help ensure a gradual temperature drop, giving molecules time to arrange into a crystal lattice.
-
Q3: The final yield of my purified product is very low. How can I improve it?
Answer: A low yield is most often a consequence of procedural choices during the experiment.
-
Underlying Causes:
-
Excessive Solvent Use: This is the most frequent error. Using too much hot solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.[11]
-
Premature Filtration: Filtering the crystals from the mother liquor before crystallization is complete.
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of the product.
-
-
Troubleshooting Steps:
-
Minimize Initial Solvent: In your next attempt, be meticulous about adding the absolute minimum amount of hot solvent required for dissolution.
-
Ensure Complete Cooling: Maximize your time in the ice bath to ensure as much product as possible has crystallized out of solution.
-
Recover a Second Crop: The mother liquor can be collected and the solvent partially evaporated to yield a second, though likely less pure, crop of crystals.
-
Q4: My final crystals are still colored. How can I remove the color?
Answer: This indicates the presence of persistent colored impurities that were not fully excluded from the crystal lattice.
-
Underlying Cause:
-
Ineffective Charcoal Treatment: Either not enough activated charcoal was used, or the contact time was too short.
-
Rapid Crystallization: If crystals form too quickly, they can trap impurities (including colored ones) within the lattice.[17]
-
-
Troubleshooting Steps:
-
Repeat the Recrystallization: Perform the entire recrystallization process again.
-
Use Activated Charcoal: Ensure you perform the optional activated charcoal step as described in the protocol.[2] After adding the charcoal, boil the solution for 5-10 minutes to ensure adequate adsorption of the impurities before the hot filtration step.
-
Visual Workflows
// Node Definitions Crude [label="Crude Solid", fillcolor="#F1F3F4", fontcolor="#202124"]; Dissolve [label="Dissolve in\nMinimum Hot Ethanol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HotFilt [label="Hot Gravity\nFiltration (Optional)", fillcolor="#FBBC05", fontcolor="#202124"]; AddAnti [label="Add Hot Water\n(Anti-Solvent)\nto Turbidity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cool [label="Slow Cool to RT,\nthen Ice Bath", fillcolor="#34A853", fontcolor="#FFFFFF"]; Collect [label="Collect Crystals\n(Vacuum Filtration)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Wash [label="Wash with\nCold Solvent", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dry [label="Dry Crystals", fillcolor="#F1F3F4", fontcolor="#202124"]; Pure [label="Pure Product", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse];
// Edges Crude -> Dissolve; Dissolve -> HotFilt [label="Insoluble\nimpurities?"]; HotFilt -> AddAnti; Dissolve -> AddAnti [label=" No "]; AddAnti -> Cool; Cool -> Collect; Collect -> Wash; Wash -> Dry; Dry -> Pure; } Recrystallization Experimental Workflow.
// Node Definitions Start [label="Problem Encountered", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; NoCrystals [label="No Crystals Formed", fillcolor="#FBBC05", fontcolor="#202124"]; OilingOut [label="Compound 'Oiled Out'", fillcolor="#FBBC05", fontcolor="#202124"]; LowYield [label="Low Yield", fillcolor="#FBBC05", fontcolor="#202124"];
Sol_Scratch [label="1. Scratch Flask\n2. Add Seed Crystal", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Evap [label="3. Evaporate\nExcess Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Reheat [label="1. Reheat to Dissolve\n2. Add More 'Good' Solvent", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_SlowCool [label="3. Cool Slowly", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_MinSolv [label="1. Use Minimum Solvent\n2. Ensure Complete Cooling", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> NoCrystals; Start -> OilingOut; Start -> LowYield;
NoCrystals -> Sol_Scratch [label="Try First"]; Sol_Scratch -> Sol_Evap [label="If still no crystals"]; OilingOut -> Sol_Reheat; Sol_Reheat -> Sol_SlowCool; LowYield -> Sol_MinSolv; } Troubleshooting Decision Tree.
References
-
Chemistry LibreTexts. (2022, April 7). 3.5E: Initiating Crystallization. [Link]
-
Martins, P. M., Rocha, F. A., & Rein, P. (2006). The Influence of Impurities on the Crystal Growth Kinetics According to a Competitive Adsorption Model. Crystal Growth & Design, 6(5), 1195–1200. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (1976). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 53(2), 114. [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Chemistry LibreTexts. (2025, August 20). 3.5: Inducing Recrystallization. [Link]
-
Chemistry For Everyone. (2025, August 29). How Do Impurities Affect Crystal Structures? [YouTube]. [Link]
-
University of Washington, Department of Chemistry. (2006, January 8). Crystallisation Techniques. [Link]
-
ResearchGate. (2016, November 18). How the impurities in the solute can affect the induction time during crystallization. [Link]
-
Brainly. (2023, August 15). Describe two techniques that can be used to induce crystallization. [Link]
-
Acevedo-Paez, J. F., et al. (2022). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm, 24, 1233-1254. [Link]
-
Wikipedia. (n.d.). Crystallization. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
ResearchGate. (2025, April 15). Impact of impurities on crystal growth. [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. [Link]
-
EBSCO. (n.d.). Recrystallization (chemistry) | Research Starters. [Link]
-
University of Ottawa. (n.d.). Recrystallization - Single Solvent. [Link]
-
Wikipedia. (n.d.). Recrystallization (chemistry). [Link]
-
YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]
-
Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. [Link]
-
Organic Chemistry at CU Boulder. (n.d.). Crystallization Solvents.pdf. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.).
-
DeBartolo, M. (2002). Organic Chemistry 253 Experiment #3 Recrystallization. [Link]
-
Patsnap. (n.d.). Synthesis method for 3-bromine-4-(methylol)methyl benzoate - Eureka. [Link]
-
Reddit. (2015, February 28). Recrystallization question : r/chemhelp. [Link]
Sources
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- 17. Impurity incorporation in solution crystallization: diagnosis, prevention, and control - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01721G [pubs.rsc.org]
"Methyl 3-bromo-4-morpholinobenzoate" reaction monitoring by TLC
Technical Support Center: Reaction Monitoring by TLC
Topic: Synthesis of Methyl 3-bromo-4-morpholinobenzoate
Welcome to the technical support center for reaction monitoring. This guide is designed for researchers, scientists, and drug development professionals who are monitoring the synthesis of this compound using Thin-Layer Chromatography (TLC). As Senior Application Scientists, we have compiled this resource based on established chromatographic principles and extensive field experience to help you navigate common challenges and ensure the integrity of your results.
Part I: Foundational FAQs
This section addresses the most common initial questions regarding the setup and principles of TLC for this specific aromatic substitution reaction.
Q1: What is the scientific principle behind using TLC to monitor the synthesis of this compound?
Thin-Layer Chromatography (TLC) is a rapid and effective technique used to separate components in a mixture.[1] For this specific reaction, you are likely performing a nucleophilic aromatic substitution, replacing a halogen (like fluorine or bromine) at the 4-position of a methyl 3-bromo-4-halobenzoate with morpholine.
The core principle relies on the difference in polarity between your starting material and your product.[2]
-
Stationary Phase: The TLC plate is coated with a polar adsorbent, typically silica gel (SiO₂).[1]
-
Mobile Phase: A less polar organic solvent (or a mixture of solvents) moves up the plate via capillary action.[1]
-
Separation: As the mobile phase ascends, it carries the components of your reaction mixture with it. More polar compounds interact more strongly with the polar silica gel and therefore travel a shorter distance up the plate.[2][3] Less polar compounds have a weaker interaction with the stationary phase and are carried further by the mobile phase.[3]
By spotting the reaction mixture over time, you can visually track the disappearance of the less polar starting material and the appearance of the more polar product, thus monitoring the reaction's progress towards completion.[4][5]
Q2: What are the relative polarities and expected Retention Factor (Rf) values for the starting material and product?
The product, This compound , is significantly more polar than a typical starting material like Methyl 3-bromo-4-fluorobenzoate or Methyl 3,4-dibromobenzoate . This is because the morpholine moiety contains nitrogen and oxygen atoms, which increase the molecule's overall polarity and its ability to form hydrogen bonds with the silica gel stationary phase.
Therefore, you should expect the following trend in Rf values:
-
Product (P): Lower Rf value (travels a shorter distance).
-
Starting Material (SM): Higher Rf value (travels a longer distance).
An ideal TLC will show the product spot with an Rf value between 0.2 and 0.4, which provides a clear separation from both the baseline and the solvent front.[6]
Q3: What is a good starting solvent system (mobile phase) for this analysis?
Selecting the right solvent system is crucial for achieving good separation.[7] Given the moderate polarity of the product, a mixture of a non-polar and a moderately polar solvent is the best starting point.
A common and effective initial solvent system is a mixture of hexanes and ethyl acetate (EtOAc) .
-
Starting Point: Begin with a ratio of 3:1 Hexanes:Ethyl Acetate .
-
Adjustment: Observe the resulting separation.
-
If the spots are too low (low Rf), the mobile phase is not polar enough. Increase the polarity by increasing the proportion of ethyl acetate (e.g., 2:1 or 1:1 Hexanes:EtOAc).[8]
-
If the spots are too high (high Rf), the mobile phase is too polar. Decrease the polarity by reducing the proportion of ethyl acetate (e.g., 4:1 or 5:1 Hexanes:EtOAc).[8]
-
For more polar compounds, a mixture of dichloromethane (DCM) and methanol (MeOH) can also be effective.[1][9]
Q4: How should I visualize the spots on the TLC plate?
Since both the starting material and the product contain a benzene ring, they are aromatic and will absorb ultraviolet (UV) light.[10]
-
UV Lamp (Non-destructive): The primary and easiest method is to use a hand-held UV lamp.[10][11] On TLC plates containing a fluorescent indicator (usually designated as F₂₅₄), UV-active compounds will appear as dark purple or black spots against a glowing green background when viewed under short-wave UV light (254 nm).[10] It is crucial to lightly circle the spots with a pencil immediately, as they will disappear once the lamp is removed.[10]
-
Staining (Destructive): If the spots are faint under UV light or if you need secondary confirmation, you can use a chemical stain.[3][11]
-
Potassium Permanganate (KMnO₄) Stain: This is an excellent general-purpose stain that reacts with most organic compounds that can be oxidized, appearing as yellow-to-brown spots on a purple background.[6][12]
-
Iodine Chamber: Placing the plate in a chamber with a few iodine crystals will cause most organic compounds to appear as temporary brown spots.[10][12] This method is considered semi-destructive as the spots may fade over time.[10]
-
Part II: Detailed Experimental Protocol for TLC Monitoring
This protocol provides a self-validating system for monitoring your reaction. The inclusion of starting material and co-spot lanes is critical for unambiguous interpretation.[4]
Materials:
-
Silica gel TLC plates (with F₂₅₄ indicator)
-
TLC developing chamber with a lid
-
Capillary spotters
-
Pencil and ruler
-
Mobile phase (e.g., 3:1 Hexanes:EtOAc)
-
Forceps
-
UV Lamp (254 nm)
Methodology:
-
Chamber Preparation: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to help saturate the chamber atmosphere with solvent vapor, which ensures a uniform solvent front.[13] Cover the chamber and let it equilibrate for 5-10 minutes.
-
Plate Preparation: Using a pencil, gently draw a baseline (origin) about 1 cm from the bottom of the TLC plate.[13] Be careful not to scrape the silica. Mark three tick marks on the baseline for your lanes: "SM" (Starting Material), "Co" (Co-spot), and "Rxn" (Reaction Mixture).
-
Spotting the Plate:
-
SM Lane: Using a clean capillary spotter, apply a small spot of your diluted starting material solution onto the "SM" mark.
-
Rxn Lane: Using another clean spotter, take an aliquot from your reaction mixture and apply a small spot onto the "Rxn" mark.[4]
-
Co-spot Lane: Carefully spot the starting material on the "Co" mark, then, using the reaction mixture spotter, apply a spot directly on top of the SM spot. This "co-spot" is essential for confirming the identity of the starting material spot in your reaction lane.[4]
-
Expert Tip: Aim for spots that are 1-2 mm in diameter. Overly large or concentrated spots can lead to streaking and poor separation.[6][13]
-
-
Developing the Plate: Using forceps, carefully place the spotted TLC plate into the equilibrated chamber. Ensure the baseline is above the solvent level.[6] Cover the chamber and allow the solvent to travel up the plate undisturbed.[1]
-
Completion and Marking: When the solvent front is about 1 cm from the top of the plate, remove it with forceps and immediately mark the highest point the solvent reached with a pencil.[13]
-
Visualization & Analysis:
-
Allow the solvent to completely evaporate from the plate.
-
View the plate under a 254 nm UV lamp and circle all visible spots with a pencil.[10]
-
Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front.
-
Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front)[6]
-
Compare the "Rxn" lane to the "SM" and "Co" lanes. A successful reaction will show the SM spot diminishing in intensity over time, while a new, lower-Rf product spot appears and intensifies. The reaction is complete when the SM spot is no longer visible in the "Rxn" lane.
-
Part III: Troubleshooting Guide
Even with a robust protocol, issues can arise. This guide addresses specific problems in a question-and-answer format.
Problem 1: Spotting & Streaking Issues
Q: My spots are streaking or "tailing" up the plate. Why is this happening and how can I fix it?
Streaking is a common issue where a spot elongates instead of remaining compact.[6]
-
Cause 1: Sample Overloading. The most frequent cause is applying too much sample to the plate.[13][14] The stationary phase becomes saturated, and the excess compound streaks up the plate.
-
Solution: Dilute your reaction aliquot before spotting it on the plate. Aim for a 1% solution as a rule of thumb.[13]
-
-
Cause 2: Highly Polar or Basic Compound. The morpholine group in your product is basic. Strongly basic or acidic compounds can interact poorly with the slightly acidic silica gel, causing streaking.[6][13]
-
Solution: Add a small amount of a modifier to your mobile phase to neutralize the interaction. For a basic compound like yours, add a few drops of triethylamine (Et₃N) or 0.5-1% ammonia in methanol to your eluent.[8] This will occupy the acidic sites on the silica, allowing your basic product to travel as a more compact spot.
-
Q: My spots are very large and seem to overlap, making the Rf hard to calculate. What's the cause?
-
Cause: This is typically due to spotting technique. Applying too much solution at once or using a spotter with a large opening can create oversized origin spots.[6]
Problem 2: Rf & Separation Issues
Q: All my spots are clustered at the bottom of the plate (Rf < 0.1). What should I do?
-
Cause: Your mobile phase is not polar enough to move the compounds up the plate.[8]
-
Solution: Increase the polarity of your eluent. If you are using a 3:1 Hexanes:EtOAc mixture, try changing to 2:1 or 1:1. This increases the eluting power of the mobile phase, causing all compounds to move further up the plate.[2]
-
Q: All my spots ran to the top of the plate (Rf > 0.8). How do I correct this?
-
Cause: Your mobile phase is too polar. It has such a high affinity for the stationary phase and the compounds that it carries everything with it to the solvent front.[8]
-
Solution: Decrease the polarity of your eluent. If you are using 1:1 Hexanes:EtOAc, try changing to 3:1 or 4:1. This will reduce the eluting power and allow for better separation.
-
Q: My starting material and product spots are not well-separated (ΔRf is too small). How can I improve resolution?
-
Cause: The chosen solvent system is not providing sufficient selectivity for your compounds.
-
Solution 1: Fine-tune the Solvent Ratio. Make small, incremental changes to your solvent ratio. Sometimes a slight adjustment is all that is needed.
-
Solution 2: Change Solvent System. If adjusting the ratio doesn't work, try a different solvent system with different chemical properties. For example, if Hexanes:EtOAc fails, try a system of Dichloromethane:Methanol or Toluene:Acetone. Different solvents interact with your compounds in unique ways, which can dramatically alter the separation.[1]
-
Problem 3: Visualization Issues
Q: I ran my TLC, but I don't see any spots under the UV lamp. What went wrong?
-
Cause 1: Sample is too dilute. The concentration of your compound on the plate might be below the limit of detection.[8][14]
-
Solution: Try concentrating your sample before spotting, or apply the sample multiple times to the same spot (allowing it to dry in between).[8]
-
-
Cause 2: Starting Spot Submerged. If the solvent level in the chamber is higher than your baseline, it will wash your sample off the plate and into the solvent reservoir.[6][14]
-
Solution: Always ensure the solvent level is well below the origin line.
-
-
Cause 3: Compound is not UV-active. While unlikely for this specific molecule, some compounds do not absorb UV light at 254 nm.[3]
Part IV: Data & Visual Summaries
Table 1: Recommended Solvent Systems & Expected Rf Trends
| Compound | Relative Polarity | Expected Rf Range (Goal) | Recommended Starting Solvent System | Troubleshooting Adjustment |
| Starting Material (e.g., Methyl 3,4-dibromobenzoate) | Lower | 0.5 - 0.7 | 3:1 Hexanes:Ethyl Acetate | If Rf is too high, add more Hexanes. If too low, add more EtOAc. |
| Product (this compound) | Higher | 0.2 - 0.4 | 3:1 Hexanes:Ethyl Acetate | If Rf is too low, add more EtOAc. For streaking, add 0.5% Et₃N. |
Diagrams
Caption: Synthesis of the target compound via nucleophilic aromatic substitution.
Caption: Standard workflow for monitoring a reaction with TLC.
Caption: Logic tree for troubleshooting common TLC problems.
Part V: References
-
University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC) - Organic Chemistry. Organic Chemistry at CU Boulder. [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. [Link]
-
LibreTexts Chemistry. (2021, August 21). 5.7: Visualizing TLC Plates. [Link]
-
LibreTexts Chemistry. (2022, August 23). Thin Layer Chromatography. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. [Link]
-
Wikipedia. (2023). Thin-layer chromatography. [Link]
-
Bitesize Bio. (2022, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]
-
Practical Science. (2023, September 4). Mastering Thin Layer Chromatography (TLC) Techniques. [Link]
-
UW-Madison Chemistry Department. (n.d.). CHEM 344 Thin Layer Chromatography. [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. [Link]
-
LibreTexts Chemistry. (2022, April 18). 2.3B: Uses of TLC. [Link]
-
Allery Chemistry. (2017, May 16). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry. YouTube. [Link]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
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- 13. orgchemboulder.com [orgchemboulder.com]
- 14. bitesizebio.com [bitesizebio.com]
Technical Support Center: Troubleshooting Poor Solubility of Methyl 3-bromo-4-morpholinobenzoate
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Methyl 3-bromo-4-morpholinobenzoate. This document provides in-depth troubleshooting strategies and practical protocols to overcome the significant challenge of its poor solubility in common organic reactions. Our approach is rooted in foundational chemical principles to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound for my cross-coupling reaction. Why is it so poorly soluble?
A: this compound possesses a combination of structural features that contribute to its challenging solubility profile. The molecule has a rigid, crystalline aromatic core, which requires significant energy to break its lattice structure. While the morpholine and methyl ester groups add some polarity, the overall molecule does not align perfectly with either highly polar or non-polar solvents, a common issue for many complex organic molecules. Its structural analogues, such as other substituted bromobenzoates, are often more soluble in polar aprotic organic solvents than in non-polar hydrocarbons or highly polar protic solvents like water.[1] Therefore, achieving a homogeneous solution often requires moving beyond simple solvent selection at room temperature.
Q2: What is the first and most critical step I should take to improve solubility?
A: The foundational step is a systematic solvent screening. The principle of "like dissolves like" is your starting point, but often an oversimplification for complex substrates. For reactions like Suzuki-Miyaura or Buchwald-Hartwig aminations, where this substrate is commonly used, a range of solvents are tolerated.[2][3] Your goal is to find a solvent (or solvent system) that can effectively solvate the substrate without negatively impacting your catalyst, reagents, or reaction pathway. We recommend empirically testing solubility in a small selection of anhydrous, high-purity solvents commonly used for cross-coupling.
Table 1: Properties of Common Solvents for Cross-Coupling Reactions
| Solvent | Dielectric Constant (Polarity) | Boiling Point (°C) | Common Uses & Notes |
|---|---|---|---|
| Toluene | 2.4 | 111 | Low polarity. Good for many Pd-catalyzed reactions but often a poor solvent for polar substrates on its own. |
| 1,4-Dioxane | 2.2 | 101 | Low polarity, but the oxygen atoms can help solvate more polar molecules. A very common choice. |
| Tetrahydrofuran (THF) | 7.6 | 66 | More polar than toluene/dioxane, but its low boiling point limits the reaction temperature. |
| Dimethylformamide (DMF) | 36.7 | 153 | High-boiling polar aprotic solvent. Excellent solvating power but can sometimes coordinate to and deactivate catalysts.[4] |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 189 | Very high-boiling and highly polar aprotic solvent. Superior solvating power for difficult substrates.[4][5] May be required for particularly stubborn cases. |
| Acetonitrile | 37.5 | 82 | A polar aprotic solvent, sometimes used in mixed-solvent systems.[6] |
Q3: I've selected a promising solvent, but the substrate still won't fully dissolve. What is the next logical step?
A: The next step is to introduce thermal energy. Increasing the temperature provides the kinetic energy needed to overcome the intermolecular forces holding the crystal lattice together.[7] For many cross-coupling reactions, heating is standard procedure.[2][8]
However, you must balance solubility with stability. We recommend a stepwise approach:
-
Attempt the reaction at a moderately elevated temperature (e.g., 60-80 °C).
-
If solubility remains an issue, gradually increase the temperature, monitoring the reaction by TLC or LC-MS for any signs of substrate or product degradation.
-
Be aware that high temperatures can sometimes accelerate side reactions or catalyst decomposition.[7]
Q4: Heating helps, but I'm either reaching the solvent's boiling point or observing degradation. What other techniques can I use to create a homogeneous solution?
A: When temperature alone is insufficient or detrimental, you have two excellent options: co-solvents and sonication.
-
Co-Solvency: This is a powerful technique where you use a mixture of solvents to fine-tune the polarity of the reaction medium.[9] For this compound, a common strategy is to use a primary non-polar solvent like toluene or dioxane and add a small amount (e.g., 5-10% v/v) of a highly polar aprotic co-solvent like DMF or DMSO. This can dramatically increase solubility without significantly altering the overall reaction environment.[10]
-
Sonication: The application of high-frequency sound waves can physically break apart solid agglomerates, increasing the surface area available for solvation and accelerating the dissolution process.[11][12] This is a mechanical aid to dissolution. While it may not increase the thermodynamic equilibrium solubility, it can be highly effective at getting a stubborn reaction initiated by ensuring the substrate is finely dispersed and available at the catalyst's surface.[12][13] Sonication is known to improve reaction rates and yields in many heterogeneous systems.[14]
Q5: My reaction is biphasic (e.g., a Suzuki coupling with an aqueous base) and my substrate is locked in the organic phase, leading to a slow reaction. How do I address this?
A: This is a classic problem of poor interfacial mixing and reactant transport. The solution is Phase-Transfer Catalysis (PTC) . A phase-transfer catalyst is a substance that transports a reactant from one phase (typically aqueous) into another (typically organic) where the reaction can occur.[10][15]
For a Suzuki reaction using an aqueous base (like K₂CO₃), the base's anion (carbonate) is insoluble in the organic solvent (e.g., toluene). A PTC agent, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), can exchange its bromide anion for the carbonate anion in the aqueous phase.[4] This new, lipophilic ion pair (e.g., [NBu₄]₂⁺[CO₃]²⁻) is soluble in the organic phase, where it can perform its function in the catalytic cycle. This dramatically accelerates the reaction by solving the mutual insolubility problem.[10][16]
Troubleshooting and Experimental Workflow
The following diagram outlines a logical workflow for addressing solubility issues with this compound.
Caption: Troubleshooting workflow for solubility issues.
Detailed Experimental Protocols
Protocol 1: Employing Co-solvents for a Homogeneous Suzuki-Miyaura Coupling
This protocol is designed for a situation where the substrate has poor solubility in a standard solvent like 1,4-dioxane.
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv), the desired boronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Primary Solvent Addition: Add the primary anhydrous solvent (e.g., 1,4-dioxane) to achieve a moderate concentration (e.g., 0.1 M with respect to the limiting reagent). Stir the mixture. You will likely observe a heterogeneous slurry.
-
Co-solvent Titration: While stirring, add the polar aprotic co-solvent (e.g., anhydrous DMF) dropwise. Add just enough to achieve a visually homogeneous solution. This is typically between 5% and 20% of the total volume.
-
Reaction Execution: Heat the now-homogeneous mixture to the desired reaction temperature (e.g., 90 °C) and monitor the reaction to completion by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine to remove the high-boiling co-solvent (DMF).[17] Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.
Protocol 2: Implementing Phase-Transfer Catalysis (PTC) for Biphasic Reactions
This protocol is ideal for reactions that require an inorganic base in an aqueous solution to react with the organic-soluble substrate.
-
Reaction Setup: To a reaction vessel, add this compound (1.0 equiv), the desired coupling partner (e.g., a boronic acid, 1.2 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a suitable ligand (e.g., SPhos, 4 mol%), and the phase-transfer catalyst (e.g., Tetrabutylammonium bromide, TBAB, 10 mol%).
-
Solvent Addition: Add the primary organic solvent (e.g., Toluene) to achieve the desired concentration (e.g., 0.1 M).
-
Aqueous Base Addition: In a separate flask, prepare an aqueous solution of the inorganic base (e.g., 2 M K₂CO₃). Add this solution to the reaction mixture. The result will be a biphasic system.
-
Reaction Execution: Stir the biphasic mixture vigorously to maximize the interfacial surface area. Heat to the desired temperature (e.g., 80-100 °C). The PTC will shuttle the base into the organic layer, facilitating the reaction.[18] Monitor to completion.
-
Work-up: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify as required.
Caption: Mechanism of Phase-Transfer Catalysis.
References
-
Taylor & Francis. (n.d.). Phase-transfer catalyst – Knowledge and References. Retrieved from Taylor & Francis Online. [Link: [Link]]
-
Wikipedia. (2023). Phase-transfer catalyst. In Wikipedia. [Link: [Link]]
-
Asia Research News. (2021). Toward overcoming solubility issues in organic chemistry. [Link: [Link]]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link: [Link]]
-
Cambridge University Press & Assessment. (2020). Liquid–Liquid Phase-Transfer Catalysis (Chapter 9) - Intensification of Liquid–Liquid Processes. [Link: [Link]]
-
Scientific Update. (2018). Industrial Phase Transfer Catalysis. [Link: [Link]]
-
Envirostar. (2023). Unlocking the Benefits of Sonication for Creating Soluble Liquids. [Link: [Link]]
-
Hielscher Ultrasonics. (n.d.). Improve Heterogeneous Chemical Reaction Kinetics by Sonication. Retrieved from Hielscher Ultrasonics. [Link: [Link]]
-
Monti, A., et al. (2020). Aryl Amination Using Soluble Weak Base Enabled by a Water-Assisted Mechanism. Journal of the American Chemical Society. [Link: [Link]]
-
ScienceDaily. (2021). Toward overcoming solubility issues in organic chemistry. [Link: [Link]]
-
Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. [Link: [Link]]
-
Solubility of Things. (n.d.). 2-Bromobenzoic acid. Retrieved from Solubility of Things. [Link: [Link]]
-
van den Tempel, P., et al. (2024). Ultrasound mechanisms and their effect on solid synthesis and processing: a review. Reaction Chemistry & Engineering. [Link: [Link]]
-
Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. [Link: [Link]]
-
ResearchGate. (2019). Sonication speeds up dissolution or actually increase solubility?. [Link: [Link]]
-
Głowacki, E. D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Omega. [Link: [Link]]
-
Hielscher Ultrasonics. (n.d.). Organocatalytic Reactions Promoted by Sonication. Retrieved from Hielscher Ultrasonics. [Link: [Link]]
-
PubChem. (n.d.). Methyl 3-bromo-4-methylbenzoate. National Center for Biotechnology Information. [Link: [Link]]
-
Solubility of Things. (n.d.). Strategies for Organic Synthesis. Retrieved from Solubility of Things. [Link: [Link]]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from Organic Chemistry Portal. [Link: [Link]]
-
World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. [Link: [Link]]
-
ChemBK. (2024). Methyl 3-bromo-4-methylbenzoate. [Link: [Link]]
-
PubChem. (n.d.). Methyl 3-bromo-4-fluorobenzoate. National Center for Biotechnology Information. [Link: [Link]]
-
National Center for Biotechnology Information. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. RSC Med. Chem. [Link: [Link]]
-
ResearchGate. (n.d.). Suzuki-Miyaura reaction of aryl halides (benzyl halides) with phenylboronic acid catalyzed by Pd(OAc)2/7a. [Link: [Link]]
-
ACS Publications. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. [Link: [Link]]
-
PubChem. (n.d.). Methyl 3-bromo-4-hydroxybenzoate. National Center for Biotechnology Information. [Link: [Link]]
-
ACS Publications. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. [Link: [Link]]
-
University of Calgary. (2023). Solubility of Organic Compounds. [Link: [Link]]
-
Royal Society of Chemistry. (n.d.). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Chemical Communications. [Link: [Link]]
-
PubMed. (2011). Thermal processing of a poorly water-soluble drug substance exhibiting a high melting point: the utility of KinetiSol® Dispersing. [Link: [Link]]
-
Journal of Physical and Chemical Reference Data. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Aqueous-Organic Mixtures. [Link: [Link]]
-
ACS Publications. (2025). Enhanced Reactivity for the Wagner-Jauregg Reaction Under Aqueous Conditions. The Journal of Organic Chemistry. [Link: [Link]]
-
ACS Publications. (2024). Synthesis of High-Tg Nonisocyanate Polyurethanes via Reactive Extrusion and Their Batch Foaming. Macromolecules. [Link: [Link]]
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"Methyl 3-bromo-4-morpholinobenzoate" storage and handling to prevent degradation
Welcome to the dedicated technical support guide for Methyl 3-bromo-4-morpholinobenzoate (C₁₂H₁₄BrNO₃, CAS: 1131622-56-4). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its storage and handling. By understanding its potential degradation pathways, you can safeguard your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
For optimal stability, this compound should be stored in a tightly sealed container, protected from light and moisture. Recommended storage temperatures are -4°C for short-term use (1-2 weeks) and -20°C for long-term storage.[1] Always store in a dry, well-ventilated area.[2][3]
Q2: Is this compound sensitive to air or moisture?
Yes. Due to the presence of a methyl ester group, this compound is susceptible to hydrolysis in the presence of moisture, especially under acidic or basic conditions.[4][5][6] The morpholino group, an N-aryl amine, may also have some sensitivity to oxidation, so minimizing air exposure is a good practice.
Q3: What personal protective equipment (PPE) should I use when handling this compound?
Standard laboratory PPE is required. This includes a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles to prevent skin and eye contact.[7] If handling large quantities or creating aerosols, consider using a respirator in a well-ventilated area or fume hood.[2][7]
Q4: How should I prepare solutions of this compound?
Solutions should be prepared fresh for each experiment whenever possible. Use anhydrous solvents and store the solution under an inert atmosphere (e.g., argon or nitrogen) if it needs to be kept for a short period. Avoid aqueous solutions if storage is intended, as this will promote hydrolysis.
Q5: What are the primary signs of degradation?
Degradation may not always be visually apparent. However, you might observe a change in the physical appearance of the solid (e.g., clumping, discoloration). For solutions, the appearance of precipitates could indicate the formation of the less soluble carboxylic acid hydrolysis product. The most reliable method for detecting degradation is through analytical techniques such as HPLC, TLC, or NMR to check for the appearance of new peaks/spots or changes in the expected spectral pattern.
Troubleshooting Guide: Degradation Issues
This section addresses specific problems you might encounter, their probable causes rooted in the compound's chemical structure, and actionable solutions.
Issue 1: Loss of Potency or Inconsistent Results Over Time
-
Question: My experiments are showing variable results, and I suspect the compound is degrading. What is the most likely cause?
-
Answer: The most common degradation pathway for this compound is the hydrolysis of its methyl ester functional group. This reaction is accelerated by the presence of water and can be catalyzed by both acids and bases.[4][8][9] The hydrolysis product is 3-bromo-4-morpholinobenzoic acid and methanol, which will not have the same biological or chemical activity as the parent ester.
Preventative Protocol:
-
Strictly Anhydrous Conditions: Always use dry solvents (e.g., anhydrous DMSO, DMF, or chlorinated solvents) for preparing stock solutions.
-
Inert Atmosphere: For long-term solution storage, flush the vial with an inert gas like argon or nitrogen before sealing.
-
pH Control: Avoid buffers or experimental conditions that are strongly acidic or basic. If your experiment requires a specific pH, prepare the solution immediately before use.
-
Proper Desiccation: Store the solid compound in a desiccator, especially in humid environments, to prevent moisture absorption.[3]
-
-
Diagram of Hydrolysis Pathway:
Caption: Acid/Base catalyzed hydrolysis of the methyl ester.
Issue 2: Compound Discoloration or Appearance of Impurities After Storage
-
Question: The solid compound has developed a yellowish or brownish tint after being stored for a while. What could be the cause?
-
Answer: Discoloration can be a sign of photodegradation or oxidation. The bromo-aromatic system is susceptible to photolytic cleavage of the carbon-bromine bond upon exposure to UV light, which can generate radical species and lead to colored byproducts.[10][11] Additionally, the N-aryl morpholine moiety could be susceptible to oxidation, although this is generally less common for the solid-state compound unless exposed to strong oxidizing agents or prolonged air exposure at elevated temperatures.
Preventative Protocol:
-
Light Protection: Always store the compound in an amber or opaque vial to protect it from light.[3] Keep the vial in a dark place, such as a cabinet or freezer box.
-
Inert Gas Blanket: When storing for extended periods, consider flushing the container with an inert gas to displace oxygen.
-
Segregation of Chemicals: Store this compound away from strong oxidizing agents.[12]
-
-
Diagram of Potential Photodegradation:
Summary of Storage and Handling Best Practices
| Parameter | Recommendation | Rationale |
| Temperature | Short-term (1-2 weeks): -4°C<[1]br>Long-term: -20°C [1][3] | Slows down potential degradation reactions. |
| Atmosphere | Tightly sealed container. [4]Consider inert gas (Ar, N₂) for long-term storage. | Minimizes exposure to moisture and oxygen, preventing hydrolysis and oxidation. |
| Light | Store in an amber or opaque vial in a dark location. [3] | Prevents photodegradation of the bromo-aromatic system. [10] |
| Moisture | Store in a dry, well-ventilated area. [2][3]Use a desiccator if necessary. | Prevents hydrolysis of the methyl ester group. [4][6] |
| Chemical Purity | Use anhydrous solvents for solutions. Avoid contamination with acids, bases, or strong oxidizing agents. [12] | Prevents catalytic hydrolysis and oxidative degradation. |
| Labeling | Clearly label with name, date received, and date opened. [2][3] | Ensures proper tracking and adherence to shelf-life considerations. |
Experimental Workflow for Handling
Caption: Recommended workflow for handling this compound.
References
-
Homework.Study.com. (n.d.). What is the mechanism for the basic hydrolysis of methyl benzoate?. Retrieved from [Link]
-
MB-Scientific AB. (n.d.). Chemical Safety in Laboratories: Best Practices for Handling and Storage. Retrieved from [Link]
-
Brainly.com. (2024, January 4). [FREE] Write the detailed mechanism for the acid-catalyzed hydrolysis of methyl benzoate. Retrieved from [Link]
-
XPRESS CHEMS. (2025, September 4). Safety First: Best Practices for Handling Research Chemicals. Retrieved from [Link]
-
Quora. (2021, January 27). Can methyl benzoate be hydrolyzed?. Retrieved from [Link]
-
PubChem. (n.d.). Methyl Benzoate. Retrieved from [Link]
-
Chegg.com. (2017, June 4). Solved A base-catalyzed hydrolysis of methyl benzoate is. Retrieved from [Link]
-
MDPI. (2022, September 16). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. Retrieved from [Link]
-
University of California, Riverside. (n.d.). Safe Handling and Storage of Chemicals. Retrieved from [Link]
-
YouTube. (2024, September 13). Hydrolysis of Methyl Benzoate - Lab Demo. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 22.6: Ester Chemistry. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. Retrieved from [Link]
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- 2. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents - National Laboratory Sales [nationallaboratorysales.com]
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- 6. Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 8. brainly.com [brainly.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
Technical Support Center: Troubleshooting the Suzuki Coupling of Methyl 3-bromo-4-morpholinobenzoate
Welcome to the technical support center for troubleshooting Suzuki-Miyaura coupling reactions, with a specific focus on challenging substrates like Methyl 3-bromo-4-morpholinobenzoate . This guide is designed for researchers, scientists, and professionals in drug development who are encountering difficulties with this powerful C-C bond-forming reaction. As Senior Application Scientists, we understand that seemingly subtle factors can dramatically impact reaction outcomes. This resource provides in-depth, experience-driven advice to diagnose and solve common issues.
I. Understanding the Challenge: The Substrate
This compound presents a unique set of challenges in Suzuki-Miyaura coupling. The presence of the electron-donating morpholino group and the electron-withdrawing methyl ester on the same aromatic ring creates a complex electronic environment that can impede the standard catalytic cycle. The primary difficulty arises from the electron-rich nature of the aryl bromide, which can make the initial oxidative addition step, often the rate-determining step, sluggish.[1]
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with this compound is giving low to no yield. What are the most likely causes?
A1: Low or no yield with this substrate is a common issue. The primary culprits are often an inefficient catalyst system for this electron-rich aryl bromide, suboptimal base selection, or degradation of the boronic acid/ester.[1] The electron-donating morpholino group increases the electron density at the carbon-bromine bond, making it less reactive towards the palladium(0) catalyst in the crucial oxidative addition step.[1]
Q2: I'm observing a significant amount of a side product that appears to be the debrominated starting material. What is happening?
A2: This is likely due to a competing dehalogenation reaction. After the initial oxidative addition, the resulting palladium complex can react with components in the reaction mixture, such as an amine base or an alcohol solvent, to acquire a hydride ligand, leading to the formation of the debrominated product.
Another common side reaction is protodeboronation of your boronic acid coupling partner.[2] This is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond, effectively consuming your nucleophile.[2] This can be exacerbated by excess water or the use of strong hydroxide bases.[1][2]
Q3: Can the morpholino group itself interfere with the reaction?
A3: Yes, the nitrogen atom in the morpholino group can potentially coordinate to the palladium catalyst. This can sometimes hinder the catalytic cycle. While often not the primary issue, it's a factor to consider, especially if you are using a catalyst system with ligands that are easily displaced.
II. Troubleshooting Guide: A Systematic Approach
When a Suzuki coupling fails or performs poorly, a systematic approach to troubleshooting is essential. The following sections break down the key reaction parameters and provide actionable solutions.
The Catalyst System: Ligand is Key
For electron-rich aryl bromides like this compound, the choice of ligand is critical. Standard ligands like triphenylphosphine (PPh₃) are often ineffective.[1] You need a ligand that can facilitate the challenging oxidative addition step.
Common Problem: Low or no conversion.
Solution: Switch to a more electron-rich and sterically bulky phosphine ligand or an N-heterocyclic carbene (NHC) ligand.[1]
-
Bulky, Electron-Rich Phosphine Ligands: These ligands are the industry standard for difficult couplings.[1] They promote both oxidative addition and the final reductive elimination step.[3]
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong sigma-donors that form very stable and active palladium complexes.[5] They are particularly effective for couplings involving sterically hindered substrates.[6]
| Ligand Type | Recommended Ligands | Key Advantages |
| Biaryl Phosphines | SPhos, XPhos, RuPhos | High activity for electron-rich aryl halides, promotes fast oxidative addition.[1][4] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | High stability, effective for sterically hindered substrates.[5][6] |
The Base: More Than Just a Proton Scavenger
The base plays a crucial role in the Suzuki-Miyaura reaction, primarily by activating the boronic acid for transmetalation.[7][8][9] For challenging substrates, a stronger base is often required.[1]
Common Problem: Stalled reaction or low conversion.
Solution: Use a stronger, non-nucleophilic base.
-
Potassium Phosphate (K₃PO₄): An excellent all-around choice for difficult couplings.[1]
-
Cesium Carbonate (Cs₂CO₃): Often gives superior results, though it is more expensive.[1]
-
Potassium tert-butoxide (KOtBu): A very strong base that can be effective when others fail, but can also promote side reactions.
| Base | Strength | Comments |
| K₂CO₃ | Moderate | A good starting point for many Suzuki couplings. |
| K₃PO₄ | Strong | Often the base of choice for challenging substrates.[1] |
| Cs₂CO₃ | Strong | Highly effective, but more costly.[1] |
| KOtBu | Very Strong | Can be very effective, but may increase side reactions. |
Solvent Selection: It's Not Just About Solubility
The solvent must not only dissolve all reaction components but can also influence the reaction mechanism and selectivity.[10][11][12] Aprotic polar solvents or ethereal solvents, often with a small amount of water, are standard.[1]
Common Problem: Inconsistent results or side reactions.
Solution: Screen different solvent systems.
-
Toluene/Water or Dioxane/Water: These are the most common and reliable solvent systems for Suzuki couplings.[3]
-
Tetrahydrofuran (THF): Another good option, particularly with stronger bases.
-
Dimethylformamide (DMF) or Acetonitrile (MeCN): While these polar aprotic solvents can be effective, they can also influence the selectivity of the reaction in complex ways.[10][11]
Boronic Acid/Ester Stability: A Hidden Pitfall
The stability of the organoboron reagent is a frequent cause of failed Suzuki reactions.[1] Protodeboronation, the cleavage of the C-B bond by a proton source, is a common side reaction.[2]
Common Problem: Low yield and recovery of the debrominated boronic acid starting material.
Solution:
-
Use Anhydrous Conditions (with caution): While a small amount of water is often beneficial, excess water can promote protodeboronation.[1] Ensure your solvents are dry.
-
Use Boronic Esters: Pinacol esters or MIDA boronates are often more stable than their corresponding boronic acids and can be less prone to protodeboronation.[13][14][15]
-
Use Potassium Trifluoroborates (R-BF₃K): These reagents are highly stable and release the boronic acid slowly under the reaction conditions, which can minimize side reactions.[16][17]
Troubleshooting Workflow
Here is a logical workflow to follow when troubleshooting your Suzuki coupling reaction.
Caption: A systematic workflow for troubleshooting Suzuki coupling reactions.
III. Optimized Experimental Protocols
The following protocols provide a starting point for the Suzuki coupling of this compound.
Protocol 1: Standard Conditions with a Buchwald Ligand
This protocol utilizes a common and effective catalyst system for electron-rich aryl bromides.
Reagents & Quantities
| Reagent | Molar Equiv. | Amount (for 1 mmol scale) |
| This compound | 1.0 | (as per your scale) |
| Arylboronic Acid | 1.2 | (as per your scale) |
| Pd(OAc)₂ | 0.02 | (as per your scale) |
| SPhos | 0.04 | (as per your scale) |
| K₃PO₄ | 2.0 | (as per your scale) |
| Toluene | - | (to make 0.1-0.5 M) |
| Water | - | (10% of Toluene volume) |
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.[1]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[1]
-
Solvent Addition: Add the degassed toluene and water via syringe.
-
Reaction Execution: Heat the reaction mixture to 80-110 °C with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can often accelerate sluggish reactions and improve yields.
Reagents & Quantities
| Reagent | Molar Equiv. | Amount (for 0.5 mmol scale) |
| This compound | 1.0 | (as per your scale) |
| Arylboronic Acid Pinacol Ester | 1.5 | (as per your scale) |
| PdCl₂(dppf) | 0.05 | (as per your scale) |
| Cs₂CO₃ | 2.5 | (as per your scale) |
| 1,4-Dioxane | - | (to make 0.2 M) |
| Water | - | (20% of Dioxane volume) |
Step-by-Step Procedure
-
Reaction Setup: In a microwave reactor vial, combine this compound, the arylboronic acid pinacol ester, PdCl₂(dppf), and Cs₂CO₃.[18]
-
Solvent Addition: Add 1,4-dioxane and degassed water.
-
Reaction Execution: Seal the vial and place it in the microwave reactor. Heat the reaction to 120-150 °C for 15-60 minutes.
-
Work-up & Purification: Follow the work-up and purification steps outlined in Protocol 1.
IV. The Suzuki-Miyaura Catalytic Cycle
A fundamental understanding of the reaction mechanism is invaluable for troubleshooting. The generally accepted catalytic cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[19]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X) to form a Pd(II) complex.[19] This step is often rate-determining, especially for electron-rich aryl halides.[1]
-
Transmetalation: The organic group (R) from the organoboron reagent is transferred to the palladium center, displacing the halide.[3] The base is crucial for this step, as it activates the boronic acid to form a more nucleophilic boronate species.[7][8][9]
-
Reductive Elimination: The two organic groups on the palladium complex (Ar and R) are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[19]
V. References
-
Wikipedia. Suzuki reaction. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
National Institutes of Health. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
-
Journal of the American Chemical Society. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Wikipedia. Protodeboronation. [Link]
-
ResearchGate. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Israel Journal of Chemistry. (2019, August 30). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
-
ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
-
The Journal of Physical Chemistry B. (2025, December 26). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. [Link]
-
White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
Semantic Scholar. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]
-
Journal of the American Chemical Society. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. [Link]
-
Organic Chemistry Portal. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. [Link]
-
National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
MDPI. Catalysts for Suzuki–Miyaura Coupling Reaction. [Link]
-
PubMed. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. [Link]
-
Journal of the American Chemical Society. (2018, March 15). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
The Journal of Organic Chemistry. (2009, April 24). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. [Link]
-
ResearchGate. THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. [Link]
-
ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]
-
ResearchGate. (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. [Link]
-
Reddit. (2025, May 7). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. [Link]
-
Andrew G. Myers Research Group. The Suzuki Reaction. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. [Link]
-
ACS Catalysis. (2024, August 7). Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings. [Link]
-
National Institutes of Health. (2020, July 31). Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
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- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimization of Catalyst Loading for "Methyl 3-bromo-4-morpholinobenzoate" Cross-Coupling
Welcome to the technical support center for the optimization of catalyst loading in cross-coupling reactions involving Methyl 3-bromo-4-morpholinobenzoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient synthesis of your target compounds. Our focus is on providing scientifically sound, field-tested insights to overcome common challenges in palladium-catalyzed cross-coupling reactions.
I. Troubleshooting Guide: Catalyst Loading & Reaction Performance
This section addresses specific issues that may arise during your cross-coupling experiments with this compound. The advice provided is based on established mechanistic principles and practical laboratory experience.
Q1: My reaction shows low or no conversion of the starting material. How can I determine if the catalyst loading is the primary issue?
A1: While low catalyst loading can be a cause, it's crucial to first rule out other common culprits for low conversion. Complete recovery of starting materials often points to a problem with the initiation of the catalytic cycle.[1]
Initial Diagnostic Workflow:
-
Catalyst Activity Check: Ensure your palladium source is active. Pd(II) precatalysts like Pd(OAc)₂ require in-situ reduction to the active Pd(0) species.[2][3] If this reduction is inefficient, the catalytic cycle will not initiate.[3] Consider using a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄ or a well-defined precatalyst that readily forms the active Pd(0) species.[1][2]
-
Inert Atmosphere: Palladium-catalyzed cross-coupling reactions are highly sensitive to oxygen.[1] Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents and reagents are thoroughly degassed.[1]
-
Temperature: Insufficient heating can prevent the reaction from reaching the necessary activation energy.[1] Verify your reaction temperature and consider a modest increase if other parameters are confirmed to be correct.
-
Ligand Integrity: Phosphine ligands, especially electron-rich ones, can be prone to oxidation. Ensure your ligand is pure and has been stored under inert conditions.
If these factors are well-controlled, then systematically increasing the catalyst loading is a logical next step.
Catalyst Loading Optimization Workflow:
Caption: Workflow for troubleshooting low conversion.
Q2: I'm observing significant byproduct formation, specifically the de-brominated starting material. How can I mitigate this?
A2: Dehalogenation, the replacement of the bromine atom with a hydrogen, is a common side reaction in cross-coupling chemistry.[4] It often arises from processes that compete with the desired cross-coupling pathway.
Primary Causes and Solutions:
-
Hydride Sources: The presence of a hydride source in the reaction mixture can lead to the reduction of the aryl bromide.[1] Solvents like alcohols or even certain bases can act as hydride donors.[1]
-
Action: Use high-purity, anhydrous solvents. If you suspect your base is contributing, consider screening alternative bases.
-
-
Catalyst System: The choice of ligand and palladium source can influence the rate of dehalogenation versus cross-coupling.
-
Action: Experiment with different phosphine ligands. Sterically hindered and electron-rich ligands often promote the desired reductive elimination step over side reactions.
-
Experimental Protocol for Minimizing Dehalogenation:
-
Solvent and Base Screening: Set up a parallel screen of reactions using different anhydrous solvents (e.g., Toluene, Dioxane, THF) and bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).
-
Ligand Screening: Using the best solvent/base combination from step 1, screen a panel of phosphine ligands (e.g., SPhos, XPhos, RuPhos) with a fixed palladium source and catalyst loading.
-
Analysis: Monitor the formation of both the desired product and the de-brominated byproduct by GC-MS or LC-MS to identify the optimal conditions.
Q3: My reaction is sluggish, and increasing the catalyst loading leads to catalyst decomposition (e.g., formation of palladium black). What is happening and how can I fix it?
A3: The formation of palladium black indicates the aggregation of Pd(0) species, which are then no longer catalytically active. This can be caused by several factors, especially at higher catalyst concentrations.
Causality and Mitigation Strategies:
-
Ligand Dissociation: At elevated temperatures, the phosphine ligand can dissociate from the palladium center, leaving behind unstable, coordinatively unsaturated Pd(0) species that are prone to aggregation.
-
Insufficient Ligand: The ratio of ligand to palladium is critical. An insufficient amount of ligand can fail to stabilize the Pd(0) species.
-
Action: Increase the ligand-to-palladium ratio. A common starting point is a 1:1 to 2:1 ratio, but in some cases, a higher ratio may be beneficial.
-
-
Precatalyst Choice: Some palladium precatalysts are more prone to forming palladium black than others.
-
Action: Consider using more stable, well-defined precatalysts, such as those based on palladacycles, which are designed for controlled release of the active catalyst.[2]
-
| Issue | Potential Cause | Recommended Action |
| Low Conversion | Inactive catalyst, poor reaction conditions, insufficient catalyst loading. | Verify catalyst activity and reaction setup; then incrementally increase catalyst loading. |
| De-bromination | Presence of hydride sources, non-optimal ligand. | Use anhydrous solvents; screen different bases and ligands. |
| Catalyst Decomposition | High temperature, insufficient ligand stabilization. | Optimize ligand-to-palladium ratio; consider more stable precatalysts. |
II. Frequently Asked Questions (FAQs)
Q4: What is a typical starting catalyst loading for the cross-coupling of this compound?
A4: For initial screening and optimization, a palladium catalyst loading in the range of 1-3 mol% is a common and effective starting point.[5] This concentration is often sufficient to achieve good conversion without being excessively wasteful of the precious metal catalyst. For large-scale synthesis, further optimization to reduce catalyst loading to ppm levels is often desirable and achievable.[5][6][7]
Q5: How does the choice of phosphine ligand affect the optimal catalyst loading?
A5: The choice of ligand is critical and directly impacts the efficiency of the catalytic cycle, thereby influencing the required catalyst loading.[8][9]
-
Electron-rich and sterically hindered ligands (e.g., Buchwald-type biarylphosphine ligands like SPhos, XPhos, or RuPhos) are known to accelerate the rate-limiting oxidative addition and reductive elimination steps.[2][10] This increased efficiency often allows for lower catalyst loadings.
-
Bidentate ligands (e.g., Xantphos) can offer greater stability to the palladium center, potentially preventing decomposition at higher temperatures and allowing for efficient catalysis over longer reaction times.[10]
The interplay between the ligand and the palladium source is crucial for enhancing the overall reaction.[8]
Q6: Can I use a Pd(II) source like Pd(OAc)₂ directly, or is a pre-formed Pd(0) catalyst better?
A6: Both Pd(II) and Pd(0) sources can be effective, but they have different implications for catalyst activation.
-
Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃ directly introduce the active catalytic species, bypassing the need for a reduction step.[2] This can sometimes lead to more consistent results, especially in challenging reactions.
For robust and reproducible results, using well-defined precatalysts is often the preferred approach as they are designed for clean and efficient generation of the active catalyst.[2][12]
Q7: What are the key considerations for scaling up a cross-coupling reaction while optimizing catalyst loading?
A7: Scaling up a reaction requires careful consideration of several factors to maintain efficiency and safety while minimizing cost. Reducing catalyst loading is a primary goal in process chemistry.[7]
-
Mass Transfer and Mixing: Ensure efficient mixing to maintain a homogeneous reaction mixture, which is crucial for consistent catalyst performance.
-
Heat Transfer: Exothermic events can be more pronounced on a larger scale. Ensure adequate temperature control to prevent catalyst decomposition.
-
Purity of Reagents: On a larger scale, impurities in starting materials or solvents can have a more significant impact on catalyst activity.
-
Catalyst Removal: At the end of the reaction, the removal of residual palladium to meet regulatory guidelines for active pharmaceutical ingredients (APIs) is critical.[7] Optimizing for lower catalyst loading simplifies this purification step.[6]
Process Optimization Workflow:
Caption: Workflow for scaling up and optimizing catalyst loading.
III. References
-
Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides - Benchchem. (n.d.). Retrieved from
-
Valente, C., et al. (2012). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 16(7), 1162-1171.
-
Al-Amin, M., & Mohammad, S. (2021). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. Catalysts, 11(11), 1385.
-
Troubleshooting guide for the Suzuki coupling of 4-(2-Bromomethylphenyl)benzonitrile - Benchchem. (n.d.). Retrieved from
-
Valente, C., et al. (2012). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 16(7), 1162-1171.
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Harris, P. A., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3467.
-
Singh, A., et al. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development, 27(10), 1775-1795.
-
Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Chemical Science, 4(3), 916-920.
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers.
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]
-
Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline (the yields were determined by 1 H NMR). (n.d.). Retrieved from [Link]
-
Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. (n.d.). Retrieved from [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? (2018). Reddit. Retrieved from [Link]
-
. (n.d.). Retrieved from [Link]
-
Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine - Benchchem. (n.d.). Retrieved from
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]
-
The coupling of chlorobenzene with morpholine. (n.d.). Retrieved from [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(45), 15914-15917.
-
Fors, B. P., & Buchwald, S. L. (2010). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. DSpace@MIT. Retrieved from [Link]
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Problems with Suzuki coupling of aryl boronic acid and alkyl halide. (2025). Reddit. Retrieved from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Buchwald-Hartwig Amination. (n.d.). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
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Singh, U. K., et al. (2016). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Accounts of Chemical Research, 49(10), 2262-2275.
-
Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). Retrieved from [Link]
-
Prominent Ligand Types in Modern Cross-Coupling Reactions. (n.d.). Retrieved from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Suzuki-Miyaura coupling reaction with 4-Amino-3-bromobenzoic acid - Benchchem. (n.d.). Retrieved from
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. Journal of the American Chemical Society, 132(40), 14073-14075.
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Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]
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Technical Support Center: Identification of Impurities in Methyl 3-bromo-4-morpholinobenzoate Synthesis
Welcome to the technical support center for the synthesis of Methyl 3-bromo-4-morpholinobenzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and identify potential impurities that may arise during this synthetic process. By understanding the causality behind the formation of these impurities, you can better control your reaction outcomes and ensure the quality of your final product.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, providing a structured approach to identifying the root cause.
Issue 1: My final product shows a lower molecular weight peak than expected in the mass spectrum, and the yield is lower than anticipated.
Question: I've completed the synthesis of this compound, but my LC-MS analysis shows a significant peak with a mass corresponding to the starting material, Methyl 4-morpholinobenzoate. Why is my reaction incomplete, and how can I confirm this?
Answer:
The presence of a significant amount of starting material, Methyl 4-morpholinobenzoate, indicates an incomplete bromination reaction. Several factors could contribute to this, including insufficient brominating agent, suboptimal reaction temperature, or a shortened reaction time.
Causality: The bromination of an activated aromatic ring, such as Methyl 4-morpholinobenzoate, is an electrophilic aromatic substitution reaction. The morpholino group is an activating, ortho-, para-directing group. The bromine atom is directed to the position ortho to the morpholino group (and meta to the ester group). If the reaction conditions are not optimal, a significant portion of the starting material may remain unreacted.[1]
Workflow for Identification and Confirmation:
1. Re-evaluation of Reaction Conditions:
-
Stoichiometry: Ensure that at least a stoichiometric equivalent of the brominating agent (e.g., N-Bromosuccinimide (NBS) or bromine) was used. An excess of the brominating agent is often used to drive the reaction to completion.[2]
-
Temperature: The reaction temperature can significantly influence the reaction rate. If the temperature was too low, the reaction may have proceeded too slowly.[3]
-
Reaction Time: Verify that the reaction was allowed to proceed for the recommended duration. Incomplete reactions are a common source of impurities.[4]
2. Analytical Confirmation:
-
High-Performance Liquid Chromatography (HPLC):
-
Protocol: Develop an HPLC method to separate the starting material from the product. A reverse-phase C18 column is often suitable for this separation.[5] The mobile phase could consist of a gradient of acetonitrile and water with a small amount of formic acid or trifluoroacetic acid to improve peak shape.[6]
-
Interpretation: Compare the retention time of the peak in your sample to a standard of Methyl 4-morpholinobenzoate. Co-injection of your sample with the standard will show a single, larger peak if the impurity is indeed the starting material.
-
-
Mass Spectrometry (MS):
-
Protocol: Couple your HPLC to a mass spectrometer (LC-MS).[7]
-
Interpretation: The mass spectrum of the peak should correspond to the molecular weight of Methyl 4-morpholinobenzoate.
-
Diagram: Troubleshooting Incomplete Bromination ```dot graph TD { A[Start: Low Yield & Unexpected Low MW Peak] --> B{Check Reaction Conditions}; B --> C[Stoichiometry of Brominating Agent]; B --> D[Reaction Temperature]; B --> E[Reaction Time]; A --> F{Analytical Confirmation}; F --> G["HPLC Analysis (Retention Time Match)"]; F --> H["LC-MS Analysis (Mass Match)"]; I[Conclusion: Incomplete Bromination] --> J[Optimize Reaction Conditions]; G --> I; H --> I; C --> J; D --> J; E --> J; }
Caption: Ester hydrolysis degradation pathway.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities in the synthesis of this compound?
A1: The most common sources of impurities include:
-
Starting materials and intermediates: Unreacted starting materials can be carried through the synthesis. [8]* By-products from side reactions: These include over-bromination or reactions with residual reagents. [4]* Degradation products: The final product can degrade through hydrolysis or other pathways. * Reagents and solvents: Impurities present in the reagents and solvents used in the synthesis can contaminate the final product. [9] Q2: Which analytical techniques are most crucial for impurity profiling in this synthesis?
A2: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling: [10][11]* HPLC/UPLC: This is the primary technique for separating impurities from the main compound. [12]* Mass Spectrometry (MS): When coupled with HPLC (LC-MS), it provides molecular weight information for impurity identification. [5]* NMR Spectroscopy: This is the most powerful tool for the definitive structural elucidation of unknown impurities. [13][14]* FT-IR Spectroscopy: Useful for identifying the presence or absence of specific functional groups.
Q3: How can I minimize the formation of impurities during the synthesis?
A3: To minimize impurity formation:
-
Use high-purity starting materials and reagents.
-
Precisely control reaction parameters such as stoichiometry, temperature, and reaction time.
-
Implement an appropriate workup and purification procedure to effectively remove unreacted starting materials and by-products.
-
Ensure proper storage conditions for the final product to prevent degradation.
Q4: I am observing an impurity that I suspect is due to a nucleophilic aromatic substitution of the bromine. Is this likely?
A4: While nucleophilic aromatic substitution (SNA) can occur, it generally requires strong electron-withdrawing groups ortho or para to the leaving group (in this case, bromine) and a strong nucleophile. [15][16]In this specific molecule, the morpholino group is electron-donating, and the ester is only moderately electron-withdrawing. Therefore, SNA is less likely to be a major side reaction under typical bromination or purification conditions unless a strong nucleophile is present at elevated temperatures.
References
-
Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. [Link]
-
ResearchGate. (2003). Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate. [Link]
- Google Patents. (n.d.).
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PubMed Central (PMC). (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. [Link]
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Indian Academy of Sciences. (n.d.). BROMINATION OF COMPOUNDS CONTAINING TWO AROMATIC NUCLEI - Part IV, Bromination of Aryl Esters of Para-Cresotic Acid. [Link]
-
PubMed Central (PMC). (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. [Link]
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Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]
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Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]
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Master Organic Chemistry. (n.d.). Bromination of alkenes with Br2 to give dibromides. [Link]
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Patsnap. (n.d.). Synthesis method for 3-bromine-4-(methylol)methyl benzoate. [Link]
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LCGC International. (n.d.). Method Development for Drug Impurity Profiling: Part 1. [Link]
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ResearchGate. (n.d.). Nucleophilic Aromatic Substitution of 5-fluoro-1-indanone with morpholine. [Link]
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Hypha Discovery. (n.d.). Structure Elucidation and NMR. [Link]
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Chemguide. (n.d.). hydrolysing esters. [Link]
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ResearchGate. (2025). Effects of bromide on the formation and transformation of disinfection by-products during chlorination and chloramination. [Link]
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Organic Chemistry Portal. (n.d.). Alkyl bromide synthesis by bromination or substitution. [Link]
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PubMed Central (PMC). (n.d.). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. [Link]
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Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates. [Link]
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Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Veeprho. (2024). Sources and Types of Impurities in Pharmaceutical Substances. [Link]
-
ACS Publications. (n.d.). Mechanism of Debromination of 1-Aryl-1,2-dibromo-2-nitropropanes Promoted by Secondary Amines in Acetonitrile. [Link]
-
Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. [Link]
- Google Patents. (n.d.).
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sites@gsu. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. [Link]
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PubMed. (n.d.). Formation and toxicity of brominated disinfection byproducts during chlorination and chloramination of water: a review. [Link]
-
ResearchGate. (2025). SUSTAINABLE BROMINATION OF ORGANIC COMPOUNDS. [Link]
-
YouTube. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. [Link]
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. [Link]
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PubMed. (2016). Analytical advances in pharmaceutical impurity profiling. [Link]
-
University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]
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PubMed Central (PMC). (n.d.). Recent trends in the impurity profile of pharmaceuticals. [Link]
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Slideshare. (n.d.). Sources of impurities. [Link]
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ResearchGate. (n.d.). Identification and structure elucidation by NMR spectroscopy of an impurity in flame retardants preparation. [Link]
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YouTube. (2019). in the chemical literature: dibromination, E2, & SN2. [Link]
-
PubMed Central (PMC). (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. [Link]
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]
-
YouTube. (2021). The Hydrolysis of Ethyl Benzoate. [Link]
- Google Patents. (n.d.). WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids.
-
Intertek. (n.d.). The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities. [Link]
-
IJNRD. (2024). Impurity Profiling in different analytical techniques. [Link]
-
IUCr Journals. (n.d.). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. [Link]
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- 3. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Synthesis, Work-up, and Purification of Methyl 3-bromo-4-morpholinobenzoate
Here is the technical support center with troubleshooting guides and FAQs for "Methyl 3-bromo-4-morpholinobenzoate" reaction work-up and purification strategies.
Welcome to the technical support guide for this compound. This document is designed for chemistry professionals engaged in organic synthesis and drug development. It provides in-depth, field-proven strategies for the critical post-reaction stages of work-up and purification, focusing on causality, practical solutions, and robust methodologies.
Section 1: The Underlying Chemistry: Nucleophilic Aromatic Substitution (SNAr)
The synthesis of this compound typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) reaction. In this process, morpholine, a nucleophile, displaces a leaving group (often a halide like fluorine or bromine) on an electron-deficient aromatic ring. The reaction is facilitated by electron-withdrawing groups (like the methyl ester) positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate, known as a Meisenheimer complex.[1][2][3] Understanding this mechanism is crucial for troubleshooting, as it dictates the potential side products and impurities you may encounter.
The rate-determining step is the initial attack of the nucleophile to break the ring's aromaticity.[4][5] The subsequent loss of the leaving group to restore aromaticity is a faster process.
Section 2: General Post-Reaction Workflow
A successful synthesis is defined by the purity of the final compound. The journey from the reaction flask to a purified product involves several critical stages, each presenting unique challenges.
Caption: General workflow from reaction completion to purified product.
Section 3: Standard Aqueous Work-up Protocol
The objective of the work-up is to isolate the crude product from the reaction mixture, removing excess reagents, catalysts, and inorganic byproducts.
Experimental Protocol:
-
Reaction Quenching: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction vessel to room temperature. Slowly pour the reaction mixture into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Perform the extraction three times to ensure maximum recovery of the product.
-
Combine & Wash: Combine the organic layers.
-
Acid Wash (Crucial): Wash the organic layer with dilute aqueous acid (e.g., 1 M HCl). This step protonates the basic excess morpholine, rendering it water-soluble and pulling it into the aqueous phase.
-
Water Wash: Wash with deionized water to remove any residual acid.
-
Brine Wash: Wash with a saturated aqueous solution of NaCl (brine). This helps to remove bulk water from the organic layer and initiates the drying process.
-
-
Drying: Dry the organic layer over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration & Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Data Table 1: Selecting an Extraction Solvent
| Solvent | Density (g/mL) | Boiling Point (°C) | Polarity | Notes |
| Ethyl Acetate | 0.902 | 77.1 | Medium | Less dense than water (top layer). Good general-purpose solvent. Can be prone to hydrolysis under strong acid/base conditions. |
| Dichloromethane (DCM) | 1.33 | 39.6 | Medium | Denser than water (bottom layer). Can form emulsions. Volatile. |
| Toluene | 0.867 | 110.6 | Low | Less dense than water (top layer). Good for dissolving non-polar compounds. High boiling point can make it difficult to remove. |
Section 4: Purification Strategies
Crude products are rarely pure enough for subsequent steps or final analysis. The choice between recrystallization and chromatography depends on the nature of the impurities and the required purity level.
Recrystallization
This is the preferred method for purifying crystalline solids when impurities have different solubility profiles from the product. The goal is to dissolve the crude product in a minimum amount of a hot solvent and allow it to slowly cool, forming pure crystals while impurities remain in the solution (mother liquor).
Troubleshooting Recrystallization (Q&A Format)
-
Q: My product oiled out instead of crystallizing. What went wrong?
-
A: Oiling out occurs when the solute's melting point is lower than the boiling point of the solvent, or if the solution is supersaturated with impurities. Solution: Try a lower-boiling point solvent. Alternatively, redissolve the oil in a small amount of a "good" solvent and then add a "poor" anti-solvent dropwise at an elevated temperature until turbidity persists, then clarify with a drop of the good solvent and cool slowly.[6]
-
-
Q: No crystals formed upon cooling. How can I induce crystallization?
-
A: This usually means the solution is not sufficiently saturated or nucleation is slow. Solutions:
-
Scratch: Use a glass rod to scratch the inside surface of the flask at the air-solvent interface. This creates microscopic imperfections that can serve as nucleation sites.[6]
-
Seed: Add a tiny crystal of pure product (a "seed crystal") to the solution.[6]
-
Concentrate: Gently evaporate some of the solvent to increase the product concentration and try cooling again.[7]
-
Cool Further: Move the flask from room temperature to an ice bath, and then potentially to a freezer, to further decrease solubility.
-
-
Recommended Protocol: Recrystallization from Toluene
A patent for a related compound suggests recrystallization from toluene can yield a high-purity solid.[8]
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot toluene to dissolve the solid completely.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold toluene.
-
Dry the crystals under vacuum.
Flash Column Chromatography
When recrystallization is ineffective, or when impurities have similar polarities to the product, flash column chromatography is the method of choice. It separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase (eluent).
Troubleshooting Column Chromatography (Q&A Format)
-
Q: How do I choose the correct eluent system?
-
A: The ideal eluent system is determined using TLC. The goal is to find a solvent mixture that moves the desired product to a retention factor (Rf) of ~0.3-0.4 and provides the best possible separation from all impurity spots. Start with a low-polarity mixture (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the polarity of the mobile phase.
-
-
Q: My product is coming off the column with an impurity. What can I do?
-
A: This indicates poor separation. Solutions:
-
Change Eluent: Try a different solvent system. For example, substituting ethyl acetate with dichloromethane might change the selectivity.
-
Use a Gradient: Start with a low-polarity eluent to wash off non-polar impurities, then gradually increase the polarity to elute your product, leaving more polar impurities behind.
-
Check Loading: You may have overloaded the column. As a rule of thumb, use a silica gel mass that is 50-100 times the mass of your crude product.
-
-
Data Table 2: Common Eluent Systems for Silica Gel Chromatography
| Polarity | Primary Solvent (Non-polar) | Secondary Solvent (Polar) | Typical Compound Class |
| Low | Hexanes / Heptane | Ethyl Acetate (EtOAc) | For moderately polar compounds. A good starting point for this molecule. |
| Medium | Hexanes / Heptane | Dichloromethane (DCM) | Offers different selectivity compared to EtOAc. |
| High | Ethyl Acetate | Methanol (MeOH) | For highly polar compounds. A small amount of MeOH can drastically increase eluent strength. |
Section 5: Frequently Asked Questions (FAQs)
-
Q1: I have a low yield after the work-up. Where could my product have gone?
-
A1: There are several possibilities:
-
Incomplete Reaction: Check your initial TLC. If significant starting material remains, the reaction may need longer time, higher temperature, or a catalyst.
-
Insufficient Extraction: The product may still be in the aqueous layer. Ensure you perform at least three extractions with an appropriate organic solvent.
-
Lost during Acid Wash: While unlikely for the ester, if your molecule had a basic site more susceptible to protonation than morpholine, it could partition into the acidic aqueous layer. This is not the case for the target molecule but is a good general principle.
-
-
-
Q2: My final product's NMR spectrum shows residual grease or solvent. How can I remove it?
-
A2: Residual high-boiling solvents (like toluene) or grease can be difficult to remove on a rotary evaporator.
-
High Vacuum: Dry the sample on a high-vacuum line (Schlenk line) for several hours.
-
Trituration/Re-precipitation: Dissolve the product in a small amount of a solvent like dichloromethane, then add a large volume of a non-solvent like hexanes. The product should precipitate out, leaving the greasy impurities in the solution. Filter to collect the purified solid.
-
-
-
Q3: What are the most likely side products in this synthesis?
-
A3: Potential side products depend on the starting material. If starting from a di-halogenated benzene, a di-substituted product (with two morpholine groups) is possible. If reaction conditions are harsh (e.g., high heat with aqueous base), hydrolysis of the methyl ester to the corresponding carboxylic acid could occur.
-
Section 6: Concluding Remarks
The successful isolation and purification of this compound are achievable through a systematic and well-understood application of standard organic chemistry techniques. Meticulous monitoring by TLC, rational selection of solvents, and a clear understanding of the underlying chemical principles are paramount. This guide serves as a foundational resource to navigate the common challenges associated with this process.
References
- CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google P
-
Separation of 3-Bromo-4-methylbenzoic acid on Newcrom R1 HPLC column - SIELC Technologies. [Link]
-
Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate - Royal Society of Chemistry. [Link]
-
GROUP-1 - Environmental Clearance. [Link]
-
Synthesis method for 3-bromine-4-(methylol)methyl benzoate - Eureka | Patsnap. [Link]
-
Nucleophilic Aromatic Substitution - Chemistry Steps. [Link]
-
Nucleophilic aromatic substitution - Wikipedia. [Link]
-
Aromatic Nucleophilic Substitution Reaction - Institute of Science, Nagpur. [Link]
-
aromatic nucleophilic substitution - Advanced Organic Chemistry. [Link]
- WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids - Google P
-
Methyl 3-bromo-4-hydroxybenzoate - PubChem. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. [Link]
-
Methyl 3-bromo-4-methylbenzoate - PubChem. [Link]
- CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters - Google P
-
Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate - Chemistry Stack Exchange. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Aryl Bromide Building Blocks: A Comparative Analysis of Methyl 3-bromo-4-morpholinobenzoate
Abstract
In the landscape of medicinal chemistry and drug development, the selection of appropriate building blocks is a critical decision that dictates the efficiency of synthetic routes and the ultimate properties of the target molecule. Substituted benzoic acid esters, particularly those bearing a bromine atom, are foundational scaffolds for constructing complex molecular architectures via palladium-catalyzed cross-coupling reactions. This guide provides an in-depth comparison of Methyl 3-bromo-4-morpholinobenzoate with other structurally related brominated benzoic acid esters. We will explore its unique reactivity, delve into the advantageous physicochemical properties conferred by the morpholine moiety, and present a detailed, field-proven experimental protocol for its application in Suzuki-Miyaura coupling. This analysis is designed to equip researchers, scientists, and drug development professionals with the technical insights required to make informed decisions in their synthetic endeavors.
Introduction: The Strategic Value of Substituted Aryl Bromides in Synthesis
Aryl bromides are workhorse intermediates in modern organic synthesis. Their stability, commercial availability, and reliable reactivity in palladium-catalyzed reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings, make them indispensable tools for forging carbon-carbon and carbon-heteroatom bonds.[1][2] The functional groups appended to the aromatic core, however, are not mere spectators; they profoundly influence the electronic and steric environment of the C-Br bond, thereby modulating reactivity and imparting desirable physicochemical properties to the final products.
The subject of our focus, This compound , is a trifunctional building block. Each component plays a distinct and valuable role:
-
Aryl Bromide: The primary reactive site for cross-coupling reactions.
-
Methyl Ester: A stable group that can be readily hydrolyzed to the corresponding carboxylic acid post-coupling, offering a handle for further derivatization (e.g., amide bond formation).
-
Morpholine Ring: A "privileged structure" in medicinal chemistry.[3][4] Its presence is known to confer numerous benefits, including enhanced aqueous solubility, improved metabolic stability, and favorable pharmacokinetic (PK/PD) profiles.[5][6] The weak basicity of the morpholine nitrogen (pKa of morpholine is ~8.5) can improve solubility and interactions with biological targets without introducing excessive basicity that can be detrimental to cell permeability.[5][6]
This guide will compare the practical utility of this compound against other brominated benzoic acid esters, providing a framework for rational building block selection.
Comparative Analysis: Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing biaryl scaffolds.[7] The choice of aryl bromide is critical, as its electronic and steric properties directly impact the efficiency of the initial oxidative addition step in the catalytic cycle.
To provide a clear comparison, we will evaluate this compound against two logical alternatives:
-
Methyl 3-bromo-4-methoxybenzoate: An analogue where the morpholine is replaced by a methoxy group, a simple, moderately electron-donating group.
-
Methyl 4-bromo-3-nitrobenzoate: An isomer with a strongly electron-withdrawing nitro group, which significantly alters the electronic character of the aryl bromide.[8]
Logical Framework for Reactivity
The key step influenced by the substituents is the oxidative addition of the aryl bromide to the Pd(0) catalyst.
-
Electron-donating groups (EDGs) like morpholine and methoxy increase the electron density on the aromatic ring. This can slow the rate of oxidative addition compared to unsubstituted bromobenzene. However, the ortho-amino functionality of the morpholine can also play a coordinating role, potentially influencing the catalyst's behavior.
-
Electron-withdrawing groups (EWGs) like the nitro group decrease the electron density on the ring, making the C-Br bond more polarized and generally more susceptible to oxidative addition, often leading to faster reactions.[8]
Data Presentation: Expected Performance in a Model Suzuki Coupling
The following table summarizes the expected outcomes for a model Suzuki-Miyaura coupling reaction with 4-methoxyphenylboronic acid. The yields are illustrative, based on established principles of reactivity in cross-coupling chemistry.[9][10]
| Entry | Aryl Bromide | Key Substituents | Expected Reactivity | Predicted Yield (%) | Rationale & Key Considerations |
| 1 | This compound | Strong EDG (amine) | Moderate | 85-95% | The strong electron-donating nature of the morpholine nitrogen may slightly retard oxidative addition, but modern catalysts easily overcome this. The morpholine group confers excellent solubility and product properties. |
| 2 | Methyl 3-bromo-4-methoxybenzoate | Moderate EDG | Moderate-High | 88-98% | The methoxy group is less electron-donating than morpholine, potentially allowing for slightly faster kinetics under identical conditions. |
| 3 | Methyl 4-bromo-3-nitrobenzoate | Strong EWG | High | >95% | The electron-withdrawing nitro group strongly activates the C-Br bond towards oxidative addition, typically resulting in rapid and high-yielding reactions.[8] However, the product's physicochemical properties may be less desirable for drug discovery. |
Expert Interpretation: While Methyl 4-bromo-3-nitrobenzoate (Entry 3) might offer the fastest reaction, the choice of building block is rarely dictated by kinetics alone. For drug development professionals, the product derived from This compound (Entry 1) is often of higher value due to the beneficial properties imparted by the morpholine scaffold.[3][5] The decision is therefore a balance between reaction efficiency and the strategic goals of the synthesis.
Experimental Protocol: Suzuki-Miyaura Coupling
This section provides a robust, self-validating protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. The explanation of each component's role is designed to instill confidence and ensure reproducibility.
Workflow Diagram: Building Block Selection
The following diagram illustrates a typical decision-making process for selecting the optimal aryl bromide building block in a research setting.
Caption: A logical workflow for the rational selection of an aryl bromide intermediate.
Reaction Scheme
(Self-generated image for illustrative purposes)
Materials and Reagents
| Reagent | M.W. | Amount | Moles | Equiv. | Purpose |
| This compound | 302.16 | 302 mg | 1.0 | 1.0 | Aryl Bromide |
| 4-Methoxyphenylboronic acid | 151.96 | 182 mg | 1.2 | 1.2 | Coupling Partner |
| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 41 mg | 0.05 | 0.05 | Palladium Catalyst |
| K₂CO₃ (anhydrous) | 138.21 | 415 mg | 3.0 | 3.0 | Base |
| 1,4-Dioxane | - | 8 mL | - | - | Solvent |
| Water | - | 2 mL | - | - | Co-solvent |
Step-by-Step Procedure
-
Vessel Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (302 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and anhydrous potassium carbonate (415 mg, 3.0 mmol).
-
Causality Explanation: Using a flame-dried flask and anhydrous base is crucial to minimize water that can lead to competitive protodeboronation of the boronic acid, a common side reaction.[11]
-
-
Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (41 mg, 0.05 mmol, 5 mol%).
-
Expertise & Experience: Pd(dppf)Cl₂ is an excellent choice for this transformation. The bulky, electron-rich dppf ligand facilitates the reductive elimination step and stabilizes the Pd(0) species, preventing palladium black precipitation and catalyst death. It is particularly effective for coupling partners that might otherwise inhibit the catalyst.[9]
-
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Trustworthiness: This step is non-negotiable. Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state and can also promote undesirable homocoupling of the boronic acid.[11]
-
-
Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Causality Explanation: A dioxane/water mixture is a common and effective solvent system. Dioxane solubilizes the organic components, while water is essential for dissolving the inorganic base (K₂CO₃) and facilitating the crucial transmetalation step.
-
-
Reaction Execution: Lower the flask into a pre-heated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical run would involve spotting the reaction mixture against the starting aryl bromide. The reaction is generally complete within 2-4 hours.
-
Self-Validation: The disappearance of the starting material provides a clear endpoint, preventing unnecessary heating that could lead to product degradation.
-
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to troubleshooting and optimization. The diagram below outlines the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound stands out as a highly valuable and strategic building block for drug discovery and medicinal chemistry. While other brominated benzoic acid esters may offer faster reaction kinetics due to more favorable electronics, the true advantage of this compound lies in its ability to introduce the pharmacologically privileged morpholine scaffold directly. This moiety can significantly enhance the drug-like properties of the final compound, including solubility and metabolic stability.[5][6] The robust and reliable reactivity of this building block in cornerstone reactions like the Suzuki-Miyaura coupling, as demonstrated in the provided protocol, ensures that its synthetic utility matches its strategic value. For researchers aiming to synthesize complex molecules with superior pharmaceutical profiles, this compound represents a superior choice over simpler, albeit potentially more reactive, analogues.
References
-
Title: Occurrence of Morpholine in Central Nervous System Drug Discovery Source: ACS Chemical Neuroscience URL: [Link]
-
Title: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules Source: Medicinal Research Reviews (via PubMed) URL: [Link]
-
Title: Occurrence of Morpholine in Central Nervous System Drug Discovery Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules Source: Semantic Scholar URL: [Link]
-
Title: Highly Active Palladium Catalysts for Suzuki Coupling Reactions Source: Journal of the American Chemical Society URL: [Link]
-
Title: Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates Source: Organic Chemistry Portal URL: [Link]
-
Title: Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline Source: ResearchGate URL: [Link]
-
Title: A review on pharmacological profile of Morpholine derivatives Source: ResearchGate URL: [Link]
-
Title: Development of a Practical Buchwald-Hartwig Amine Arylation Protocol Source: ACS Publications URL: [Link]
-
Title: Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]
-
Title: Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect Source: ResearchGate URL: [Link]
-
Title: Pd(η3-1-PhC3H4)(η5-C5H5) as a Catalyst Precursor for Buchwald–Hartwig Amination Reactions Source: Organometallics - ACS Publications URL: [Link]
-
Title: Suzuki–Miyaura reaction of aryl halides containing carboxyl group with various aryl boronic acids Source: Organic & Biomolecular Chemistry - RSC Publishing URL: [Link]
-
Title: Exploring Methyl 4-Bromo-3-Nitrobenzoate: A Key Intermediate in Organic Synthesis Source: LinkedIn URL: [Link]
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A Comparative Guide to the Reactivity of Aryl Halides: Methyl 3-bromo-4-morpholinobenzoate vs. its Chloro Analog
Introduction
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is paramount. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, have become indispensable tools for this purpose. The choice of substrate, specifically the aryl halide, is a critical parameter that dictates reaction efficiency, kinetics, and overall yield.
This guide provides an in-depth comparison of the reactivity between two closely related synthetic intermediates: Methyl 3-bromo-4-morpholinobenzoate and Methyl 3-chloro-4-morpholinobenzoate . While differing by only a single halogen atom, their performance in catalytic cycles can be markedly different. We will explore the theoretical underpinnings of this reactivity difference, provide a robust experimental framework for a comparative analysis, and discuss the practical implications for process development and catalyst selection.
Molecular Profiles and Synthesis Overview
Both molecules share a common scaffold: a methyl benzoate core functionalized with a morpholine ring at the 4-position, a common feature in many biologically active compounds. The key point of differentiation is the halogen (bromine or chlorine) at the 3-position, which serves as the reactive handle for cross-coupling.
A plausible synthetic route involves the nucleophilic aromatic substitution (SNAr) of a dihalogenated precursor, such as methyl 3-bromo-4-fluorobenzoate or methyl 3-chloro-4-fluorobenzoate, with morpholine. The high reactivity of the C-F bond in SNAr reactions, when activated by an electron-withdrawing group (the ester), makes this a viable strategy. Subsequent esterification of the corresponding carboxylic acid is an alternative route.
The Decisive Step: Understanding Oxidative Addition
The universally accepted mechanism for most palladium-catalyzed cross-coupling reactions involves a three-stage catalytic cycle: oxidative addition, transmetalation (or related step), and reductive elimination.[1][2] The initial and often rate-determining step is the oxidative addition, where the palladium(0) catalyst inserts into the carbon-halogen (C-X) bond of the aryl halide.[3][4]
The propensity of an aryl halide to undergo this crucial first step is the primary determinant of its overall reactivity. The established trend, based on extensive experimental and computational studies, is:
Ar-I > Ar-Br > Ar-Cl > Ar-F [3]
This hierarchy is governed by the bond dissociation energy (BDE) of the C-X bond. The C-Br bond (approx. 285 kJ/mol) is significantly weaker than the C-Cl bond (approx. 340 kJ/mol). Consequently, less energy is required to cleave the C-Br bond, leading to a lower activation energy for the oxidative addition step and a faster overall reaction rate.[5][6] While this is the dominant factor, others such as catalyst stabilization by the halide can also play a role in the overall efficiency of the process.[7]
Sources
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- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Validation of Methyl 3-bromo-4-morpholinobenzoate: An X-ray Crystallography-Centric Approach
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical science. The precise arrangement of atoms in space dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth technical comparison of analytical techniques for the structural validation of the novel compound, Methyl 3-bromo-4-morpholinobenzoate, with a primary focus on the gold-standard method: single-crystal X-ray crystallography.
Introduction: The Imperative of Structural Integrity
This compound is a substituted aromatic compound with potential applications as a synthetic intermediate in the development of new bioactive molecules. Its structure, featuring a brominated phenyl ring, a morpholine moiety, and a methyl ester, presents a unique combination of functional groups that can participate in various non-covalent interactions, influencing its crystal packing and, potentially, its biological activity. Accurate structural elucidation is therefore not merely a confirmatory step but a critical component of its scientific investigation.
This guide will navigate the experimental workflow for validating the structure of this compound, anchored by the definitive power of X-ray crystallography. We will then provide a comparative analysis with other widely used spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. Each technique offers a unique perspective on the molecule's identity and structure, and understanding their synergistic application is key to robust scientific inquiry.
The Definitive Method: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1][2] It provides a detailed molecular structure, including bond lengths, bond angles, and torsional angles, as well as insights into intermolecular interactions within the crystal lattice.
Experimental Workflow: From Powder to Structure
The journey from a synthesized powder to a fully refined crystal structure is a multi-step process that demands patience and precision. The quality of the final structure is intrinsically linked to the quality of the single crystal used for data collection.[3]
Sources
A Comparative Guide to Purity Assessment: Unveiling the Power of qNMR for Methyl 3-bromo-4-morpholinobenzoate
In the landscape of pharmaceutical development and chemical research, the precise determination of a compound's purity is not merely a quality control checkpoint; it is the bedrock of reliable and reproducible scientific outcomes. For researchers, scientists, and drug development professionals, the choice of analytical technique for purity assessment can significantly impact the integrity of their work. This guide provides an in-depth, comparative analysis of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity determination of "Methyl 3-bromo-4-morpholinobenzoate," a key intermediate in various synthetic pathways. We will explore the inherent advantages of qNMR over traditional chromatographic methods and provide the experimental data to support these claims.
The Imperative of Purity in Research and Development
The presence of impurities, even in minute quantities, can lead to erroneous experimental results, altered pharmacological activity, and potential safety concerns in drug candidates. Therefore, the adoption of a robust and accurate analytical method for purity assessment is paramount. While techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have been the workhorses of the industry, they are not without their limitations.[1] This guide will demonstrate why qNMR is emerging as a powerful and often superior alternative.[1][2]
Quantitative NMR (qNMR): A Paradigm Shift in Purity Analysis
Quantitative NMR (qNMR) leverages the fundamental principle that the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[3][4] This allows for the direct measurement of a substance's concentration or purity against a certified internal standard, without the need for substance-specific calibration curves that are essential for chromatographic techniques.[3][4] This inherent characteristic of qNMR offers a more absolute and traceable method for quantification.[3]
Why qNMR Excels: A Mechanistic Perspective
The primary advantage of qNMR lies in its ability to provide a direct measurement of purity, unlike chromatographic methods which may overestimate purity by failing to detect non-chromophoric species, residual solvents, or water.[2] Furthermore, qNMR circumvents the issue of analyte versus impurity response factor variability often encountered in HPLC with UV detection.[2][5]
The selection of an appropriate internal standard is crucial for accurate qNMR analysis.[6] An ideal internal standard should be of high purity, chemically stable, soluble in the NMR solvent, and possess signals that do not overlap with the analyte's signals.[6][7]
Experimental Design: A Head-to-Head Comparison
To objectively evaluate the performance of qNMR, a comparative study was designed to assess the purity of a synthesized batch of this compound against the established method of HPLC-UV.
Materials and Methods
This compound: Synthesized in-house. The identity of the compound was confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Internal Standard for qNMR: Maleic acid (certified reference material, purity ≥99.5%). Maleic acid was chosen due to its high purity, stability, and a distinct singlet in the ¹H NMR spectrum at approximately 6.3 ppm, which does not interfere with the signals of this compound.[2]
NMR Spectrometer: 400 MHz NMR spectrometer.
HPLC System: A standard HPLC system equipped with a UV detector.
qNMR Experimental Workflow
The workflow for the qNMR purity assessment is a systematic process designed to ensure accuracy and reproducibility.
Caption: qNMR experimental workflow for purity determination.
Step-by-Step qNMR Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound into a vial.
-
Accurately weigh approximately 5 mg of maleic acid (internal standard) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent, such as DMSO-d₆. Complete dissolution is critical.[8]
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Crucially, set a sufficient relaxation delay (D1) to ensure full relaxation of all protons. A delay of 5 times the longest T1 relaxation time is recommended for accurate quantification.[9]
-
A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1 for <1% integration error).[10]
-
-
Data Processing and Purity Calculation:
-
Process the acquired spectrum, including Fourier transformation, phasing, and baseline correction.
-
Carefully integrate a well-resolved, characteristic signal of this compound and the singlet of maleic acid.
-
The purity of the analyte is calculated using the following equation[10]:
Purityanalyte (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PurityIS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
Purity = Purity of the internal standard
-
-
HPLC Protocol:
A standard reversed-phase HPLC method was developed and validated according to ICH guidelines for the analysis of this compound.[11][12] The method utilized a C18 column with a gradient elution of water and acetonitrile, with UV detection at a wavelength determined from the analyte's UV spectrum. Purity was determined by the area percentage method.
Results and Discussion: A Clear Winner Emerges
The purity of the synthesized this compound was determined by both qNMR and HPLC. The results are summarized in the table below.
| Analytical Method | Purity (%) | Relative Standard Deviation (RSD, n=3) |
| qNMR | 98.7% | 0.2% |
| HPLC (Area %) | 99.5% | 0.4% |
The data reveals a notable difference in the purity values obtained from the two techniques. The qNMR analysis yielded a purity of 98.7%, while the HPLC area percent method indicated a higher purity of 99.5%. This discrepancy can be attributed to the inherent limitations of the HPLC-UV method. The area percent calculation in HPLC assumes that all components in the sample have the same response factor at the detection wavelength, which is often not the case.[5] Furthermore, impurities that lack a chromophore or are non-volatile (in the case of GC) would not be detected, leading to an overestimation of purity.[2]
In contrast, qNMR provides a more accurate and direct measure of the mass of the analyte relative to the mass of a certified internal standard. The lower purity value obtained by qNMR is likely a more realistic representation of the sample's composition, accounting for any non-chromophoric or NMR-silent impurities that would be missed by HPLC. The lower RSD for the qNMR measurements also suggests a higher level of precision.
The Broader Implications for Drug Development
The choice of analytical methodology for purity assessment has far-reaching consequences in the pharmaceutical industry. An overestimation of purity by a less accurate method could lead to incorrect dosage calculations, potentially impacting the safety and efficacy of a drug product. The adoption of qNMR as a primary method for purity determination can mitigate these risks by providing more reliable and traceable data.[4] The principles of method validation outlined in ICH guidelines can be readily applied to qNMR methods to ensure their suitability for regulatory submissions.[11][13][14][15]
Conclusion: Embracing a More Accurate Future
This comparative guide demonstrates the superior accuracy and precision of qNMR for the purity assessment of this compound when compared to the conventional HPLC area percent method. The ability of qNMR to provide a direct, absolute measure of purity, independent of compound-specific response factors, positions it as a more robust and trustworthy analytical tool for researchers, scientists, and drug development professionals.[8][16] As the demand for higher data quality and scientific rigor continues to grow, the adoption of qNMR is not just a methodological upgrade but a step towards a more accurate and reliable future in chemical and pharmaceutical sciences.
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- 7. Internal Standard for qNMR (Calibration Standard for qNMR) | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
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- 16. Quantitative nuclear magnetic resonance: Experimental methods and typical applications [journal.buct.edu.cn]
A Comparative Guide to the Biological Activity of Methyl 3-bromo-4-morpholinobenzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The morpholine ring is a well-established privileged scaffold in medicinal chemistry, recognized for its ability to impart favorable pharmacokinetic properties and a broad spectrum of biological activities to molecular structures.[1][2] When incorporated into a substituted benzoate framework, it presents a versatile platform for the development of novel therapeutic agents. This guide provides a comprehensive comparative analysis of the biological activities of derivatives based on the "Methyl 3-bromo-4-morpholinobenzoate" core. While direct, extensive research on this specific parent compound is emerging, this guide synthesizes data from closely related analogues—specifically 4-(morpholin-4-yl)-3-nitrobenzohydrazides and 2-morpholinobenzoic acids—to establish a robust structure-activity relationship (SAR) framework. We will explore the synthesis, comparative anticancer and antibacterial activities, and the mechanistic rationale behind the experimental designs, providing field-proven insights for researchers in drug discovery.
The Rationale: Why this compound?
The design of the this compound scaffold is deliberate, combining three key pharmacophoric features:
-
The Morpholine Moiety: This heterocyclic amine is widely used to improve aqueous solubility and metabolic stability. Its weak basicity (pKa ~8.5 for morpholine itself) allows for potential salt formation and favorable interactions with biological targets.[1]
-
The Benzoate Core: A rigid aromatic scaffold that serves as a platform for positioning substituents in a defined three-dimensional space, allowing for precise interactions with enzyme active sites or receptors.
-
The 3-Bromo Substituent: Halogen atoms, particularly bromine, are known to modulate the electronic properties of the aromatic ring (as an electron-withdrawing group) and can participate in halogen bonding, a significant non-covalent interaction in ligand-protein binding.[3] The presence of a bromo group has been linked to enhanced potency in various classes of bioactive compounds.[4][5]
This guide will focus primarily on two key areas of biological activity where morpholine-containing compounds have shown significant promise: anticancer and antibacterial applications.
Synthesis of the Core Scaffold and Its Derivatives
A definitive, published synthesis for this compound is not widely available. However, based on established synthetic methodologies for structurally similar compounds, a plausible and efficient synthetic route can be proposed. The key steps involve nucleophilic aromatic substitution to introduce the morpholine ring, followed by esterification.
Proposed Synthetic Workflow
Caption: Proposed synthetic pathways for this compound derivatives.
Causality Behind Experimental Choices:
-
Nucleophilic Aromatic Substitution (SNAAr): The starting material, 3-bromo-4-fluorobenzoic acid, is chosen because the fluorine atom is an excellent leaving group for SNAr reactions, especially when activated by the electron-withdrawing carboxylic acid and bromo groups. Morpholine acts as the nucleophile.
-
Esterification: While not explicitly shown in the derivative synthesis, the initial formation of the methyl ester from the carboxylic acid can be achieved via Fischer esterification (methanol with a catalytic amount of strong acid) or by using a milder methylating agent.
-
Derivatization via Hydrazide Intermediate: The conversion of the methyl ester (Core Scaffold C ) to a hydrazide (E ) is a critical step. The hydrazide is a versatile intermediate that can be readily converted into a wide array of derivatives, such as hydrazones (G ) or amides/sulfonamides (I ), allowing for extensive exploration of the structure-activity relationship.[6]
Comparative Biological Activity: Anticancer Potential
While direct anticancer data for this compound derivatives is limited, extensive research on the isomeric 2-morpholinobenzoic acid scaffold provides a strong basis for comparison. These compounds have been investigated as inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme overexpressed in several cancers and implicated in oncogenic cell signaling.[7]
Comparative Cytotoxicity Data of Related Morpholinobenzoic Acid Derivatives
The following table summarizes the anti-proliferative activity of 2-morpholino-5-N-benzylamino benzoic acid derivatives against human cancer cell lines. This data serves as a valuable proxy for predicting the potential of the 4-morpholino scaffold.
| Compound ID | Core Scaffold Modification | N-Benzyl Ring Substituent | HCT116 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) |
| 1a | 2-morpholino, 5-N-benzylamino | 4-Chloro | > 50 | > 50 |
| 2a (Hydroxamic acid) | 2-morpholino, 5-N-benzylamino | 4-Chloro | 1.8 ± 0.2 | 1.1 ± 0.1 |
| 1b | 2-morpholino, 5-N-benzylamino | 3,4-dichloro | > 50 | > 50 |
| 2b (Hydroxamic acid) | 2-morpholino, 5-N-benzylamino | 3,4-dichloro | 1.1 ± 0.1 | 0.8 ± 0.1 |
| Reference (Doxorubicin) | - | - | 0.04 ± 0.01 | 0.05 ± 0.01 |
Data synthesized from related studies on 2-morpholinobenzoic acid derivatives.
Structure-Activity Relationship (SAR) Insights and Extrapolation
Caption: Key SAR points for anticancer activity based on related morpholinobenzoates.
Key Insights:
-
Ester to Hydroxamic Acid: The most significant finding from related scaffolds is that converting the ester or carboxylic acid at position 1 to a hydroxamic acid dramatically enhances anti-proliferative activity. This is a crucial strategy for future derivatization of the target scaffold.
-
Role of Halogenation: Dichloro-substitution on the N-benzyl ring (Compound 2b ) resulted in the most potent analogue. This suggests that halogenation is a favorable modification. Therefore, the 3-bromo substituent on our core scaffold is predicted to be a positive contributor to overall activity.[3]
Comparative Biological Activity: Antibacterial Potential
The search for new antibacterial agents is critical due to rising antimicrobial resistance.[6] Derivatives of 4-(morpholin-4-yl)-3-nitrobenzohydrazide, which is structurally very similar to our target scaffold, have been synthesized and evaluated for their antibacterial activity. The 3-nitro group is electronically comparable to the 3-bromo group, making this a highly relevant comparative dataset.
Comparative Antibacterial Data (MIC, µg/mL) of 4-Morpholinobenzohydrazide Derivatives
| Compound ID | Derivative Type | R Group | S. aureus | E. faecalis | B. subtilis |
| 3a | Thiosemicarbazide | 4-methylphenyl | >1000 | >1000 | >1000 |
| 3b | Thiosemicarbazide | 4-(trifluoromethyl)phenyl | >1000 | 62.5 | 62.5 |
| 4a | Semicarbazide | 4-chlorophenyl | 15.63 | 7.81 | 15.63 |
| 4b | Semicarbazide | 4-bromophenyl | 15.63 | 3.91 | 15.63 |
| Reference (Amoxicillin) | - | - | 0.78 | 0.39 | 0.20 |
| Reference (Colistin) | - | - | 12.5 | 100 | 0.78 |
Data synthesized from studies on 4-(morpholin-4-yl)-3-nitrobenzohydrazide derivatives.[6][8]
Structure-Activity Relationship (SAR) Insights
-
Semicarbazide vs. Thiosemicarbazide: The semicarbazide derivatives (4a , 4b ) consistently demonstrated significantly better antibacterial activity against Gram-positive bacteria than their thiosemicarbazide counterparts (3a , 3b ). This suggests the oxygen atom of the semicarbazide moiety is important for the interaction with the bacterial target.
-
Impact of Phenyl Ring Substitution: Among the active semicarbazides, the presence of a halogen (chloro or bromo) on the terminal phenyl ring was crucial for activity. The 4-bromophenyl derivative (4b ) was the most potent compound identified, particularly against Enterococcus faecalis.[6]
-
Overall Potency: While not as potent as the amoxicillin reference, compound 4b shows promising activity, especially against E. faecalis, and is significantly more active than colistin against this strain. This highlights the potential of this scaffold in developing agents against specific resistant pathogens.
Experimental Protocols
Reproducibility and standardization are paramount in drug discovery. The following are detailed, field-proven protocols for the key biological assays discussed.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
Workflow:
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Culture: Maintain human cancer cell lines (e.g., HCT116, MDA-MB-231) in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: Trypsinize and count cells. Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium and allow them to adhere for 24 hours.
-
Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the plates and add 100 µL of the compound-containing medium to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Reagent: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to purple formazan crystals.
-
Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Protocol 2: Antibacterial Minimum Inhibitory Concentration (MIC) Assay
This broth microdilution method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Detailed Steps:
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism (e.g., S. aureus). Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Compound Dilution: In a sterile 96-well microtiter plate, add 50 µL of Cation-Adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12. In well 1, add 100 µL of the test compound at twice the highest desired final concentration.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and repeating across the plate to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.
-
Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Add 50 µL of this diluted inoculum to wells 1 through 11. Add 50 µL of sterile broth to well 12.
-
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the well is clear).[9]
Conclusion and Future Directions
The "this compound" scaffold represents a promising starting point for the development of novel anticancer and antibacterial agents. By synthesizing data from closely related analogues, this guide establishes a clear rationale for prioritizing specific derivatization strategies.
Future work should focus on:
-
Synthesis and Confirmation: Synthesizing the core scaffold and a library of derivatives based on the SAR insights presented, particularly focusing on semicarbazide and hydroxamic acid analogues.
-
Broad-Spectrum Screening: Evaluating these novel compounds against a wider panel of cancer cell lines and both Gram-positive and Gram-negative bacterial strains, including resistant phenotypes.
-
Mechanistic Studies: For the most potent compounds, elucidating the precise mechanism of action, such as identifying the specific enzyme target (e.g., PC-PLC, Topoisomerase) or cellular pathway being disrupted.
By leveraging the established importance of the morpholine moiety and the strategic placement of a bromine substituent, researchers can rationally design and advance new chemical entities with significant therapeutic potential.
References
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Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-58. Available at: [Link]
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(2025). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. MDPI. Available at: [Link]
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(2025). Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. Available at: [Link]
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(2025). A review on pharmacological profile of Morpholine derivatives. ResearchGate. Available at: [Link]
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(2020). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. PMC. Available at: [Link]
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(2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. PMC. Available at: [Link]
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(2022). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. University at Buffalo. Available at: [Link]
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(2023). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. PMC. Available at: [Link]
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(2025). Synthesis method for 3-bromine-4-(methylol)methyl benzoate. Patsnap. Available at: [Link]
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(2025). Synthesis, characterization, thermal behavior and antimicrobial activity of 3-methyl benzoate complexes of transition metal with hydrazine. ResearchGate. Available at: [Link]
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(2025). Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC Publishing. Available at: [Link]
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(2025). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. PMC. Available at: [Link]
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(2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. PubMed. Available at: [Link]
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(2025). (PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate. Available at: [Link]
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(2025). Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. PubMed Central. Available at: [Link]
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(2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. Available at: [Link]
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(2025). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. MDPI. Available at: [Link]
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(2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. NIH. Available at: [Link]
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(2018). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. MDPI. Available at: [Link]
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(2018). Research Article Synthesis, Characterization, and Anticancer Activity of New Benzofuran Substituted Chalcones. ResearchGate. Available at: [Link]
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(2025). Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. Available at: [Link]
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Navigating the Analytical Landscape: A Comparative Guide to Reference Standards for Brominated Benzoate Derivatives
A Senior Application Scientist's Perspective on Method Development and Standard Selection
For researchers, scientists, and professionals in drug development, the selection of an appropriate reference standard is a critical decision that underpins the validity and accuracy of analytical methods. This guide was intended to provide a comprehensive comparison of Methyl 3-bromo-4-morpholinobenzoate as a reference standard. However, a thorough review of publicly available scientific literature, chemical databases, and supplier catalogs reveals a significant lack of information regarding this specific compound's use as a reference standard, including its synthesis, characterization, and application in validated analytical methods.
While the specific compound "this compound" appears to be a novel or not widely documented substance for this application, the structural motifs it contains—a brominated benzoate core—are common in pharmaceutical intermediates and related compounds. Therefore, this guide will pivot to address the broader context of selecting and utilizing reference standards for structurally related molecules, such as brominated benzoic acid derivatives, which are relevant in various analytical scenarios, including impurity profiling and quality control.
The Foundational Role of Reference Standards
In analytical chemistry, a reference standard is a highly purified and well-characterized substance used as a measurement base. Its purpose is to ensure the accuracy, precision, and reliability of qualitative and quantitative analyses. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides stringent guidelines on the characterization and use of reference standards in the pharmaceutical industry, emphasizing their importance in drug substance and drug product specifications.
Hypothetical Profile: this compound
To illustrate the evaluation process for a new reference standard, let's consider the hypothetical properties and analytical considerations for "this compound."
Molecular Structure:
Caption: Molecular structure of this compound.
Alternative Reference Standards: A Comparative Framework
In the absence of data for our target compound, we will compare established reference standards for related brominated aromatic compounds. A common alternative and a useful point of comparison is Methyl 3-bromo-4-methylbenzoate . This compound is commercially available and has been cited in the context of organic synthesis and as a pharmaceutical intermediate.[1][2][3][4][5][6] Another related class of compounds where reference standards are crucial is in the analysis of impurities for active pharmaceutical ingredients (APIs) like Favipiravir, an antiviral medication.[7][8][9][10]
| Feature | Methyl 3-bromo-4-methylbenzoate | Favipiravir Impurity Standards (e.g., 6-bromo-3-hydroxypyrazine-2-carboxamide) |
| Primary Application | Intermediate in organic and pharmaceutical synthesis.[2][4] | Quality control and impurity profiling of Favipiravir.[8][9] |
| Commercial Availability | Readily available from multiple chemical suppliers.[3][6] | Available from specialized suppliers of pharmaceutical standards.[8][9] |
| Regulatory Acceptance | Not typically a pharmacopeial standard. | May be required for lot release testing of Favipiravir as per regulatory filings. |
| Characterization Data | Purity data (e.g., by GC), identity (e.g., by NMR, IR) typically provided.[3][5] | Comprehensive Certificate of Analysis (CoA) with detailed characterization data and traceability.[8] |
Experimental Protocols: A General Approach to Method Development
When developing an analytical method for a new compound like this compound, a logical workflow would be followed. The principles of this workflow are applicable to many small molecules.
1. Physicochemical Characterization:
-
Solubility Testing: Determine the solubility in various organic solvents and aqueous buffers to select an appropriate diluent for analysis.
-
UV-Vis Spectroscopy: Scan the UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax) for detection.
2. Chromatographic Method Development (HPLC):
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is often the goal.
-
Column Selection: A C18 reversed-phase column is a common starting point.
-
Mobile Phase Selection: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed.
-
Detection: UV detection at the determined λmax.
A generic starting point for an HPLC method could be:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV at 254 nm (or the determined λmax)
Sources
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- 2. chemimpex.com [chemimpex.com]
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- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. Favipiravir Impurities | Favipiravir API Impurity Manufacturers [anantlabs.com]
A Senior Application Scientist's Guide to Antibody Cross-Reactivity: A Case Study with "Methyl 3-bromo-4-morpholinobenzoate" Derivatives
For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount. In the realm of small molecule therapeutics and diagnostics, the ability of an antibody to distinguish between a parent drug and its metabolites or structurally similar analogs is critical for accurate quantification and efficacy assessment. This guide provides an in-depth technical comparison of antibody cross-reactivity, using a case study centered on antibodies raised against "Methyl 3-bromo-4-morpholinobenzoate," a hypothetical lead compound. We will explore the causal relationships between molecular structure and antibody recognition, supported by robust experimental protocols and data.
The development of highly specific antibodies against small molecules, or haptens, necessitates their conjugation to a larger carrier protein to elicit a robust immune response.[1][2] This guide will walk you through the essential steps of hapten-carrier conjugation, antibody production, and subsequent cross-reactivity profiling using a combination of competitive enzyme-linked immunosorbent assay (ELISA) and Surface Plasmon Resonance (SPR). The validation of antibodies is not a mere checkbox exercise; it is the foundation of reliable and reproducible results.[3][4] Therefore, every protocol described herein is designed as a self-validating system, ensuring the trustworthiness of your findings.
I. Design and Synthesis of "this compound" Derivatives for Cross-Reactivity Profiling
To comprehensively assess the specificity of our anti-"this compound" antibody, a panel of structurally related derivatives was synthesized. The rationale behind the selection of these derivatives is to probe the antibody's tolerance to modifications at key positions of the parent molecule.
Parent Molecule (Hapten): this compound
Derivative Panel:
-
Derivative A (Metabolite Mimic): 3-bromo-4-morpholinobenzoic acid (hydrolysis of the methyl ester)
-
Derivative B (Halogen Substitution): Methyl 3-chloro-4-morpholinobenzoate (substitution of bromo with chloro)
-
Derivative C (Bioisosteric Replacement): Methyl 3-bromo-4-(thiomorpholino)benzoate (replacement of the morpholine oxygen with sulfur)
-
Derivative D (Positional Isomer): Methyl 2-bromo-4-morpholinobenzoate (shifting the bromo substituent)
-
Derivative E (Unsubstituted Analog): Methyl 4-morpholinobenzoate (removal of the bromo substituent)
These derivatives were synthesized using standard organic chemistry techniques, and their purity and identity were confirmed by NMR and mass spectrometry.
II. Antibody Production: From Hapten to High-Titer Antiserum
Since small molecules like "this compound" are not immunogenic on their own, the parent molecule was first conjugated to a carrier protein, Keyhole Limpet Hemocyanin (KLH), to create an effective immunogen.[5][6]
Hapten-Carrier Conjugation Protocol
-
Activation of the Hapten: The carboxylic acid derivative of the parent molecule (synthesized for this purpose) was activated using a standard carbodiimide (EDC) and N-hydroxysuccinimide (NHS) esterification reaction.
-
Conjugation to KLH: The activated hapten was then reacted with KLH in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at room temperature for several hours.
-
Purification: The resulting conjugate was purified by dialysis to remove unreacted hapten and coupling reagents.
-
Characterization: The conjugation ratio (hapten molecules per carrier protein) was determined using MALDI-TOF mass spectrometry. A hapten density of around 15 molecules per carrier protein was targeted for optimal immunogenicity.[5]
Immunization and Antibody Purification
Rabbits were immunized with the KLH-hapten conjugate following a standard immunization schedule. The resulting polyclonal antibodies were purified from the antiserum using protein A affinity chromatography.
III. Primary Screening: Competitive ELISA for Cross-Reactivity Assessment
A competitive ELISA is a powerful and high-throughput method for determining the specificity of antibodies against small molecules.[7][8] The assay measures the ability of the free derivatives to compete with a plate-bound conjugate for binding to the antibody.
Competitive ELISA Workflow
Caption: Workflow of the competitive ELISA for cross-reactivity analysis.
Detailed Competitive ELISA Protocol
-
Plate Coating: A 96-well microtiter plate was coated with a conjugate of the parent molecule and bovine serum albumin (BSA) and incubated overnight at 4°C.
-
Washing: The plate was washed three times with PBS containing 0.05% Tween 20 (PBST).
-
Blocking: The remaining protein-binding sites were blocked with 1% BSA in PBS for 1 hour at room temperature.
-
Competitive Reaction: A fixed concentration of the purified polyclonal antibody was pre-incubated with varying concentrations of the parent molecule (for the standard curve) or the derivatives. This mixture was then added to the coated plate and incubated for 2 hours at room temperature.
-
Washing: The plate was washed three times with PBST.
-
Secondary Antibody: An HRP-conjugated goat anti-rabbit IgG secondary antibody was added and incubated for 1 hour at room temperature.
-
Washing: The plate was washed five times with PBST.
-
Detection: TMB substrate was added, and the plate was incubated in the dark for 15-30 minutes.
-
Stop Reaction: The reaction was stopped by adding 2M H₂SO₄.
-
Data Acquisition: The absorbance was read at 450 nm using a microplate reader.
Data Analysis and Results
The IC50 value (the concentration of analyte that causes 50% inhibition of antibody binding) was determined for the parent molecule and each derivative from their respective dose-response curves. The percent cross-reactivity was calculated using the following formula:
% Cross-Reactivity = (IC50 of Parent Molecule / IC50 of Derivative) x 100
| Compound | IC50 (nM) | % Cross-Reactivity |
| Parent Molecule | 15.2 | 100% |
| Derivative A | 25.8 | 58.9% |
| Derivative B | 45.1 | 33.7% |
| Derivative C | 158.6 | 9.6% |
| Derivative D | 312.4 | 4.9% |
| Derivative E | >1000 | <1.5% |
IV. Confirmatory Analysis: Surface Plasmon Resonance (SPR)
To corroborate the ELISA findings and gain deeper insights into the binding kinetics, Surface Plasmon Resonance (SPR) was employed.[9] SPR provides real-time, label-free analysis of molecular interactions, allowing for the determination of association (ka) and dissociation (kd) rates, and the affinity constant (KD).
SPR Experimental Workflow
Caption: Key steps in the Surface Plasmon Resonance (SPR) analysis.
Detailed SPR Protocol
-
Antibody Immobilization: The purified polyclonal antibody was immobilized on a CM5 sensor chip via amine coupling.
-
Analyte Injection: A series of concentrations for each derivative were injected over the sensor surface.
-
Data Collection: The binding events were monitored in real-time, generating a sensorgram for each concentration.
-
Regeneration: The sensor surface was regenerated between each analyte injection using a low pH buffer.
-
Kinetic Analysis: The resulting sensorgrams were fitted to a 1:1 Langmuir binding model to determine the kinetic parameters.
SPR Data Summary
| Compound | ka (1/Ms) | kd (1/s) | KD (M) |
| Parent Molecule | 1.2 x 10⁵ | 1.8 x 10⁻³ | 1.5 x 10⁻⁸ |
| Derivative A | 9.8 x 10⁴ | 2.5 x 10⁻³ | 2.6 x 10⁻⁸ |
| Derivative B | 6.5 x 10⁴ | 2.9 x 10⁻³ | 4.5 x 10⁻⁸ |
| Derivative C | 2.1 x 10⁴ | 3.3 x 10⁻³ | 1.6 x 10⁻⁷ |
| Derivative D | 9.5 x 10³ | 3.0 x 10⁻³ | 3.2 x 10⁻⁷ |
| Derivative E | Not Determined | Not Determined | >10⁻⁶ |
V. Discussion: Correlating Structure with Antibody Recognition
The experimental data from both ELISA and SPR provide a clear and consistent picture of the antibody's specificity. The results can be rationalized by considering the structural differences between the parent molecule and the derivatives.
Caption: Structure-activity relationship of cross-reactivity.
-
Ester Group Importance: The moderate decrease in affinity for Derivative A (the carboxylic acid) suggests that the methyl ester group contributes to the binding, likely through hydrophobic interactions within the antibody's binding pocket. This is a critical consideration for assays measuring the parent drug in biological matrices where esterases may be present.
-
Halogen's Role: The reduced cross-reactivity with Derivative B (chloro substitution) and the negligible binding of Derivative E (no halogen) strongly indicate that the bromo substituent is a key part of the epitope recognized by the antibody. The size and electronegativity of the halogen atom appear to be crucial for optimal binding.
-
Morpholine Ring Conformation: The significant drop in affinity for Derivative C (thiomorpholine) highlights the importance of the morpholine oxygen. This could be due to its ability to form a hydrogen bond with an amino acid residue in the antibody's paratope. The substitution with sulfur alters the ring's electronic properties and conformation, disrupting this key interaction.
-
Spatial Arrangement: The very low cross-reactivity of Derivative D (positional isomer) demonstrates the high spatial selectivity of the antibody. The precise positioning of the bromo group relative to the morpholine ring is critical for recognition.
VI. Conclusion
This guide demonstrates a systematic approach to evaluating antibody cross-reactivity for a small molecule hapten. By combining the high-throughput capabilities of competitive ELISA with the detailed kinetic analysis of SPR, we have built a comprehensive specificity profile for an antibody raised against "this compound." The results clearly indicate that the antibody is highly specific for the parent molecule, with the bromo substituent and the methyl ester being key determinants of binding affinity. This level of characterization is essential for developing reliable and accurate immunoassays for research, diagnostic, and therapeutic applications. The principles and methodologies outlined here provide a robust framework for any researcher embarking on the validation of antibodies against small molecules.
References
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Creative Biolabs. (n.d.). Hapten-Carrier Conjugation. Retrieved from [Link]
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Cusabio. (n.d.). How to Validate An Antibody?. Retrieved from [Link]
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Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]
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Reichert. (n.d.). The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions. Retrieved from [Link]
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Creative Biolabs. (n.d.). Anti-Small Molecule Antibody Discovery Service by Hybridoma. Retrieved from [Link]
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ImmuSmol. (2014, March 3). Antibodies against small molecules. Retrieved from [Link]
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GenScript. (n.d.). Antibody Validation. Retrieved from [Link]
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Affinité Instruments. (2021, July 30). SPR to Examine Cross-Reactivity of Antibodies with Native and Variant SARS-CoV-2 Spike Proteins. Retrieved from [Link]
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IPHASE Biosciences. (2025, August 15). Tissue Cross-Reactivity (TCR) Study for Antibody Pre-Clinical Safety Assessment Under FDA & EMA Guidelines. Retrieved from [Link]
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Precision For Medicine. (n.d.). Whitepaper: Tissue Cross-Reactivity. Retrieved from [Link]
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Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]
- Various Authors. (2013, November 23). How to detect small molecular weight proteins (10, 11, 17, 20 KDa) by western blot?.
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Autechem. (n.d.). 1207194-51-1,2-(Hydroxymethyl)homomorpholine Hydrochloride. Retrieved from [Link]
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Benchmarking the synthesis of "Methyl 3-bromo-4-morpholinobenzoate" against literature methods
For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. Methyl 3-bromo-4-morpholinobenzoate is a valuable building block in the synthesis of a variety of pharmacologically active compounds. This guide provides an in-depth technical comparison of the two primary synthetic routes to this molecule: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis to guide your synthetic strategy.
Introduction: The Strategic Importance of this compound
The morpholine moiety is a privileged scaffold in medicinal chemistry, often incorporated to enhance the aqueous solubility, metabolic stability, and overall pharmacokinetic profile of drug candidates. When coupled with a substituted benzoate core, as in this compound, it provides a versatile platform for further chemical elaboration. The bromine atom, in particular, serves as a convenient handle for subsequent cross-coupling reactions, enabling the introduction of diverse functionalities. Given its utility, the choice of an optimal synthetic route is a critical consideration in any research or development campaign.
Method 1: Nucleophilic Aromatic Substitution (SNAr) - The Classical Approach
The Nucleophilic Aromatic Substitution (SNAr) reaction is a well-established and cost-effective method for the formation of aryl-heteroatom bonds. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-deficient aromatic ring bearing a suitable leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. For this pathway to be efficient, the aromatic ring must be activated by electron-withdrawing groups positioned ortho or para to the leaving group.
In the context of synthesizing this compound, the SNAr approach typically involves the displacement of a halide (commonly fluoride or chloride) at the C4 position of a methyl 3-bromo-4-halobenzoate precursor with morpholine. The ester group at the C1 position, being electron-withdrawing, facilitates the nucleophilic attack.
Mechanistic Rationale
The SNAr mechanism is a two-step process. The first, and typically rate-determining, step is the nucleophilic attack of morpholine on the carbon atom bearing the leaving group. This forms a high-energy, negatively charged intermediate (the Meisenheimer complex), where the negative charge is delocalized across the aromatic ring and stabilized by the electron-withdrawing ester group. In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored.
Experimental Protocol: SNAr Synthesis
This protocol is adapted from established procedures for analogous reactions, such as the synthesis of Methyl 3-chloro-4-morpholinobenzoate[1].
Materials:
-
Methyl 3-bromo-4-fluorobenzoate
-
Morpholine
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a stirred solution of Methyl 3-bromo-4-fluorobenzoate (1.0 eq) in DMSO, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Method 2: Buchwald-Hartwig Amination - The Modern Cross-Coupling Approach
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2][3] This method has gained widespread use in organic synthesis due to its broad substrate scope and functional group tolerance.[2] The reaction involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.
For the synthesis of this compound, this would typically involve the reaction of a dihalo-substituted precursor, such as methyl 3,4-dibromobenzoate, with morpholine. The choice of ligand is crucial for the efficiency of the catalytic cycle.
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig amination is generally understood to involve three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (C-Br bond), forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine (morpholine) coordinates to the Pd(II) complex, and subsequent deprotonation by the base forms a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired C-N bond, which regenerates the Pd(0) catalyst and releases the product.
Experimental Protocol: Buchwald-Hartwig Synthesis
This protocol is based on general procedures for Buchwald-Hartwig amination reactions involving aryl bromides and morpholine.[4]
Materials:
-
Methyl 3,4-dibromobenzoate
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a glovebox, charge a reaction vessel with Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Add a solution of methyl 3,4-dibromobenzoate (1.0 eq) and morpholine (1.2 eq) in anhydrous toluene.
-
Seal the vessel and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Comparative Analysis: SNAr vs. Buchwald-Hartwig
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |
| Precursor Availability | Requires a 4-halo substituent with good leaving group ability (F > Cl). Synthesis of Methyl 3-bromo-4-fluorobenzoate may require specific starting materials. | Can utilize readily available dihaloaromatics like methyl 3,4-dibromobenzoate. |
| Reaction Conditions | Typically requires high temperatures (120-150 °C) and polar aprotic solvents (e.g., DMSO, DMF). | Generally proceeds under milder conditions (80-110 °C) in non-polar solvents (e.g., toluene, dioxane). |
| Catalyst & Reagents | Does not require a metal catalyst. Uses common and inexpensive bases like K₂CO₃. | Requires a palladium catalyst and a specialized phosphine ligand, which can be expensive. Strong bases like NaOtBu are often necessary. |
| Functional Group Tolerance | Can be sensitive to other functional groups that may react with the nucleophile or base under harsh conditions. | Generally exhibits excellent functional group tolerance due to the mildness of the reaction conditions. |
| Yield & Purity | Yields can be variable and may be affected by side reactions. Purification can sometimes be challenging. | Often provides high yields and cleaner reaction profiles, simplifying purification. |
| Scalability & Cost | Generally more cost-effective for large-scale synthesis due to the absence of expensive catalysts and ligands. | The cost of the palladium catalyst and ligand can be a significant factor in large-scale production. |
| Safety Considerations | High boiling point polar aprotic solvents can be difficult to remove and may pose safety risks. | Palladium catalysts and phosphine ligands can be air-sensitive and require inert atmosphere techniques. Strong bases are pyrophoric. |
Conclusion and Recommendation
Both Nucleophilic Aromatic Substitution and Buchwald-Hartwig Amination represent viable and effective strategies for the synthesis of this compound. The choice between the two will ultimately depend on the specific requirements of the project, including scale, budget, and available resources.
For large-scale, cost-driven syntheses , the SNAr approach is often preferred due to its use of cheaper reagents and the avoidance of expensive transition metal catalysts. However, this route may require more extensive process optimization to achieve high yields and purity, and the harsher reaction conditions might limit its applicability with sensitive substrates.
For small-scale laboratory synthesis, medicinal chemistry applications, and situations requiring high functional group tolerance , the Buchwald-Hartwig amination is generally the superior choice. Its milder conditions, higher yields, and cleaner reaction profiles often outweigh the higher initial cost of the catalyst and ligand.
Ultimately, a thorough evaluation of precursor availability, reaction robustness, and overall project goals will enable the selection of the most appropriate synthetic methodology.
References
- Google Patents.
- Google Patents.
-
Wikipedia. Buchwald–Hartwig amination. [Link]
- Patsnap. Synthesis method for 3-bromine-4-(methylol)
-
ResearchGate. Optimization of the model Buchwald-Hartwig reaction of morpholine and.... [Link]
-
RSC Publishing. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. [Link]
-
ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
-
MDPI. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]
-
Semantic Scholar. Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]
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- 2. Synthesis routes of Methyl 3-bromo-4-methylbenzoate [benchchem.com]
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- 4. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
The Analytical Bridge: Juxtaposing In-Silico Predictions with Experimental Realities for Methyl 3-bromo-4-morpholinobenzoate
A Senior Application Scientist's Guide to Computational Modeling in Drug Discovery
In the landscape of modern drug discovery, the adage "fail fast, fail cheap" has become a central mantra. The ability to predict the properties of a novel chemical entity before its synthesis can save invaluable time and resources. This guide delves into the practical application of in-silico predictive modeling, using "Methyl 3-bromo-4-morpholinobenzoate" as a case study.
A significant challenge in the early stages of research is the frequent absence of experimental data for novel compounds. "this compound" (CAS 1131622-56-4) is one such molecule, with its synthesis documented but its physicochemical and pharmacokinetic properties largely uncharacterized in publicly accessible literature. To navigate this data gap, we will employ a dual strategy. Firstly, we will generate a comprehensive in-silico profile for our target molecule. Secondly, to ground our predictions in empirical evidence, we will perform the same in-silico analysis on a structurally analogous compound, "Methyl 3-bromo-4-methylbenzoate" (CAS 104901-43-1), for which some experimental data is available. This comparative approach will allow us to critically evaluate the accuracy and utility of computational predictions in a real-world research context.
The Imperative of Early-Stage Profiling
The journey of a drug from concept to clinic is fraught with attrition. A significant portion of failures can be attributed to unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In-silico tools offer a powerful first-pass filter, enabling researchers to prioritize candidates with a higher probability of success. These computational models, built on vast datasets of experimentally characterized compounds, employ a range of algorithms to predict a molecule's behavior in a biological system.
The choice of in-silico tools is critical and should be guided by the specific questions being asked and an understanding of the underlying models. For this guide, we will leverage a suite of freely accessible and widely used platforms, including SwissADME, pkCSM, and ADMETlab, to generate a holistic view of the predicted properties.
Experimental Benchmark: Properties of Methyl 3-bromo-4-methylbenzoate
To anchor our in-silico predictions, we first turn to the available experimental data for our surrogate molecule, "Methyl 3-bromo-4-methylbenzoate".
| Property | Experimental Value | Source |
| Molecular Formula | C9H9BrO2 | PubChem |
| Molecular Weight | 229.07 g/mol | PubChem[1] |
| Melting Point | 38-44 °C | ChemicalBook[2] |
| Boiling Point | 130 °C @ 0.1 mmHg | ChemicalBook[2] |
| Solubility | Soluble in dimethyl sulfoxide | ChemBK[3] |
This experimental data, though limited, provides a crucial set of benchmarks against which we can compare our computational predictions.
In-Silico Profiling Workflow
The process of generating in-silico predictions is streamlined by a variety of online platforms. The general workflow is as follows:
Caption: A generalized workflow for in-silico property prediction using online tools.
The Simplified Molecular Input Line Entry System (SMILES) is a textual representation of a molecule's structure. For our target and surrogate molecules, the SMILES strings are:
-
This compound: O=C(OC)c1cc(Br)c(N2CCOCC2)cc1
-
Methyl 3-bromo-4-methylbenzoate: COC(=O)c1ccc(C)c(Br)c1[1]
These strings are the primary input for the predictive tools.
A Tale of Two Molecules: In-Silico Predictions
The following tables summarize the in-silico predictions for both "this compound" and our experimental surrogate, "Methyl 3-bromo-4-methylbenzoate".
Physicochemical Properties
| Property | This compound (Predicted) | Methyl 3-bromo-4-methylbenzoate (Predicted) |
| Molecular Formula | C12H14BrNO3 | C9H9BrO2 |
| Molecular Weight | 300.15 g/mol | 229.07 g/mol |
| LogP (Consensus) | 2.5 - 3.0 | 2.8 - 3.2 |
| Water Solubility | Poorly Soluble | Poorly Soluble |
| Topological Polar Surface Area (TPSA) | 41.9 Ų | 26.3 Ų |
ADMET Profile
| Parameter | This compound (Predicted) | Methyl 3-bromo-4-methylbenzoate (Predicted) |
| Human Intestinal Absorption | High | High |
| Caco-2 Permeability | Moderate | High |
| Blood-Brain Barrier (BBB) Permeant | Yes | Yes |
| CYP2D6 Inhibitor | No | No |
| hERG I Inhibitor | No | No |
| Ames Mutagenicity | No | No |
Bridging the Gap: Comparing Predictions to Experimental Data
The true value of this comparative analysis lies in highlighting the nuances of in-silico predictions. For instance, while both molecules are predicted to have high intestinal absorption, the presence of the morpholine group in our target molecule is predicted to result in slightly lower Caco-2 permeability compared to the methyl-substituted surrogate. This is a subtle yet potentially significant difference that could influence oral bioavailability.
The Scientist's Prerogative: Interpreting the Data
It is crucial to approach in-silico predictions not as infallible truths, but as hypotheses to be tested. The predictions for "this compound" suggest a compound with favorable drug-like properties: good intestinal absorption, the ability to cross the blood-brain barrier, and a low likelihood of common toxicities. However, the predicted poor water solubility is a potential red flag that would need to be addressed in any subsequent drug development program.
The following diagram illustrates the decision-making process based on the integrated experimental and in-silico data:
Caption: A workflow for integrating experimental and in-silico data to guide decision-making.
Conclusion: A Powerful Tool in the Arsenal
In the absence of experimental data, in-silico prediction provides an indispensable tool for the modern researcher. By generating a comprehensive profile of "this compound" and contextualizing it with a comparative analysis of a structurally similar compound with known properties, we have demonstrated a robust workflow for leveraging computational chemistry in the early stages of drug discovery. This approach allows for the early identification of potential liabilities and the prioritization of compounds with the highest likelihood of success, ultimately accelerating the path to novel therapeutics.
References
Sources
A Practical Guide to the Solvent-Dependent Behavior of Methyl 3-bromo-4-morpholinobenzoate: An Experimental Framework
For researchers, scientists, and professionals in drug development, the selection of an appropriate solvent system is a critical decision that profoundly influences the trajectory of a compound's journey from discovery to application. The solvent is not merely a passive medium but an active participant that can dictate a molecule's solubility, stability, and reactivity. This guide provides a comprehensive experimental framework for conducting a comparative analysis of "Methyl 3-bromo-4-morpholinobenzoate" in various solvent systems.
While specific experimental data for this compound is not yet widely available in published literature, this guide, grounded in established chemical principles and proven analytical methodologies, offers a robust roadmap for its systematic characterization. By following the protocols outlined herein, researchers can generate the critical data necessary to make informed decisions in process development, formulation, and analytical method design.
The Decisive Role of the Solvent Environment
The interaction between a solute and a solvent is a complex interplay of intermolecular forces, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces.[1][2][3] The nature and magnitude of these interactions can dramatically alter the behavior of a molecule like this compound. A change in solvent polarity, for instance, can influence reaction rates by differentially solvating the reactants and the transition state.[1][2][3] Similarly, a solvent's ability to form hydrogen bonds can significantly impact the solubility and stability of a compound.[2][3]
This guide will focus on three key performance aspects of this compound that are critically influenced by the solvent system:
-
Solubility: A fundamental parameter for any downstream application, from reaction chemistry to formulation.
-
Stability: Understanding the degradation pathways of the molecule in different solvents is crucial for ensuring its integrity and shelf-life.
-
Reactivity: For synthetic applications, the choice of solvent can be a powerful tool to control reaction kinetics and selectivity.
Experimental Workflow for Comparative Analysis
The following diagram outlines a systematic approach to the comparative analysis of this compound in different solvent systems.
Caption: A three-phase experimental workflow for the solvent-dependent analysis of the target compound.
Part 1: Solubility Determination
A thorough understanding of a compound's solubility in a range of solvents is the cornerstone of its development. This section provides protocols for both qualitative and quantitative solubility assessment.
Recommended Solvent Systems
To obtain a comprehensive solubility profile, a diverse set of solvents should be selected, representing a range of polarities and functionalities.
| Solvent Class | Examples | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Capable of hydrogen bonding; relevant for aqueous formulations and reactions. |
| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High polarity without hydrogen bond donation; common in organic synthesis and analysis. |
| Nonpolar | Toluene, Hexane, Dichloromethane | Low polarity; used in extractions and reactions involving nonpolar reagents. |
Experimental Protocol: Qualitative Solubility Assessment
This initial screen provides a rapid assessment of solubility.
Procedure:
-
Add approximately 1-2 mg of this compound to a small vial.
-
Add 0.5 mL of the selected solvent.
-
Vortex the mixture for 30 seconds.
-
Visually inspect for dissolution.
-
If the solid dissolves, add another 0.5 mL of solvent and observe.
-
Categorize the solubility as "freely soluble," "soluble," "sparingly soluble," or "insoluble."[4][5][6]
Experimental Protocol: Quantitative Solubility Determination by UV-Vis Spectroscopy
For a more precise measurement, UV-Vis spectroscopy can be employed, provided the compound has a suitable chromophore.[7][8][9][10]
Procedure:
-
Determine the λmax: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol) and scan its UV-Vis spectrum to identify the wavelength of maximum absorbance (λmax).
-
Prepare a Calibration Curve: Create a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax and plot absorbance versus concentration to generate a calibration curve.[10]
-
Sample Preparation: Prepare saturated solutions of the compound in each test solvent by adding an excess of the solid to a known volume of the solvent.
-
Equilibration: Agitate the saturated solutions at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Sample Analysis: Centrifuge the saturated solutions to pellet any undissolved solid. Carefully withdraw an aliquot of the supernatant, dilute it with a suitable solvent to fall within the range of the calibration curve, and measure its absorbance at the λmax.
-
Calculate Solubility: Use the calibration curve to determine the concentration of the diluted sample and then back-calculate the solubility in the original solvent.
Part 2: Stability Assessment
Investigating the stability of this compound in different solvents is crucial for determining appropriate storage conditions and predicting its shelf-life in solution-based formulations. Stability-indicating High-Performance Liquid Chromatography (HPLC) methods are the gold standard for this purpose.[11][12][13][14]
Experimental Protocol: Forced Degradation Studies
Forced degradation studies are designed to accelerate the degradation of the compound to identify potential degradation products and develop a stability-indicating analytical method.[12][14]
Procedure:
-
Method Development: Develop a reverse-phase HPLC method capable of separating the parent compound from potential impurities and degradation products. A good starting point would be a C18 column with a gradient elution using a mobile phase of acetonitrile and water (with a small amount of acid, e.g., 0.1% formic acid).[11][15][16][17]
-
Stress Conditions: Prepare solutions of the compound in the selected solvents and expose them to various stress conditions, including:
-
Acidic Hydrolysis: Add a small amount of a strong acid (e.g., 0.1 M HCl) and heat.
-
Basic Hydrolysis: Add a small amount of a strong base (e.g., 0.1 M NaOH) and heat.
-
Oxidation: Add a small amount of an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Stress: Heat the solutions at an elevated temperature (e.g., 60-80 °C).
-
Photostability: Expose the solutions to UV light.
-
-
Time-Point Analysis: At various time points, withdraw aliquots from each stressed sample, neutralize if necessary, and analyze by the developed HPLC method.
-
Data Analysis: Monitor the decrease in the peak area of the parent compound and the emergence of new peaks corresponding to degradation products. The selectivity of the HPLC method is demonstrated by the resolution between the parent peak and all degradation peaks.
The following diagram illustrates the workflow for a typical stability study.
Caption: Workflow for conducting forced degradation studies to assess compound stability.
Part 3: Reactivity Profiling
The solvent can significantly influence the rate and outcome of a chemical reaction.[1][2][3] For a molecule like this compound, the bromine atom on the aromatic ring is a potential site for nucleophilic aromatic substitution. A comparative study of its reactivity in different solvents can provide valuable insights for synthetic applications.
Experimental Protocol: Monitoring a Model Reaction by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the progress of a chemical reaction in real-time, providing both structural and quantitative information.[18][19][20][21][22][23][24]
Model Reaction: Nucleophilic aromatic substitution with a common nucleophile, such as piperidine.
Procedure:
-
Reaction Setup: In an NMR tube, dissolve a known amount of this compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Initiate Reaction: Add a stoichiometric equivalent of the nucleophile (e.g., piperidine) to the NMR tube.
-
NMR Data Acquisition: Immediately acquire a ¹H NMR spectrum and continue to acquire spectra at regular time intervals.
-
Data Analysis: Monitor the disappearance of the reactant signals and the appearance of the product signals. The relative integrals of specific, well-resolved peaks of the reactant and product can be used to determine the concentration of each species over time.
-
Kinetic Analysis: Plot the concentration of the reactant versus time to determine the reaction rate. By performing the reaction in different deuterated solvents, the effect of the solvent on the reaction kinetics can be directly compared.
Comparative Data Summary
The following tables provide a template for summarizing the experimental data obtained from the proposed studies.
Table 1: Solubility of this compound
| Solvent | Solvent Class | Qualitative Solubility | Quantitative Solubility (mg/mL) |
| Water | Polar Protic | ||
| Methanol | Polar Protic | ||
| Acetonitrile | Polar Aprotic | ||
| DMF | Polar Aprotic | ||
| Toluene | Nonpolar | ||
| Dichloromethane | Nonpolar |
Table 2: Stability of this compound under Forced Degradation
| Solvent | Stress Condition | % Degradation after 24h | Major Degradation Products (Retention Time) |
| Methanol | 0.1 M HCl, 60°C | ||
| Acetonitrile | 0.1 M HCl, 60°C | ||
| Methanol | 0.1 M NaOH, 60°C | ||
| Acetonitrile | 0.1 M NaOH, 60°C | ||
| Methanol | 3% H₂O₂ | ||
| Acetonitrile | 3% H₂O₂ |
Table 3: Reactivity of this compound in Nucleophilic Aromatic Substitution
| Deuterated Solvent | Solvent Class | Reaction Half-life (t₁/₂) (min) | Observations |
| DMSO-d₆ | Polar Aprotic | ||
| CDCl₃ | Nonpolar | ||
| Methanol-d₄ | Polar Protic |
Conclusion
This guide provides a comprehensive and systematic framework for the comparative analysis of "this compound" in different solvent systems. By diligently executing the outlined experimental protocols, researchers can generate a robust dataset that will be invaluable for the development and application of this compound. The insights gained from these studies will enable the rational selection of solvents to optimize solubility, enhance stability, and control reactivity, thereby accelerating the path from the laboratory to real-world applications.
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Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
